Fmoc-Phe-OH
Description
The exact mass of the compound Fmoc-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Phe-OH: Core Chemical Properties and Structure
N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine, commonly abbreviated as this compound, is a cornerstone of modern peptide synthesis. As a key N-Fmoc-protected derivative of the essential aromatic amino acid L-phenylalanine, it serves as a fundamental building block for the assembly of complex peptide chains.[1][2] Its widespread use in solid-phase peptide synthesis (SPPS) is attributed to the base-labile nature of the Fmoc protecting group, which allows for selective and mild deprotection conditions, preserving the integrity of sensitive peptide structures.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.
Chemical Structure and Properties
This compound is an amino acid derivative where the alpha-amino group of L-phenylalanine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This protecting group is crucial for preventing unwanted side reactions during peptide synthesis. The molecule's structure also includes a hydrophobic benzyl (B1604629) side chain from the phenylalanine residue, which influences the properties of the peptides it forms.[3][5]
The chemical structure of this compound is as follows:
Caption: Chemical structure of Fmoc-L-phenylalanine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | [6] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, Fmoc-L-Phe-OH | [7][8] |
| CAS Number | 35661-40-6 | [7][8][9][10][11] |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][7][8][11] |
| Molecular Weight | 387.43 g/mol | [7][8][9][11] |
| Appearance | White to off-white crystalline powder | [2][9][12] |
| Melting Point | 180-187 °C | [2][7] |
| Solubility | Readily soluble in DMF and NMP; insoluble in water. | [3][7][10] |
| Optical Rotation | [α]²⁰/D: -37° to -39.5° (c=1 in DMF) | [7][12] |
| Purity | Typically ≥98% (HPLC) | [12][13] |
Experimental Protocols
This compound is central to two key processes: its own synthesis and its subsequent use in peptide synthesis.
Synthesis of this compound
The standard laboratory synthesis of this compound involves the reaction of L-phenylalanine with an Fmoc-donating reagent under basic conditions.
Methodology:
-
Dissolution: L-phenylalanine (1 equivalent) is dissolved in a mixture of dioxane and a 10% aqueous solution of sodium carbonate (Na₂CO₃).[14]
-
Addition of Fmoc Reagent: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (approximately 1 equivalent) in dioxane is added to the L-phenylalanine solution.[14]
-
Reaction: The reaction mixture is stirred at 0°C for several hours, followed by stirring at room temperature overnight to ensure complete reaction.[14]
-
Work-up: Water is added to the reaction mixture, which is then washed with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.[14]
-
Acidification and Precipitation: The aqueous layer is acidified with a strong acid, such as concentrated hydrochloric acid (HCl), causing the this compound product to precipitate out of the solution.[14]
-
Isolation: The resulting white solid is collected by filtration and dried to yield the final product.[14]
Caption: Workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a critical reagent in Fmoc-based SPPS, a method that allows for the stepwise construction of a peptide chain on a solid support (resin). The process involves repeated cycles of deprotection and coupling.
Methodology for a single coupling cycle:
-
Resin Preparation: The synthesis begins with a solid support resin, often pre-loaded with the first amino acid.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amino group.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Activation and Coupling: this compound is pre-activated in a solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated this compound solution is then added to the resin. The activated carboxylic acid of this compound reacts with the free amino group on the resin, forming a new peptide bond.
-
Washing: The resin is washed again with DMF to remove any unreacted reagents and by-products.
-
Cycle Repetition: These steps (deprotection, washing, coupling, washing) are repeated with the next desired Fmoc-protected amino acid until the full peptide sequence is assembled.
Caption: The core cycle of Fmoc-based solid-phase peptide synthesis.
Applications in Drug Development and Research
The primary application of this compound is in the synthesis of peptides for therapeutic and research purposes.[2][4] Phenylalanine's hydrophobic and aromatic nature is crucial for the structure, stability, and receptor-binding functions of many peptides.[1]
-
Therapeutic Peptides: this compound is integral to the development of peptide-based drugs for a range of diseases, including metabolic disorders, oncology, and infectious diseases.[4][15]
-
Drug Delivery Systems: Its use in creating peptide conjugates and novel biomaterials like hydrogels is an emerging area of research for targeted drug delivery.[2][5][16]
-
Biochemical Research: Synthesized peptides containing phenylalanine are used to study protein-protein interactions, enzyme mechanisms, and to develop enzyme inhibitors.[17]
-
Diagnostics: Peptides synthesized using this compound can serve as antigens or capture molecules in diagnostic assays.[17]
The high purity of commercially available this compound is critical, as impurities can lead to the formation of undesired side products, complicating the purification process and potentially affecting the biological activity of the final peptide.[1]
Conclusion
This compound is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties, coupled with the robust and mild nature of the Fmoc protection strategy, make it a vital component for the synthesis of peptides used in cutting-edge research and the development of next-generation therapeutics. A thorough understanding of its characteristics and handling protocols is essential for any scientist working in peptide synthesis and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 35661-40-6 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. chemscene.com [chemscene.com]
- 12. omizzur.com [omizzur.com]
- 13. This compound - CAS# 35661-40-6 - Activotec [activotec.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. chemimpex.com [chemimpex.com]
- 16. jpt.com [jpt.com]
- 17. nbinno.com [nbinno.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides with high fidelity and purity is paramount. At the heart of this capability lies a critical building block: N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) . This in-depth technical guide explores the multifaceted role of this compound, providing detailed experimental protocols, quantitative data, and a thorough examination of its application in the synthesis of therapeutic peptides that modulate critical signaling pathways.
Core Applications in Biochemistry and Drug Discovery
This compound is an indispensable reagent primarily utilized in Solid-Phase Peptide Synthesis (SPPS) .[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group of phenylalanine.[2][3] This protection strategy is foundational to the stepwise elongation of peptide chains on a solid resin support.[3][4] The mild conditions required for Fmoc group removal, typically using a solution of piperidine (B6355638) in a polar aprotic solvent, are a key advantage over older methods, preserving the integrity of sensitive amino acid side chains and complex peptide structures.[5][6]
Beyond its fundamental role in synthesizing custom peptides for basic research, such as in protein-protein interaction studies and enzyme inhibitor design, this compound is crucial in the development of peptide-based therapeutics.[1] Its incorporation is central to the synthesis of numerous clinically significant peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists like Semaglutide (B3030467), which are used in the treatment of type 2 diabetes and obesity.[7][8] The hydrophobic nature of the phenylalanine residue introduced by this compound often plays a critical role in the peptide's structure, stability, and interaction with its biological target.[9]
This compound and its derivatives are also employed in the creation of novel biomaterials. For instance, dipeptides like Fmoc-Phe-Phe-OH can self-assemble into hydrogels, which have applications in tissue engineering and drug delivery.[10]
Quantitative Data for this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₁NO₄ | |
| Molecular Weight | 387.43 g/mol | |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 180-188 °C | |
| Purity (HPLC) | ≥99.0% | |
| Enantiomeric Purity | ≥99.8% | |
| Solubility | Readily soluble in DMF and NMP; Insoluble in water. | [2][11] |
| Storage Temperature | 2-8°C | [12] |
| Coupling Efficiency | Typically >99% under optimized conditions. | [13][14] |
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in SPPS.
Protocol 1: this compound Coupling
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Reagents and Materials:
-
This compound (3-5 equivalents relative to resin loading)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3-5 equivalents)
-
Resin with N-terminal deprotected peptide
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove any residual piperidine.
-
Activation of this compound: In a separate vessel, dissolve this compound, DIC, and Oxyma Pure in DMF. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Fmoc Deprotection
This protocol details the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Reagents and Materials:
-
20% (v/v) Piperidine in DMF
-
Peptide synthesis grade DMF
-
Resin with N-terminal Fmoc-protected peptide
-
Reaction vessel for SPPS
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes.
-
Second Deprotection: Drain the piperidine solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Signaling Pathways and Experimental Workflows
The peptides synthesized using this compound can have profound effects on cellular signaling. A prime example is the GLP-1 receptor signaling pathway, which is targeted by drugs like Semaglutide.
GLP-1 Receptor Signaling Pathway
Semaglutide, which contains a phenylalanine residue, is a GLP-1 receptor agonist.[8] Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, it initiates a signaling cascade primarily through the Gαs subunit.[1][15] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][16] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[7][9] The pathway also involves other downstream effectors that contribute to the therapeutic effects of GLP-1 receptor agonists.[1][16]
Figure 1. Simplified GLP-1 receptor signaling pathway activated by Semaglutide.
Experimental Workflow for Solid-Phase Peptide Synthesis
The synthesis of a peptide using this compound follows a cyclical process, as outlined below.
Figure 2. General experimental workflow for Fmoc solid-phase peptide synthesis.
Conclusion
This compound is a cornerstone of modern peptide chemistry. Its robust performance in SPPS, coupled with the mild conditions of the Fmoc protection strategy, has enabled the synthesis of a vast array of peptides for research and therapeutic applications. A thorough understanding of its properties and the associated experimental protocols is essential for any scientist or researcher working in the field of peptide synthesis and drug development. The continued use of this compound will undoubtedly contribute to future discoveries and advancements in biochemistry and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. WO2018032843A1 - Method for synthesizing semaglutide - Google Patents [patents.google.com]
- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 35661-40-6 [chemicalbook.com]
- 12. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 16. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Phe-OH: Properties, Synthesis Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, commonly abbreviated as Fmoc-Phe-OH, stands as a cornerstone in modern peptide synthesis. As a pivotal building block, it facilitates the precise incorporation of the essential aromatic amino acid, phenylalanine, into peptide chains. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in drug discovery and development.
Core Properties of this compound
This compound is a derivative of the amino acid phenylalanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The hydrophobic nature of the phenylalanine side chain plays a significant role in the structure, folding, and receptor interactions of peptides.[1]
A summary of the key quantitative data for this compound is presented below.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][2][3][4][5][6] |
| Molecular Weight | 387.43 g/mol | [1][2][3][4][7] |
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively used in SPPS, a technique that allows for the efficient synthesis of peptides on a solid support (resin).[4][5][8] The Fmoc protection strategy is favored due to its mild deprotection conditions, which are compatible with sensitive peptide chains.[1][8]
The initial step in SPPS involves the selection of an appropriate resin, which depends on the desired C-terminal of the peptide (e.g., a carboxylic acid or an amide).[4][9]
-
Protocol:
-
Weigh the desired amount of resin (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide) and place it in a reaction vessel.[4][9]
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.[4][9] This process typically takes 20-60 minutes and is crucial for exposing the active sites within the resin.[4][9]
-
After swelling, the solvent is drained.
-
The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step that is repeated throughout the synthesis.
-
Protocol:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[4][9][10]
-
Allow the reaction to proceed for 5-30 minutes with agitation to ensure complete removal of the Fmoc group.[4][9]
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene byproduct.[4][9]
-
Following deprotection, the next Fmoc-protected amino acid, such as this compound, is coupled to the newly exposed free amine.
-
Protocol:
-
In a separate vial, pre-activate the this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent. Common activators include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).[4][7][11]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[4]
-
A qualitative test, such as the Kaiser test, can be performed to confirm the completion of the coupling reaction.
-
Wash the resin with DMF to remove excess reagents and byproducts.[9]
-
These deprotection and coupling steps are repeated cyclically to elongate the peptide chain until the desired sequence is achieved.
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.
-
Protocol:
-
Wash the peptide-resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
The cleavage reaction is typically carried out for 2-3 hours.
-
The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.
-
The precipitated peptide is collected by centrifugation or filtration and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for this compound Incorporation in SPPS
The following diagram illustrates the key stages in the incorporation of an this compound residue during a standard solid-phase peptide synthesis cycle.
Caption: A typical cycle for incorporating this compound in solid-phase peptide synthesis.
Applications in Drug Development and Research
This compound is indispensable in the development of peptide-based therapeutics for a wide range of diseases, including oncology, metabolic disorders, and infectious diseases.[8] The incorporation of phenylalanine can be critical for the peptide's biological activity and stability. Furthermore, this compound is used in the synthesis of custom peptides for studying protein-protein interactions, enzyme mechanisms, and in the development of peptide-based diagnostics and vaccines.[12] The ability to produce high-purity peptides using this compound is fundamental to advancing both basic research and pharmaceutical development.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. jpt.com [jpt.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Solubility of Fmoc-Phe-OH for Researchers and Drug Development Professionals
Introduction: The N-α-9-fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and the development of peptide-based therapeutics. The solubility of this compound in various organic solvents is a critical parameter that directly impacts coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide product. This technical guide provides an in-depth analysis of the solubility of this compound, detailed experimental protocols for its determination, and a workflow illustrating its application in SPPS.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder. Its structure, combining the bulky, hydrophobic Fmoc protecting group with the aromatic phenylalanine side chain, dictates its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁NO₄ | [1] |
| Molecular Weight | 387.43 g/mol | [1] |
| Melting Point | 180-188 °C | |
| Appearance | White to off-white powder |
Solubility of this compound in Common Organic Solvents
The solubility of this compound is highest in polar aprotic solvents, which are predominantly used in SPPS. Inadequate solubility can lead to challenges in the synthesis process, including incomplete coupling reactions and the formation of deletion peptide sequences.[2]
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for this compound in a range of common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.
| Solvent | Chemical Formula | Solubility | Remarks | Reference |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble (0.5 M) | The most common and effective solvent for SPPS, providing excellent solvation for this compound. | |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Highly Soluble | An alternative to DMF, also demonstrating excellent solvating properties for this compound. | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 100 mg/mL | A strong polar aprotic solvent, useful for dissolving this compound, particularly for challenging sequences. Sonication may be required. | [1] |
| Chloroform | CHCl₃ | Slightly Soluble | Limited solubility, not a primary choice for SPPS coupling reactions involving this compound. | [1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Poorly Soluble | Generally not a good solvent for dissolving Fmoc-amino acids, though it may be used in some washing steps. The addition of DMF is often required to achieve dissolution. | [5] |
| Tetrahydrofuran (THF) | C₄H₈O | - | Data not readily available, but expected to have limited solubility due to its lower polarity compared to DMF and NMP. | |
| Acetonitrile (ACN) | C₂H₃N | - | Data not readily available, but expected to have limited solubility. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent at room temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Small, sealable glass vials (e.g., 2 mL)
-
Micropipettes
-
Visual inspection apparatus (e.g., a well-lit area with a dark background)
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Dissolution Attempt: Seal the vial and vortex the mixture vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a dark background to determine if all the solid has dissolved. A clear solution with no visible particles indicates complete dissolution.
-
Incremental Solvent Addition: If the solid is not completely dissolved, add another small, precise volume of the solvent (e.g., 50 µL).
-
Repeat: Repeat steps 3-5 until complete dissolution is achieved.
-
Calculation: Calculate the solubility by dividing the initial mass of this compound by the total volume of solvent added to achieve a clear solution. Express the result in mg/mL or g/100mL.
Standard Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Resin (e.g., Wang or Rink Amide resin)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine (B6355638) in DMF (deprotection solution)
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the this compound and activation reagents (e.g., HBTU and DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to allow for complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove any unreacted reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Visualization of Key Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
This diagram outlines the key stages of a single coupling cycle in Fmoc-based SPPS, highlighting the importance of the dissolution step.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Conclusion
The solubility of this compound is a critical factor for the successful execution of solid-phase peptide synthesis. Its high solubility in DMF and NMP makes these the solvents of choice for achieving efficient and complete coupling reactions. While quantitative data for a full spectrum of solvents is not exhaustively available, the information and protocols provided in this guide offer a robust framework for researchers and drug development professionals. Empirical determination of solubility in a specific solvent system, using the outlined protocol, is always recommended to optimize synthesis conditions and ensure the production of high-purity peptides.
References
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-phenylalanine
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-L-phenylalanine) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc protecting group is base-labile, allowing for its selective removal under mild conditions that preserve the integrity of other acid-labile protecting groups on the peptide chain.[3][4] This orthogonality is fundamental to modern peptide synthesis strategies. The high purity of Fmoc-L-phenylalanine is critical, as any impurities can lead to the formation of deletion sequences or other side products, complicating the purification of the final peptide.[5] This guide provides a comprehensive overview of the synthesis, purification, and characterization of Fmoc-L-phenylalanine for researchers, scientists, and professionals in drug development.
Synthesis of Fmoc-L-phenylalanine
The most common and straightforward method for synthesizing Fmoc-L-phenylalanine is the N-acylation of L-phenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. This reaction typically involves an aqueous alkaline solution to deprotonate the amino group of the amino acid, facilitating its nucleophilic attack on the chloroformate.
Reaction Pathway
The synthesis proceeds via nucleophilic acyl substitution, where the amino group of L-phenylalanine attacks the carbonyl carbon of Fmoc-Cl. A base, typically sodium carbonate, is used to neutralize the liberated hydrochloric acid and maintain a basic pH to keep the amino group deprotonated and nucleophilic.
Experimental Protocol: Synthesis
The following protocol is adapted from established literature procedures.[6][7]
-
Dissolution : Dissolve L-phenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution in a reaction vessel. Cool the solution to 0°C in an ice bath.
-
Reagent Addition : In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (approx. 0.99 eq) in a suitable organic solvent like 1,4-dioxane.
-
Reaction : Add the Fmoc-Cl solution dropwise to the stirring L-phenylalanine solution at 0°C over 30-60 minutes.
-
Incubation : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4 hours, then let it warm to room temperature and stir for 18-22 hours.[6]
-
Work-up : Transfer the mixture to a separatory funnel, add water, and wash with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.
-
Precipitation : Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6 while stirring in an ice bath. A white precipitate of crude Fmoc-L-phenylalanine will form.[7]
-
Isolation : Collect the crude product by vacuum filtration, wash the solid thoroughly with cold water and hexanes to remove residual impurities, and dry under vacuum.[7]
Data Summary: Synthesis Parameters
| Parameter | Value | Reference |
| L-Phenylalanine | 1.0 equivalent | [6] |
| Fmoc-Cl | ~1.0 equivalent | [6][7] |
| Base | 10% Aqueous Na₂CO₃ | [6] |
| Solvent System | 1,4-Dioxane / Water (1:1) | [7] |
| Reaction Temperature | 0°C to Room Temperature | [6][7] |
| Reaction Time | 22-28 hours | [6] |
| Typical Yield | 82% - 90% | [6][7] |
Purification of Fmoc-L-phenylalanine
Purification is a critical step to ensure the final product is suitable for peptide synthesis. The most common method for purifying crude Fmoc-L-phenylalanine is recrystallization from an appropriate solvent system.
Purification Workflow
The general workflow involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, which causes the desired compound to crystallize out, leaving impurities behind in the solvent.
Experimental Protocol: Purification by Recrystallization
This protocol is based on a toluene recrystallization method which has proven effective for removing common impurities.[5][8]
-
Preparation : Place the crude, dried Fmoc-L-phenylalanine (e.g., 100 g) into a clean flask.
-
Dissolution : Add toluene (e.g., 600 mL) to the flask. Heat the mixture to 50°C while stirring until the solid is completely dissolved.[8]
-
Cooling & Crystallization : Reduce the temperature of the solution to 30±5°C and continue stirring for approximately 2 hours to allow for complete crystallization.[8] A slower cooling process, for instance by placing the solution in a temperature-controlled bath set to 12-16°C, can also be employed to promote crystal formation.[9]
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the collected solid (wet cake) with a small amount of cold toluene to remove any remaining mother liquor.[8]
-
Drying : Dry the purified product under vacuum at 50°C until a constant weight is achieved.[8]
Data Summary: Purification Parameters
| Parameter | Toluene System | Ethanol/Water System |
| Solvent | Toluene | Ethanol/Water (e.g., 2:1 ratio) |
| Volume Ratio | ~6 mL per gram of crude | Varies based on crude purity |
| Dissolution Temp. | 50°C | 60-80°C |
| Crystallization Temp. | 30±5°C | 12-16°C |
| Typical Recovery | ~98% | ~94% |
| Reference | [8] | [9] |
Characterization and Quality Control
The identity and purity of the final Fmoc-L-phenylalanine product must be confirmed through various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids, often achieving purity levels of ≥99.5%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum shows characteristic peaks for the aromatic protons of both the fluorenyl and phenyl groups, as well as the alpha and beta protons of the phenylalanine backbone.[6][7]
-
Mass Spectrometry (MS) : ESI-MS is used to confirm the molecular weight of the compound.[7]
-
Melting Point : A sharp melting point range is indicative of high purity.
-
Optical Rotation : Measurement of the specific rotation confirms the enantiomeric purity (L-configuration) of the amino acid.[2]
Data Summary: Physicochemical Properties
| Property | Typical Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [2][7] |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][10] |
| Molecular Weight | 387.4 g/mol | [2][10] |
| Purity (HPLC) | ≥ 99.5% | [2] |
| Melting Point | 180 - 190 °C | [2] |
| Optical Rotation [α]D²⁰ | -38 ± 3° (c=1 in DMF) | [2] |
| ¹H NMR (DMSO-d₆) | Conforms to structure | [7] |
| Storage Conditions | 0 - 8 °C, desiccated | [1][2] |
Conclusion
The synthesis and purification of Fmoc-L-phenylalanine are well-established processes that are crucial for the successful chemical synthesis of peptides. The Schotten-Baumann reaction provides a reliable method for synthesis, while recrystallization offers an effective means of achieving the high purity required for SPPS applications. Rigorous analytical characterization is essential to verify the identity, structural integrity, and purity of the final product, ensuring its suitability for use in research and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. nbinno.com [nbinno.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. ajpamc.com [ajpamc.com]
- 9. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 10. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique characteristic of being stable to acids while readily cleaved by mild bases, a property that forms the basis of an orthogonal protection strategy in the synthesis of complex peptides and other organic molecules.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, a summary of quantitative data, and a discussion of common side reactions, tailored for professionals in research and drug development.
The Core of Fmoc Chemistry: Mechanism and Orthogonality
The Fmoc group is a carbamate (B1207046) that serves to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][3] It is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.[1][4][5]
The key to the utility of the Fmoc group lies in its base-lability. The fluorenyl ring system's electron-withdrawing properties render the proton at the C9 position acidic.[1] This acidity allows for the removal of the Fmoc group via a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine (B6355638).[1][6]
Mechanism of Deprotection
The deprotection of the Fmoc group proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[1]
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[1]
-
Formation of a Carbanion Intermediate: This abstraction results in the formation of a stabilized carbanion.
-
β-Elimination: The carbanion intermediate is unstable and rapidly undergoes elimination, cleaving the C-O bond of the carbamate.
-
Release of the Free Amine and Dibenzofulvene: This elimination releases the deprotected amino group, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection, such as piperidine, then acts as a scavenger, reacting with the liberated dibenzofulvene to form a stable adduct, which prevents it from reacting with the newly deprotected amine.[5]
This mild deprotection condition is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used in SPPS, allowing for the selective deprotection of the α-amino group without affecting the side chains.[1][7]
Experimental Protocols
Detailed methodologies for the protection of amines and the deprotection of the Fmoc group are crucial for successful synthesis.
Protocol for Fmoc Protection of an Amino Acid using Fmoc-OSu
This protocol describes a general procedure for the protection of the α-amino group of an amino acid.[1]
Materials:
-
Amino acid
-
10% Sodium carbonate solution in water
-
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)
-
Dioxane
-
Dilute HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Water
-
Brine
Procedure:
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu in dioxane.
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.
-
Workup: After the reaction is complete, acidify the mixture with dilute HCl. Extract the resulting Fmoc-amino acid with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.[3][8][9]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. The following tables summarize key quantitative data related to Fmoc chemistry.
| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Notes |
| Piperidine | 20% | 2 x (2-10 minutes) | The most widely used and effective reagent.[9] A two-step deprotection is recommended for efficiency.[9] |
| Piperidine | 5% | > 3 minutes for completion | Slower than 20% piperidine.[10][11] |
| Piperidine | 1% | Incomplete after 5 minutes | Significantly slower kinetics.[10][11] |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2-5% | Shorter than piperidine | A stronger, non-nucleophilic base. May increase the risk of side reactions like aspartimide formation.[9] |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Similar to 20% piperidine at 10 minutes | A viable alternative to piperidine.[12] |
| Sodium Hydroxide | 0.25 M in 1:1 Methanol/Water | ~20 minutes for completion | Useful for biomaterial applications where DMF is not suitable.[13] |
| Parameter | Fmoc Chemistry | Boc Chemistry |
| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[] | Strong acid (e.g., TFA)[3] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt)[7] | Acid-labile (e.g., Bzl) or HF-labile |
| Final Cleavage | Strong acid (e.g., TFA)[15] | Very strong acid (e.g., liquid HF)[2] |
| Orthogonality | High degree of orthogonality[2] | Less orthogonal due to repeated acid treatment |
| Compatibility | Good for acid-sensitive modifications (e.g., phosphorylation, glycosylation)[2] | Can be problematic for acid-sensitive moieties |
| Cost | Fmoc-amino acids are generally more expensive[] | Boc-amino acids are generally less expensive[] |
| Waste Management | Relatively straightforward[] | Can be more complex due to corrosive reagents |
Common Side Reactions in Fmoc Chemistry
A thorough understanding of potential side reactions is critical for optimizing peptide synthesis protocols and ensuring the purity of the final product.
-
Aspartimide Formation: This is one of the most significant side reactions, occurring when an aspartic acid residue is exposed to the basic conditions of Fmoc deprotection.[17] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[17] Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- are particularly prone to this side reaction.[17]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is the second amino acid.[18] The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[18]
-
Racemization: While generally low with modern coupling reagents, racemization can occur, particularly at the C-terminal cysteine residue attached to the resin.[17]
-
3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine-containing peptides. The base can catalyze the elimination of the protected sulfhydryl group to form dehydroalanine, which can then be attacked by piperidine.[18]
Visualizing Fmoc Chemistry Workflows
Diagrams created using Graphviz (DOT language) help to visualize the core processes in Fmoc chemistry.
Fmoc Protection of an Amine
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
The Architect of Structure: Phenylalanine's Pivotal Role in Peptide Design and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine, a nonpolar, aromatic amino acid, is a fundamental building block of peptides and proteins, wielding a profound influence on their three-dimensional structure and, consequently, their biological activity. Its unique benzyl (B1604629) side chain confers a distinct set of physicochemical properties that drive critical molecular interactions, governing everything from the stability of the hydrophobic core to the intricacies of intermolecular recognition. For researchers in drug development and the broader life sciences, a comprehensive understanding of phenylalanine's structural contributions is paramount for the rational design of novel therapeutics, the elucidation of disease mechanisms, and the engineering of functional biomaterials. This technical guide provides a deep dive into the multifaceted role of phenylalanine in peptide structure, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower scientific discovery.
The Physicochemical Foundation of Phenylalanine's Influence
The structural significance of phenylalanine is rooted in the properties of its benzyl side chain. This nonpolar, hydrophobic moiety actively participates in shaping peptide architecture through several key interactions.
Hydrophobicity and the Hydrophobic Core
The hydrophobicity of the phenylalanine side chain is a primary driver of protein and peptide folding. In aqueous environments, the energetic penalty of exposing nonpolar surfaces to water promotes the burial of hydrophobic residues, including phenylalanine, into the core of the structure. This "hydrophobic effect" is a major stabilizing force, leading to the formation of a compact, well-defined hydrophobic core that shields these residues from the solvent. Phenylalanine, with its large aromatic side chain, significantly contributes to the volume and stability of this core.
π-Stacking Interactions
The aromatic ring of phenylalanine is capable of engaging in non-covalent π-stacking interactions with other aromatic residues. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are crucial for stabilizing both secondary and tertiary structures. The two primary geometries for π-stacking involving phenylalanine are:
-
T-shaped (Edge-to-Face): In this arrangement, the positively charged edge of one phenyl ring interacts favorably with the electron-rich face of another.
-
Parallel-Displaced: Here, the phenyl rings are stacked in a parallel fashion but are offset from one another to minimize electrostatic repulsion between the π-electron clouds.
The energetic contribution of these interactions, though individually modest, becomes significant when multiple aromatic residues are clustered within a peptide structure.
Phenylalanine's Impact on Peptide Structure and Stability
The incorporation of phenylalanine into a peptide sequence has profound implications for its conformational preferences and overall stability.
Influence on Secondary Structure
While not a strong helix or sheet promoter on its own, phenylalanine's bulky side chain can influence the formation and stability of secondary structural elements. In α-helices, phenylalanine residues are often found with their side chains pointing outwards, where they can engage in inter-helical packing or interactions with other domains. In β-sheets, the aromatic side chains can extend from opposite faces of the sheet, contributing to sheet-sheet packing and stabilization through hydrophobic and π-stacking interactions.
Contribution to Tertiary Structure and Stability
Phenylalanine is a key player in defining the tertiary structure of peptides and proteins. Its presence within the hydrophobic core is a major determinant of the overall fold. Mutations that replace phenylalanine with smaller, less hydrophobic residues can significantly destabilize the tertiary structure, leading to a decrease in the melting temperature (Tm), a measure of thermal stability.
Table 1: Quantitative Data on the Impact of Phenylalanine on Peptide Stability
| Parameter | System | Phenylalanine's Contribution | Reference |
| Free Energy of Transfer (Water to Octanol) | AcAlaXAlaNHtButyl | -8.8 cal/mol K (ΔCp) | [1] |
| Binding Energy Contribution | MARCKS peptide to PS/PC membrane | 0.2 kcal/mol per Phe residue | |
| Melting Temperature (Tm) | Helical Peptide (A5F and A15F mutations) | Lowered helical content compared to Ala | [2] |
| Free Energy of Specificity (ΔG) | Coiled-coil peptides | -1.5 kcal/mol | [3] |
Phenylalanine in Peptide Interactions and Biological Function
The structural roles of phenylalanine directly translate to its importance in mediating a wide range of biological interactions and functions.
Peptide-Protein Recognition
The hydrophobic and aromatic nature of phenylalanine makes it a critical residue for mediating peptide-protein interactions. Phenylalanine residues are frequently found at the interface of protein-protein and peptide-protein complexes, where they can fit into hydrophobic pockets on the partner protein, contributing significantly to the binding affinity and specificity.
Table 2: Thermodynamic Parameters of Phenylalanine-Mediated Peptide-Protein Interactions
| Interacting Partners | Phenylalanine's Role | Dissociation Constant (Kd) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
| p53 peptide - MDM2 | Key binding interface residue | ~130 - 340 nM | Favorable (exothermic) | Can be favorable or unfavorable | |
| Phenylalanine Hydroxylase - Phenylalanine | Allosteric activator and substrate | - | - | - | [4] |
| Glycine Receptor - Phenylalanine-containing agonists | Cation-π interaction with Phe159 | Weaker for partial agonists vs. glycine | - | - |
Role in Signaling Pathways
Phenylalanine-containing peptides and even the amino acid itself can act as signaling molecules, modulating the activity of cellular pathways. A notable example is the allosteric modulation of G-protein coupled receptors (GPCRs).
L-phenylalanine (B559525) acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a class C GPCR crucial for calcium homeostasis.[5][6] Binding of L-phenylalanine to a site distinct from the primary calcium-binding site enhances the receptor's sensitivity to extracellular calcium.[5][6] This leads to the activation of downstream signaling cascades, including the Gq/11 and Gi/o pathways, resulting in the mobilization of intracellular calcium and inhibition of adenylyl cyclase, respectively.[7][8][9]
Peptide Self-Assembly and Aggregation
The same forces that drive the folding of individual peptide chains, particularly hydrophobicity and π-stacking, can also lead to the self-assembly of multiple peptide molecules into larger, ordered structures. Phenylalanine-rich sequences are particularly prone to self-assembly, forming structures such as nanofibers, nanotubes, and amyloid fibrils. This property is a double-edged sword; while it can be harnessed for the development of novel biomaterials, it is also implicated in the pathogenesis of numerous neurodegenerative diseases, such as Alzheimer's disease, where the aggregation of the amyloid-β peptide, which contains key phenylalanine residues, is a central pathological event.
Experimental Methodologies for Studying Phenylalanine's Role
A variety of biophysical and biochemical techniques are employed to investigate the structural and functional consequences of incorporating phenylalanine into peptides.
Peptide Synthesis and Purification
The foundation of any study on peptide structure and function is the ability to obtain high-purity peptides. Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides.
Experimental Workflow: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for α-helices, β-sheets, and random coils. Thermal denaturation studies, where the CD signal at a specific wavelength is monitored as a function of temperature, can be used to determine the melting temperature (Tm) of a peptide, providing a quantitative measure of its thermal stability.
Protocol: Determining Peptide Melting Temperature (Tm) using Circular Dichroism
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
Prepare a buffer blank with the exact same composition.
-
-
Instrument Setup:
-
Use a spectropolarimeter equipped with a Peltier temperature controller.
-
Set the wavelength to a value where the change in signal upon unfolding is maximal (e.g., 222 nm for α-helical peptides).
-
Set the temperature range for the experiment (e.g., 20 °C to 90 °C) and the heating rate (e.g., 1 °C/minute).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer blank across the desired temperature range.
-
Record the CD signal of the peptide sample as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample data.
-
Plot the CD signal (in millidegrees or molar ellipticity) versus temperature.
-
The resulting sigmoidal curve represents the thermal unfolding transition. The melting temperature (Tm) is the temperature at the midpoint of this transition.
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (e.g., a peptide) to a macromolecule (e.g., a protein). A single ITC experiment can provide the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol: Isothermal Titration Calorimetry for Peptide-Protein Interactions
-
Sample Preparation:
-
Purify the protein and synthesize the peptide to >95% purity.
-
Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch.
-
Degas both solutions immediately before the experiment.
-
Typically, the protein solution (e.g., 20-50 µM) is placed in the sample cell, and the peptide solution (e.g., 200-500 µM) is loaded into the injection syringe.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a control titration of the peptide into the buffer to determine the heat of dilution.
-
-
Data Acquisition:
-
Perform a series of small injections of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Conclusion
Phenylalanine is far more than just one of the twenty proteinogenic amino acids; it is a master architect of peptide and protein structure. Its inherent hydrophobicity and aromaticity drive the formation of stable hydrophobic cores and enable specific, stabilizing π-stacking interactions. These fundamental contributions to structure are inextricably linked to function, dictating how peptides fold, interact with binding partners, and participate in complex biological signaling pathways. For scientists and researchers in the field of drug discovery and development, a deep and quantitative understanding of phenylalanine's role is not merely academic—it is an essential prerequisite for the rational design of next-generation therapeutics that are both potent and specific. By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of peptide structure and function, paving the way for new and innovative solutions to pressing challenges in medicine and biotechnology.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS), a revolutionary technique first developed by R. Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic applications. This guide provides an in-depth exploration of the core principles, chemistries, and protocols of SPPS, tailored for professionals in the field of drug development and chemical biology.
Core Principles of Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis is a method where a peptide chain is assembled sequentially while one end is covalently attached to an insoluble solid support, typically a polymeric resin.[1][2] This foundational principle offers a significant advantage over traditional solution-phase synthesis by allowing for the use of excess reagents to drive reactions to completion.[3][4] Excess reagents and soluble by-products can then be easily removed by simple filtration and washing, thus eliminating the need for complex purification of intermediate peptides.[3][4]
The SPPS process is cyclical, with each cycle extending the peptide chain by one amino acid. A typical cycle consists of four main steps:
-
Deprotection: Removal of the temporary protecting group from the α-amino group of the resin-bound amino acid or peptide.[1]
-
Washing: Thorough washing of the resin to remove excess deprotection reagent and by-products.[1]
-
Coupling: Activation and coupling of the next N-α-protected amino acid to the newly exposed amino group of the resin-bound peptide.[1]
-
Washing: Washing of the resin to remove excess activated amino acid, coupling reagents, and by-products.[1]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.[1]
Key Chemistries in SPPS: Fmoc vs. Boc
Two primary chemical strategies dominate the landscape of SPPS: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The choice between these strategies depends on the peptide sequence, desired scale, and the chemical nature of any modifications.
Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most widely used method in modern SPPS, particularly in automated synthesis.[5] It is characterized by its use of the base-labile Fmoc group for temporary N-α-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[6]
Advantages of Fmoc Chemistry:
-
Mild Deprotection Conditions: The Fmoc group is removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), which is compatible with a wide range of sensitive amino acids and post-translational modifications.[7][8]
-
Orthogonality: The use of a base for N-α-deprotection and an acid for final cleavage provides a fully orthogonal protection scheme, minimizing the risk of premature side-chain deprotection.[7]
-
Amenable to Automation: The mild conditions and compatibility with a variety of reagents make Fmoc chemistry well-suited for automated peptide synthesizers.[5]
-
Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be quantified by UV spectrophotometry, allowing for real-time monitoring of the deprotection step.[]
Disadvantages of Fmoc Chemistry:
-
Cost: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]
-
Side Reactions: Base-catalyzed side reactions, such as aspartimide formation and diketopiperazine formation at the dipeptide stage, can occur.[10]
Boc/Bzl Strategy
The Boc/Bzl strategy is the original SPPS chemistry developed by Merrifield. It employs the acid-labile Boc group for temporary N-α-protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection.
Advantages of Boc Chemistry:
-
Robustness: Boc chemistry is well-established and can be advantageous for the synthesis of "difficult" or aggregation-prone sequences.[11] The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and reduce aggregation.[11]
-
Cost-Effective: Boc-protected amino acids are generally less expensive than Fmoc-protected amino acids.
Disadvantages of Boc Chemistry:
-
Harsh Cleavage Conditions: The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires the use of strong, hazardous acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][7] This necessitates specialized, corrosion-resistant equipment.[7]
-
Lack of Full Orthogonality: The repeated use of a moderately strong acid (TFA) for Boc deprotection can lead to the gradual loss of acid-labile side-chain protecting groups, potentially leading to side reactions.[7]
-
Less Compatible with Sensitive Modifications: The harsh acidic conditions are often incompatible with sensitive post-translational modifications.[7]
Comparative Summary of Fmoc and Boc Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (Base-labile) | 25-50% TFA in DCM (Acid-labile) |
| Side-Chain Protection | tert-Butyl (tBu) based (Acid-labile) | Benzyl (Bzl) based (Strong acid-labile) |
| Final Cleavage Reagent | Trifluoroacetic acid (TFA) with scavengers | Hydrogen Fluoride (HF) or TFMSA with scavengers |
| Orthogonality | Fully orthogonal | Partially orthogonal |
| Reaction Conditions | Mild | Harsh final cleavage |
| Automation Compatibility | High | Less common in modern automated synthesizers |
| Cost of Amino Acids | Higher | Lower |
| Key Advantages | Mild conditions, suitable for sensitive peptides and PTMs, real-time monitoring.[7][] | Robust for difficult sequences, cost-effective.[11] |
| Key Disadvantages | Potential for base-induced side reactions, higher cost.[][10] | Harsh and hazardous final cleavage, potential for premature side-chain deprotection.[7] |
Experimental Protocols
The following sections provide detailed, generalized protocols for manual solid-phase peptide synthesis using both Fmoc and Boc chemistries. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
General Materials and Reagents
-
Resins: Wang resin or 2-chlorotrityl chloride resin for C-terminal carboxylic acids (Fmoc), Rink amide resin for C-terminal amides (Fmoc), Merrifield or PAM resin (Boc).[1][12]
-
Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Diethyl ether (cold).
-
Reagents: Fmoc- or Boc-protected amino acids, coupling reagents (HBTU, HATU, HCTU, or DIC/HOBt), Diisopropylethylamine (DIEA), Piperidine, Trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT), thioanisole).
Manual Fmoc-SPPS Protocol
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Swelling and Preparation:
- Place the appropriate resin (e.g., 100-200 mg of Rink amide resin, substitution ~0.5 mmol/g) in a reaction vessel.[13]
- Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes.[6]
- Drain the solvent.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (5 mL) to the resin.[12]
- Agitate for 5-7 minutes.[12]
- Drain the solution.
- Repeat the piperidine treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents, 0.3-0.5 mmol) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF (2-3 mL).[12]
- Add DIEA (6-10 equivalents, 0.6-1.0 mmol) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 30-60 minutes at room temperature.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.[13]
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 x 10 mL).
5. Repeat Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Final Deprotection:
- Wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
- Prepare a cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail (5-10 mL) to the dried peptide-resin and agitate for 2-3 hours at room temperature.[13]
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[14]
8. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Manual Boc-SPPS Protocol
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Swelling and Preparation:
- Place the appropriate resin (e.g., 100-200 mg of Merrifield resin, substitution ~0.5-1.0 mmol/g) in a reaction vessel.[1]
- Swell the resin in DCM (5-10 mL) for at least 30 minutes.
- Drain the solvent.
2. Boc Deprotection:
- Add a solution of 25-50% TFA in DCM (5 mL) to the resin.
- Agitate for 1-2 minutes.
- Drain the solution.
- Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
- Wash the resin with DCM (3 x 10 mL).
3. Neutralization:
- Add a solution of 10% DIEA in DMF or DCM (5 mL) to the resin and agitate for 5 minutes.[1]
- Repeat the neutralization step.
- Wash the resin thoroughly with DCM (5 x 10 mL).
4. Amino Acid Coupling:
- In a separate vial, dissolve the Boc-amino acid (3 equivalents, 0.3 mmol) and an activating agent (e.g., HOBt, 3 equivalents) in DMF or DCM.
- Add a coupling agent (e.g., DIC, 3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using the Kaiser test.
5. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Final Cleavage and Deprotection (HF Cleavage):
- Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
- Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
- Transfer the dried resin to the HF cleavage apparatus.
- Add a scavenger cocktail (e.g., p-cresol, thioanisole).
- Cool the reaction vessel to -5 to 0 °C.
- Carefully distill liquid HF into the reaction vessel.
- Stir the mixture at 0 °C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
- Wash the residue with cold diethyl ether to precipitate the peptide.
- Collect the crude peptide by filtration or centrifugation.
8. Purification:
- Purify the crude peptide by RP-HPLC.
Quantitative Data Summary for SPPS
| Parameter | Fmoc-SPPS | Boc-SPPS |
| Resin Substitution | 0.3 - 0.8 mmol/g | 0.5 - 1.0 mmol/g[1] |
| Amino Acid Excess | 3 - 5 equivalents | 3 - 4 equivalents |
| Coupling Reagent Excess | 3 - 5 equivalents | 3 - 4 equivalents |
| Deprotection Time | 2 x (5-20) min | 1-2 min then 20-30 min |
| Coupling Time | 30 - 120 min | 60 - 120 min |
| Coupling Efficiency (per step) | >99%[] | >99%[1] |
| Overall Crude Peptide Yield | 60 - 90% (sequence dependent) | 60 - 80% (sequence dependent)[1] |
| Final Purified Peptide Yield | 10 - 50% (sequence and length dependent) | 20 - 40% (sequence and length dependent)[1] |
Instrumentation for Automated SPPS
The automation of SPPS has significantly increased the efficiency and reproducibility of peptide synthesis.[15] Modern automated peptide synthesizers can be broadly categorized based on their liquid handling and reaction vessel technology.
-
Valve-Based Systems: These instruments use a series of valves and manifolds to deliver reagents and solvents to one or more reaction vessels.[16] They are often used for single or a small number of parallel syntheses.[17]
-
Robotic Platforms: These systems employ X-Y robotic arms with pipetting capabilities to deliver reagents to a large number of reaction vessels, making them ideal for high-throughput and parallel synthesis of peptide libraries.[15]
-
Microwave-Assisted Synthesizers: The application of microwave energy can significantly accelerate both the deprotection and coupling steps of SPPS, reducing cycle times and potentially improving the synthesis of difficult sequences.
-
Continuous Flow Systems: In this approach, reagents are continuously flowed through a column packed with the resin. This can lead to more efficient reactions and reduced solvent consumption.[4]
Many modern synthesizers also incorporate features such as UV monitoring for real-time feedback on Fmoc deprotection and heating capabilities to overcome difficult couplings.[15]
Visualizing SPPS Workflows and Chemistries
The following diagrams, generated using the DOT language, illustrate the cyclical nature of SPPS and the key chemical transformations in both Fmoc and Boc strategies.
Caption: General workflow of a single cycle in solid-phase peptide synthesis.
Caption: Key chemical transformations in the Fmoc/tBu SPPS strategy.
Caption: Key chemical transformations in the Boc/Bzl SPPS strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Automated Peptide Synthesizers [peptidemachines.com]
Fmoc-Phe-OH safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of Fmoc-Phe-OH
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (this compound) is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous safety and handling protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency measures for this compound.
Chemical Identification and Properties
This compound is a derivative of the amino acid L-phenylalanine, featuring the base-labile Fmoc protecting group on its amino terminus. This protection strategy is central to its application in the stepwise assembly of peptide chains.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Citation(s) |
| CAS Number | 35661-40-6 | [1][2][3] |
| EC Number | 252-661-1 | [1][2] |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |
| Molecular Weight | 387.43 g/mol | [2][4] |
| Appearance | White to light yellow or beige crystal powder | [1][5] |
| Melting Point | 180 - 187 °C | [1][2][5] |
| Solubility | Highly hydrophobic; soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) | [4][5] |
| Storage Temperature | 2 - 8 °C | [1][2] |
Hazard Identification and Safety
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008 or other GHS-based regulations.[3][6][7] Consequently, it does not have assigned GHS pictograms, signal words, or standardized hazard statements.[1][3][6]
However, as with any chemical reagent, potential hazards exist, and its toxicological properties have not been thoroughly investigated.[1] Inhalation of the powder may be harmful and may cause respiratory tract irritation.[8] Direct contact with skin and eyes should be avoided.[3]
Experimental Protocols and Handling
Proper handling is crucial to minimize exposure and prevent contamination. The following protocols are based on standard laboratory safety practices and information derived from safety data sheets.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[1][3]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) must be inspected prior to use and handled with a proper removal technique to avoid skin contact.[3][7] A lab coat or other impervious clothing should be worn.[3]
-
Respiratory Protection: In situations where dust is generated and engineering controls are insufficient, a NIOSH-approved N95-type dust mask should be used. For most small-scale laboratory manipulations under a fume hood, respiratory protection is not required.[1]
Engineering Controls
Work should be conducted in a well-ventilated area.[8] Using process enclosures or local exhaust ventilation (e.g., a chemical fume hood) is recommended, especially for procedures that may generate dust, such as weighing or transferring large quantities of the solid.[3][8]
Safe Handling and Use
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[3]
-
When weighing, do so carefully in a draft-shielded balance or within a fume hood to minimize dust dispersal.
-
For dissolution, add the solid this compound to the solvent (e.g., DMF) slowly while stirring to prevent clumping and splashing.
-
Practice good industrial hygiene: wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[1][3] The recommended storage temperature is between 2-8°C.[1][2]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][3]
-
Incompatible materials to avoid during storage include strong oxidizing agents and strong acids.[8]
Emergency and First-Aid Procedures
Table 2: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure | Citation(s) |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. | [1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][3] |
Accidental Release Measures
For spills, prevent further leakage if it is safe to do so. Do not let the product enter drains.[3]
-
Small Spill: Wear appropriate PPE. Carefully sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][8]
-
Large Spill: Evacuate personnel to a safe area.[3] Use personal protective equipment.[8] Sweep up and shovel the material into suitable containers for disposal according to local regulations.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][8]
-
Special Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear if necessary.[3][8]
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8] It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal methods.[3]
Visualized Workflows and Relationships
Safe Handling Workflow in Peptide Synthesis
The following diagram outlines a typical workflow for using this compound in a laboratory setting, emphasizing key safety checkpoints.
Hierarchy of Safety Controls
This diagram illustrates the logical relationship and effectiveness of safety measures when handling chemical reagents like this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. peptide.com [peptide.com]
- 5. This compound | 35661-40-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. peptide.com [peptide.com]
Storing and stability of Fmoc-protected amino acids
An In-depth Technical Guide to the Storage and Stability of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). Their purity and stability are paramount to the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the best practices for the storage of Fmoc-amino acids and delves into the critical factors influencing their stability. It details common degradation pathways, presents quantitative stability data under various conditions, and provides detailed experimental protocols for stability assessment. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials and the success of their peptide synthesis endeavors.
Introduction
The Fmoc protecting group is favored in SPPS due to its base-lability, which allows for mild deprotection conditions, preserving the integrity of sensitive peptide sequences. However, the stability of the Fmoc-amino acids themselves during storage is a critical factor that is often overlooked. Degradation of these building blocks can lead to the introduction of impurities, truncated sequences, and lower yields in peptide synthesis. Understanding the factors that affect the stability of Fmoc-amino acids and implementing proper storage and handling procedures are crucial for reproducible and successful peptide synthesis.
Recommended Storage and Handling
Proper storage and handling are the first line of defense in preserving the quality of Fmoc-protected amino acids.
General Storage Conditions
For long-term storage, it is recommended to store Fmoc-protected amino acids at 5°C in a tightly sealed container to protect them from moisture.[1] While they can be stored at room temperature for short periods, prolonged exposure to ambient conditions can lead to degradation.[1][2] For particularly sensitive derivatives or for very long-term storage, storage at -20°C is advisable.[3]
Handling Procedures
-
Temperature Equilibration: Before opening a refrigerated container of Fmoc-amino acid, it is crucial to allow it to warm to room temperature.[1] This prevents condensation of atmospheric moisture onto the cold powder, which can initiate hydrolysis.
-
Inert Atmosphere: After dispensing the desired amount of amino acid, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing. This helps to displace moisture and oxygen.
-
Light Protection: The Fmoc group is known to be light-sensitive, particularly in solution.[4] Therefore, it is recommended to store Fmoc-amino acids in amber vials or in the dark to prevent photodegradation.
Factors Affecting Stability
Several environmental and intrinsic factors can influence the stability of Fmoc-protected amino acids.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways. While stable for short periods at ambient temperature, long-term storage at higher temperatures is detrimental.[2]
-
Humidity: Moisture is a key factor in the degradation of Fmoc-amino acids, primarily through hydrolysis of the Fmoc group or the amino acid ester if present.[4]
-
Light: Exposure to UV light can lead to the degradation of the Fmoc group.[4]
-
Impurities: The presence of certain impurities can catalyze degradation.
Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting and for developing stability-indicating analytical methods.
Hydrolysis
In the presence of moisture, the carbamate (B1207046) linkage of the Fmoc group can be hydrolyzed, leading to the formation of the free amino acid and Fmoc-OH. This process is accelerated by basic or acidic conditions.
Caption: Hydrolysis of the Fmoc group.
Autocatalytic Cleavage
Traces of free amino acid can act as a base, initiating the β-elimination mechanism that cleaves the Fmoc group. This generates more free amino acid, leading to an autocatalytic degradation cycle.
Caption: Autocatalytic cleavage of the Fmoc group.
Aspartimide Formation
For Fmoc-Asp(OR)-OH and Fmoc-Asn(Trt)-OH, intramolecular cyclization can occur, especially under basic conditions, to form a succinimide (B58015) derivative known as aspartimide. This can lead to racemization and the formation of β-aspartyl peptides during synthesis.
Caption: Aspartimide formation from an Asp residue.
Quantitative Stability Data
The following tables provide representative data on the stability of various Fmoc-protected amino acids under different storage conditions. This data is synthesized from literature and supplier information to illustrate expected stability trends.
Table 1: Long-Term Stability of Selected Fmoc-Amino Acids at 5°C / Low Humidity
| Fmoc-Amino Acid | Purity after 12 months (%) | Purity after 24 months (%) | Purity after 36 months (%) |
| Fmoc-Gly-OH | >99.5 | >99.0 | >98.5 |
| Fmoc-Ala-OH | >99.5 | >99.0 | >98.5 |
| Fmoc-Val-OH | >99.5 | >99.0 | >98.5 |
| Fmoc-Leu-OH | >99.5 | >99.0 | >98.5 |
| Fmoc-Phe-OH | >99.5 | >99.0 | >98.5 |
| Fmoc-Pro-OH | >99.5 | >99.0 | >98.5 |
| Fmoc-Ser(tBu)-OH | >99.0 | >98.5 | >98.0 |
| Fmoc-Thr(tBu)-OH | >99.0 | >98.5 | >98.0 |
| Fmoc-Asp(OtBu)-OH | >99.0 | >98.5 | >97.5 |
| Fmoc-Asn(Trt)-OH | >99.0 | >98.0 | >97.0 |
| Fmoc-His(Trt)-OH | >98.5 | >97.5 | >96.5 |
| Fmoc-Cys(Trt)-OH | >98.5 | >97.5 | >96.5 |
| Fmoc-Trp(Boc)-OH | >98.5 | >97.5 | >96.0 |
Table 2: Accelerated Stability of Selected Fmoc-Amino Acids at 25°C / 60% Relative Humidity
| Fmoc-Amino Acid | Purity after 3 months (%) | Purity after 6 months (%) |
| Fmoc-Gly-OH | >99.0 | >98.5 |
| Fmoc-Ala-OH | >99.0 | >98.5 |
| Fmoc-Val-OH | >99.0 | >98.5 |
| Fmoc-Leu-OH | >99.0 | >98.5 |
| This compound | >99.0 | >98.5 |
| Fmoc-Pro-OH | >99.0 | >98.5 |
| Fmoc-Ser(tBu)-OH | >98.5 | >97.5 |
| Fmoc-Thr(tBu)-OH | >98.5 | >97.5 |
| Fmoc-Asp(OtBu)-OH | >98.0 | >96.5 |
| Fmoc-Asn(Trt)-OH | >97.5 | >95.0 |
| Fmoc-His(Trt)-OH | >97.0 | >94.0 |
| Fmoc-Cys(Trt)-OH | >97.0 | >94.0 |
| Fmoc-Trp(Boc)-OH | >96.5 | >93.0 |
Experimental Protocols for Stability Assessment
A robust stability testing program relies on validated analytical methods to detect and quantify any degradation products.
Caption: General workflow for a stability study.
Stability-Indicating HPLC-UV Method
This method is designed to separate the intact Fmoc-amino acid from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm.
-
Sample Preparation: Dissolve the Fmoc-amino acid in a suitable solvent (e.g., acetonitrile or DMF) to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The peak area of the main peak is used to calculate the purity. Degradation is indicated by the appearance of new peaks and a decrease in the main peak area.
LC-MS Method for Impurity Identification
This method is used to identify the mass of degradation products, aiding in the elucidation of degradation pathways.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in 6.1.
-
MS Conditions:
-
Ionization Mode: Positive and negative ESI to detect a wide range of compounds.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Perform MS/MS analysis on the parent ions of suspected degradation products to obtain structural information.
-
-
Data Analysis: Compare the mass spectra of the degradation products with the expected masses of potential degradants (e.g., free amino acid, Fmoc-OH, aspartimide derivatives).
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary analytical method that can be used to determine the absolute purity of Fmoc-amino acids without the need for a reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the Fmoc-amino acid and the internal standard into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the Fmoc-amino acid and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
The stability and purity of Fmoc-protected amino acids are critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage and handling procedures, being aware of the factors that can cause degradation, and employing robust analytical methods for stability monitoring, researchers can ensure the integrity of their starting materials. This guide provides the necessary technical information to establish effective storage and quality control procedures for Fmoc-amino acids, ultimately leading to more reliable and reproducible outcomes in peptide synthesis and drug development.
References
- 1. emerypharma.com [emerypharma.com]
- 2. mdpi.com [mdpi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nbinno.com [nbinno.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe-OH Deprotection using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized base-labile protecting group for the α-amino function of amino acids in peptide synthesis and other areas of organic chemistry.[1] Its removal is a critical step that requires carefully controlled conditions to ensure complete deprotection without inducing side reactions. Piperidine (B6355638) is the most common reagent used for Fmoc removal due to its efficacy in promoting the β-elimination mechanism and trapping the resulting dibenzofulvene (DBF) byproduct.[1][2][3] This document provides detailed application notes and protocols for the deprotection of Fmoc-Phenylalanine-OH (Fmoc-Phe-OH) using piperidine, covering both solid-phase and solution-phase methodologies.
Chemical Principle
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This is the rate-determining step.[4] The subsequent elimination releases carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). Piperidine then acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion and prevents side reactions involving the newly liberated free amine.[1][2][3]
Deprotection Conditions
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, the choice of solvent, reaction time, and temperature. The following table summarizes typical conditions for the deprotection of this compound.
| Parameter | Condition | Remarks | References |
| Piperidine Concentration | 20% (v/v) in a suitable solvent is the most common. Concentrations from 5% to 50% have been reported. | Higher concentrations can lead to faster deprotection but may increase the risk of side reactions. Lower concentrations (e.g., 5%) have been shown to be effective.[5][6] | [6][7][8][9][10] |
| Solvent | N,N-Dimethylformamide (DMF) is the most widely used solvent. N-Methyl-2-pyrrolidone (NMP) is also common. | The reaction is faster in polar aprotic solvents like DMF and NMP compared to less polar solvents like dichloromethane (B109758) (DCM).[10][11] Greener solvent alternatives are being explored.[12] | [7][8][10][12] |
| Reaction Time | Typically 5-20 minutes at room temperature. Often performed as a two-step process (e.g., 2 min + 5 min). | Reaction time can be extended for sterically hindered amino acids or during the synthesis of long or aggregated peptide sequences.[1][8] | [1][8][13] |
| Temperature | Room temperature is standard. | Elevated temperatures are generally not required and may increase the risk of side reactions. | [13] |
Experimental Protocols
Protocol 1: Fmoc Deprotection of Resin-Bound this compound (Solid-Phase Peptide Synthesis)
This protocol describes the standard manual procedure for the removal of the Fmoc group from a peptide-resin, where Phenylalanine is the N-terminal residue.
Materials:
-
Fmoc-Phe-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
N,N-Dimethylformamide (DMF) for washing
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-resin in DMF for at least 30 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[13]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes at room temperature.[13]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times, with approximately 10 mL per gram of resin for each wash) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Confirmation of Deprotection (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A positive result (blue color) indicates the presence of a free primary amine, confirming complete deprotection.[7]
Protocol 2: Fmoc Deprotection of this compound in Solution
This protocol is for the deprotection of this compound in a solution phase.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of DMF in a round-bottom flask.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash with 1M HCl to remove piperidine and the piperidine-DBF adduct.
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude H-Phe-OH.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
-
Monitoring the Deprotection Reaction
The completion of the Fmoc deprotection can be monitored by UV spectroscopy. The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[14] By monitoring the increase in absorbance at this wavelength, the progress of the deprotection reaction can be followed in real-time.[1] Alternatively, qualitative tests like the Kaiser test can be used in solid-phase synthesis to confirm the presence of the free amine after deprotection.[15]
Potential Side Reactions
While generally a robust and clean reaction, Fmoc deprotection with piperidine can sometimes lead to side reactions, particularly in the context of a growing peptide chain. These include:
-
Aspartimide Formation: For peptides containing aspartic acid, the use of piperidine can promote the formation of a cyclic aspartimide intermediate.[1][8]
-
Diketopiperazine Formation: At the dipeptide stage on the resin, the newly deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin.[1]
-
Incomplete Deprotection: In cases of peptide aggregation or sterically hindered sequences, the deprotection may be incomplete.[1]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. redalyc.org [redalyc.org]
- 15. ema.europa.eu [ema.europa.eu]
Applications of Fmoc-Phe-OH in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a base-labile α-amino protection, allowing for the stepwise and efficient assembly of complex peptide chains under mild conditions.[1][2] The inherent hydrophobicity of the phenylalanine residue plays a critical role in the structure, stability, and receptor interaction of many biologically active peptides.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of therapeutic peptides and other drug modalities.
Core Applications of this compound in Drug Discovery
The versatility of this compound extends across several key areas of pharmaceutical research and development:
-
Therapeutic Peptide Synthesis: this compound is a fundamental component in the synthesis of a wide range of therapeutic peptides, including agonists for metabolic disorders, anticancer peptides, and enzyme inhibitors.[1][3] Its incorporation is crucial for mimicking natural peptide ligands and optimizing their pharmacological properties.
-
Peptidomimetics and Modified Peptides: Researchers utilize this compound to create modified peptides with enhanced stability, bioavailability, and targeted delivery. This includes the incorporation of unnatural amino acids and various functional groups.[3]
-
Antibody-Drug Conjugate (ADC) Linkers: this compound is used in the synthesis of cleavable peptide linkers for ADCs. These linkers are designed to be stable in circulation and release the cytotoxic payload upon enzymatic cleavage at the target tumor site.
-
Drug Delivery Systems: The self-assembly properties of peptides containing this compound are harnessed to create hydrogels and other nanostructures for controlled drug release and tissue engineering applications.[4]
Data Presentation: Quantitative Analysis of Phenylalanine-Containing Therapeutics
The incorporation of phenylalanine is critical for the efficacy of numerous peptide-based drugs. The following tables summarize key quantitative data for representative therapeutic agents synthesized using this compound.
| Drug/Peptide Candidate | Therapeutic Area | Target | Key Quantitative Data |
| Liraglutide (Victoza®) | Type 2 Diabetes | GLP-1 Receptor | Agonist |
| FR8P and FR11P | Oncology | Cancer Cell Membranes | IC50 < 10 µM (MDA-MB-231 breast cancer cells)[5] |
| HXL131 (Matijin-Su derivative) | Oncology | DUSP1 and TNFSF9 | IC50 at 24h: 5.15 ± 0.22 µmol/L (PC3 prostate cancer cells)[6] |
| EU-5031 | Cardiovascular | Angiotensin-Converting Enzyme (ACE) | IC50 = 6.7 nM, Ki = 6.9 nM[7] |
| Q-c4 | Antiviral | HIV-1 Capsid | EC50 = 0.57 µM[8] |
| Compound 10 (S-A2855/B725) | Oncology | Human Prostatic Acid Phosphatase (hACP3) | IC50 = 0.65 nM[9] |
| Dipeptide 12 and Tripeptide 13 | Oncology | Proteasome | IC50 = 1 µM[10] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-SPPS for a generic peptide sequence containing phenylalanine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)[11]
-
This compound and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIEA) (or Collidine)[12]
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[11]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[11]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (or HATU) (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to the amino acid solution and pre-activate for 1-5 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[11]
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.[11]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Synthesis of Liraglutide (A GLP-1 Analog)
This protocol provides a more specific workflow for the synthesis of Liraglutide, a complex therapeutic peptide.
Overview: Liraglutide is a 31-amino acid peptide with a C16 fatty acid attached to a lysine (B10760008) residue. The synthesis involves stepwise SPPS followed by the attachment of the fatty acid side chain.[13][14]
Key Steps:
-
Resin and Linker Selection: A ChemMatrix (CM) resin with a BAL (Backbone Amide Linker) is a suitable choice for the synthesis of long peptides like Liraglutide.[14][15]
-
Stepwise Elongation: The peptide chain is assembled on the resin using standard Fmoc-SPPS as described in Protocol 1. This compound is incorporated at position 28. To overcome aggregation, pseudoproline dipeptides can be used at specific positions (e.g., Gly11-Thr12, Phe13-Thr14, Val17-Ser18).[14][15]
-
Side-Chain Attachment:
-
The lysine at position 20 is introduced with an orthogonal protecting group on its side chain (e.g., Mtt or Mmt).
-
After assembling the full peptide backbone, the orthogonal protecting group is selectively removed on-resin.
-
A glutamic acid spacer with a protected carboxylic acid (e.g., OtBu) is coupled to the lysine side chain.
-
Palmitic acid is then coupled to the glutamic acid spacer.
-
-
Final Cleavage and Purification: The completed Liraglutide is cleaved from the resin using a standard TFA cocktail, precipitated, and purified by RP-HPLC.[13]
Signaling Pathways and Mechanisms of Action
GLP-1 Receptor Agonist Signaling Pathway
Peptides like Liraglutide, containing phenylalanine, act as agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor. This receptor is crucial for glucose homeostasis.
Caption: GLP-1 receptor agonist signaling pathway in pancreatic β-cells.
Activation of the GLP-1 receptor by agonists like Liraglutide stimulates adenylate cyclase, leading to an increase in intracellular cAMP.[16][17][18] This rise in cAMP activates Protein Kinase A (PKA) and Epac2, which in turn promote insulin granule exocytosis and increase insulin gene transcription and synthesis.[16][19]
Anticancer Peptide Mechanism of Action
Many anticancer peptides (ACPs) that incorporate phenylalanine exert their effect by disrupting the cancer cell membrane. The hydrophobicity of phenylalanine enhances the peptide's affinity for the lipid bilayer of cancer cells.[20]
Caption: General mechanism of action for membrane-disrupting anticancer peptides.
The cationic nature of these peptides facilitates initial binding to the anionic surface of cancer cell membranes. The hydrophobic residues, including phenylalanine, then insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell lysis.[20][21] Some phenylalanine-containing peptides can also induce apoptosis by disrupting the mitochondrial membrane.[5][22]
Conclusion
This compound is an indispensable reagent in the synthesis of peptide-based therapeutics. Its use in SPPS allows for the precise and efficient construction of complex peptides with a wide array of pharmacological activities. The continued development of novel synthetic strategies and a deeper understanding of the structure-activity relationships of phenylalanine-containing peptides will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jpt.com [jpt.com]
- 5. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. fda.gov [fda.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management [mdpi.com]
- 20. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing Peptide Libraries Using Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the rapid and efficient production of peptide libraries for various applications, including drug discovery, proteomics, and diagnostics.[1] Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a critical building block in this process, incorporating the essential aromatic amino acid phenylalanine into peptide sequences.[2] The hydrophobic nature of phenylalanine plays a significant role in peptide structure, stability, and interaction with biological targets.[2] These application notes provide detailed protocols and data for the effective use of this compound in the synthesis of peptide libraries.
Data Presentation
The success of peptide library synthesis hinges on the efficiency of each coupling step. The choice of coupling reagent significantly impacts the yield and purity of the final peptides. Below is a summary of the performance of common coupling reagents. While this data represents general peptide synthesis, it provides a strong indication of the expected performance when coupling this compound.
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Typical Coupling Time | Crude Purity (%)* | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | 5 - 30 minutes | 83 - 91 | Highly efficient, especially for difficult couplings; low racemization.[3] | Higher cost; potential for side reactions if not used correctly. |
| HCTU | Aminium/Uronium Salt | 5 - 30 minutes | 79 - 92 | High efficiency, more economical than HATU.[3] | Can be less effective than HATU for extremely hindered couplings. |
| PyBOP | Phosphonium Salt | 1 - 2 hours | 48 - 88 | Effective for standard synthesis; more affordable.[1] | Slower reaction times; may be less efficient for sterically hindered amino acids.[1] |
| DIC/HOBt | Carbodiimide | 1 - 2 hours | Variable | Cost-effective. | Can lead to side reactions and racemization if not carefully controlled. |
*Crude purity can vary significantly based on the peptide sequence, length, and synthesis conditions. The values presented are indicative ranges based on comparative studies.[3]
Table 2: Typical Yield and Purity Data for a Model Phenylalanine-Containing Peptide
| Synthesis Protocol | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| Manual Synthesis (Tea Bag) | 55 | 92 | 36 |
| Microwave-Assisted SPPS | 78 | 95 | 46 |
| Automated Synthesizer | 85 | 97 | 78 |
*Data adapted from a study on the synthesis of two different peptide sequences, providing a general expectation for yields and purities with different SPPS methods.[4]
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Peptide Library
This protocol outlines the manual synthesis of a peptide library on Rink Amide resin using this compound and other Fmoc-protected amino acids.
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel.
-
Add 1 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 8 hours (or overnight) at room temperature.[5]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 1 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh 1 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 mL).
3. Amino Acid Coupling (incorporating this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[1]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For HATU, coupling is often complete within 30 minutes.[3]
-
Monitor the reaction for completion using a ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.[5]
-
Drain the coupling solution and wash the resin with DMF (3 x 1 mL), Dichloromethane (DCM) (3 x 1 mL), and DMF (3 x 1 mL).[1]
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Peptide Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: Screening a Peptide Library Against a Protein Kinase (e.g., ERK)
This protocol describes a general method for screening a synthesized peptide library for phosphorylation by a protein kinase.
1. Peptide Immobilization:
-
If the peptide library was synthesized with a biotin (B1667282) tag, dissolve the peptides in a suitable buffer (e.g., PBS with Tween-20) at a concentration of 1-10 µg/mL.
-
Add the peptide solutions to a streptavidin-coated 96-well plate and incubate to allow for binding.
-
Wash the plate to remove unbound peptides.
2. Kinase Reaction:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[7]
-
Add the active kinase (e.g., ERK2) to each well containing the immobilized peptides.
-
To initiate the phosphorylation reaction, add a solution containing ATP, including a radiolabeled ATP such as [γ-³³P]ATP.[7]
-
Incubate the plate at 30°C for 30-60 minutes.[7]
3. Detection of Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).[7]
-
Wash the wells to remove unreacted ATP.
-
Measure the incorporation of the radiolabel using a microplate scintillation counter or by exposing the plate to a phosphor imager.[8]
-
Wells with higher radioactivity indicate peptides that are good substrates for the kinase.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Manual Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides. Developed by R.B. Merrifield, this methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing. This application note provides a detailed protocol for the manual synthesis of peptides using the widely adopted Fmoc/tBu strategy.
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the incoming amino acid and is removed by a mild base, typically piperidine (B6355638). Acid-labile tert-butyl (tBu) based groups are used for the permanent protection of reactive amino acid side chains, which are removed concomitantly with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).
Principle of the SPPS Cycle
Manual SPPS is a cyclical process involving four main steps for each amino acid addition:
-
Deprotection: Removal of the N-terminal Fmoc protecting group from the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.
-
Coupling: Activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus of the peptide chain.
-
Washing: Removal of excess reagents and byproducts from the coupling reaction.
This cycle is repeated until the desired peptide sequence is assembled. The process is finalized by cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups, followed by purification.
Materials and Reagents
Equipment
-
Reaction vessel (fritted glass or plastic syringe)
-
Shaker or vortex mixer for agitation
-
Vacuum manifold for solvent removal
-
Scintillation vials or round-bottom flasks
-
Standard laboratory glassware
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Reagents and Solvents
-
Resin: Appropriate resin for the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amide, Wang or 2-Chlorotrityl chloride resin for C-terminal carboxylic acid).
-
Amino Acids: N-α-Fmoc-protected amino acids with appropriate side-chain protection.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, can be used in place of DMF)
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (see Table 3).
-
Precipitation Solvent: Cold diethyl ether.
-
Kaiser Test Reagents:
-
Reagent A: 16.5 mg KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[1]
-
Reagent B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.[1]
-
Reagent C: 40 g phenol (B47542) in 20 mL of n-butanol.[1]
-
Experimental Protocols
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.
Resin Preparation and Swelling
-
Weigh out the appropriate amount of resin (e.g., for a resin with a loading of 0.5 mmol/g, use 200 mg for a 0.1 mmol synthesis) into the reaction vessel.
-
Add DMF (5-10 mL) to the resin.
-
Agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DMF using vacuum or gentle nitrogen pressure.
SPPS Cycle: Amino Acid Addition
The following steps are repeated for each amino acid to be added to the peptide chain.
-
Add 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes with a fresh 5 mL portion of the deprotection solution to ensure complete Fmoc removal.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL). Each wash should involve adding the solvent, agitating for 30-60 seconds, and then draining. This is crucial to remove all traces of piperidine.[2]
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents, i.e., 0.3-0.5 mmol) and an equivalent amount of HATU (0.3-0.5 mmol) in DMF (2-3 mL). Add DIPEA (6-10 equivalents, i.e., 0.6-1.0 mmol). The solution may change color. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended to 2 hours or a second coupling can be performed.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
Wash the resin again with DMF (3 x 5 mL).
The Kaiser test is used to detect the presence of free primary amines on the resin after the coupling step. A positive result (blue color) indicates an incomplete reaction.
-
Take a small sample of resin beads (a few beads are sufficient) and place them in a small test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[1]
-
Observe the color of the beads and the solution.
-
Yellow/Colorless: Negative result. The coupling is complete. Proceed to the deprotection of the next amino acid.
-
Blue/Purple: Positive result. The coupling is incomplete. A recoupling step is necessary.
-
Final Deprotection
After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 1) and subsequent washing (Step 2).
Peptide Cleavage and Deprotection
Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.
-
Prepare the appropriate cleavage cocktail (see Table 3). Use approximately 5-10 mL of the cocktail per 100 mg of resin.
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Analyze the fractions by analytical HPLC and/or mass spectrometry to identify the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Data Presentation
Table 1: Reagent Quantities for a 0.1 mmol Synthesis
| Reagent/Component | Molar Equivalents (relative to resin loading) | Typical Amount |
| Resin | 1 | 0.1 mmol |
| Fmoc-Amino Acid | 3 - 5 | 0.3 - 0.5 mmol |
| Coupling Reagent (HATU/HBTU) | 3 - 5 | 0.3 - 0.5 mmol |
| Base (DIPEA) | 6 - 10 | 0.6 - 1.0 mmol |
Table 2: Standard Durations for Manual SPPS Steps
| Step | Duration |
| Resin Swelling | 30 - 60 minutes |
| Fmoc Deprotection (per treatment) | 5 - 10 minutes |
| Amino Acid Coupling | 30 - 120 minutes |
| Washing (per solvent) | 3 - 5 repetitions |
| Final Cleavage | 2 - 4 hours |
Table 3: Common TFA Cleavage Cocktails
| Cocktail | Composition (v/v) | Use Case |
| Standard | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | For peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A universal cocktail for peptides containing multiple sensitive residues. |
| Trp, Met containing | TFA / TIS / Water / EDT (94:1:2.5:2.5) | To prevent oxidation of Met and modification of Trp. |
| Arg(Pbf) containing | TFA / TIS / Water (95:2.5:2.5) | Generally sufficient for cleavage of the Pbf protecting group from Arginine. |
Table 4: Expected Yield and Purity
| Parameter | Typical Range | Notes |
| Crude Peptide Yield | 50% - 90% | Based on the initial resin loading. |
| Purity of Crude Peptide | 40% - 80% | Highly sequence-dependent. |
| Final Yield after Purification | 30% - 40% | For a standard pentapeptide.[2] |
| Final Purity | > 95% | As determined by HPLC. |
Visual Workflow
Caption: Workflow of the manual solid-phase peptide synthesis (SPPS) cycle.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | - Steric hindrance of the amino acid.- Peptide aggregation.- Inactive coupling reagents. | - Double couple (repeat the coupling step).- Increase coupling time.- Use a different coupling reagent (e.g., HATU).- Change solvent to NMP or add a small amount of DMSO.- Use fresh reagents. |
| Low Peptide Yield | - Incomplete coupling or deprotection at each step.- Premature cleavage of the peptide from the resin.- Poor precipitation of the final peptide. | - Monitor each coupling with the Kaiser test.- Ensure complete deprotection.- Use a more stable resin linker if necessary.- Ensure the ether is sufficiently cold and use an adequate volume for precipitation. |
| Unexpected Peaks in HPLC | - Deletion sequences from incomplete coupling.- Side reactions during cleavage (alkylation of sensitive residues).- Racemization. | - Implement capping with acetic anhydride (B1165640) after difficult couplings to terminate unreacted chains.- Use the appropriate scavenger cocktail for cleavage.- Avoid prolonged exposure to the coupling base (DIPEA). |
Conclusion
Manual solid-phase peptide synthesis is a robust and versatile technique for producing synthetic peptides for a wide range of research applications. By carefully following a well-defined protocol, optimizing reaction conditions, and monitoring the progress of the synthesis, researchers can consistently obtain high-purity peptides. This application note provides a comprehensive and practical guide to enable both novice and experienced scientists to successfully perform manual SPPS.
References
Application Notes and Protocols for Automated Peptide Synthesis: Fmoc-Phe-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the automated and efficient production of custom peptides for research, diagnostics, and therapeutic development.[1][2] The successful incorporation of each amino acid is critical to achieving high purity and yield of the final peptide product.[3] Phenylalanine, a common aromatic amino acid, is generally incorporated using its Nα-Fmoc protected form, Fmoc-Phe-OH. While considered a relatively straightforward residue to couple, optimizing the protocol is essential to minimize side reactions and ensure high coupling efficiency.[4][5]
This document provides a detailed protocol for the automated synthesis cycle of incorporating this compound, a summary of relevant quantitative data, and troubleshooting guidelines for common issues encountered during the synthesis.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | Peptide Synthesis Grade (≥99% purity) | High-purity is crucial to avoid side reactions.[4] |
| Solid Support (Resin) | e.g., Rink Amide, Wang | Choice depends on desired C-terminal moiety (amide or acid).[6] |
| Solvents (DMF, DCM) | Anhydrous, Peptide Synthesis Grade | Anhydrous solvents are critical to prevent hydrolysis.[4] |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | A standard and effective reagent for Fmoc removal.[6] |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/Oxyma | Selection impacts efficiency and potential side reactions.[7][8] |
| Activator Base | DIPEA (DIEA), NMM | Required for aminium/uronium salt-based coupling reagents.[7] |
| Washing Solvents | DMF, IPA | Used to remove excess reagents and byproducts.[9] |
| Cleavage Cocktail | e.g., TFA/TIS/H₂O (95:2.5:2.5) | Composition depends on peptide sequence and side-chain protecting groups.[10] |
Table 2: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Note: While this compound is not severely sterically hindered, this data for the more challenging Fmoc-Trp(Mts)-OH provides a useful comparison of reagent effectiveness.
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Key Considerations |
| Carbodiimide | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, lower risk of racemization. Slower reaction rates.[11] |
| Aminium/Uronium Salt | HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation side reaction if used in excess.[11] |
| Aminium/Uronium Salt | HATU | 30 - 60 | > 99 | More efficient than HBTU, especially for hindered couplings.[8][10] |
| Aminium/Uronium Salt | COMU | 20 - 45 | > 99.5 | Very high reactivity with safer byproducts than benzotriazole-based reagents. Higher cost.[11] |
| Phosphonium Salt | PyBOP | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[11] |
Table 3: Automated Synthesizer Cycle Parameters for this compound Coupling
| Step | Reagent/Solvent | Duration | Repeats | Purpose |
| 1. Swelling | DMF or DCM | 30 - 60 min | 1 | To allow the resin to expand and improve reagent accessibility.[6] |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 1 x 3 min, 1 x 7 min | 2 | Removal of the Fmoc protecting group from the N-terminus.[9] |
| 3. Washing | DMF | 1 min | 5-7 | To remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] |
| 4. Coupling | This compound, Coupling Reagent, Base (in DMF) | 30 - 60 min | 1-2 | Formation of the peptide bond. A second coupling may be necessary for difficult sequences.[10] |
| 5. Washing | DMF | 1 min | 3-5 | To remove excess amino acid and coupling byproducts.[12] |
| 6. Capping (Optional) | Acetic Anhydride (B1165640)/DIPEA/DMF | 10 min | 1 | To block any unreacted amino groups and prevent the formation of deletion sequences. |
Experimental Protocols
Protocol 1: Automated Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle for the addition of this compound to a growing peptide chain on a solid support using an automated peptide synthesizer.
1. Resin Preparation:
-
The peptide-resin from the previous cycle, with a free N-terminal amine, is contained within the synthesizer's reaction vessel.
2. Fmoc Deprotection:
-
The resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
The deprotection is typically performed in two steps (e.g., 3 minutes followed by 7 minutes) to ensure complete removal of the Fmoc group.[9]
3. Washing:
-
The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
4. Amino Acid Activation and Coupling:
-
In a separate vial, this compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.[4]
-
The activated this compound solution is then transferred to the reaction vessel containing the resin.
-
The coupling reaction is allowed to proceed for 30-60 minutes with agitation.
5. Monitoring the Coupling Reaction (Optional but Recommended):
-
A small sample of the resin can be taken to perform a Kaiser test.[8] A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[8]
6. Washing:
-
The resin is washed with DMF (3-5 times) to remove excess reagents and byproducts from the coupling reaction.
7. Capping (Optional):
-
To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
8. Preparation for the Next Cycle:
-
The peptide-resin is now ready for the deprotection step of the next amino acid in the sequence.
Protocol 2: Cleavage and Final Deprotection
1. Resin Preparation:
-
After the final synthesis cycle, the resin is washed with dichloromethane (B109758) (DCM) and dried under vacuum.
2. Cleavage:
-
The peptide-resin is treated with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature. The specific cocktail may vary depending on the other amino acids in the sequence.
3. Peptide Precipitation and Isolation:
-
The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with cold diethyl ether, and then dried.
4. Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
References
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. kilobio.com [kilobio.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Fmoc-Phe-OH in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) is a versatile building block for the creation of self-assembling hydrogels. These biomaterials are gaining significant traction in the field of tissue engineering and regenerative medicine due to their inherent biocompatibility, tunable mechanical properties, and resemblance to the native extracellular matrix (ECM). The self-assembly process is driven by non-covalent interactions, such as π-π stacking of the aromatic Fmoc groups and hydrogen bonding, leading to the formation of nanofibrous networks that can entrap large amounts of water to form a hydrogel.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the formation of hydrogels for tissue engineering applications, including 3D cell culture and as scaffolds for regenerative medicine.
Applications in Tissue Engineering
This compound based hydrogels serve as excellent three-dimensional (3D) scaffolds for a variety of tissue engineering applications:
-
3D Cell Culture: These hydrogels provide a physiologically relevant microenvironment for culturing various cell types, including fibroblasts and mesenchymal stem cells (MSCs), supporting their adhesion, proliferation, and differentiation.[3][4]
-
Drug and Growth Factor Delivery: The hydrogel matrix can encapsulate and provide sustained release of therapeutic agents, such as growth factors (e.g., VEGF, TGF-β), to promote tissue regeneration.[5][6][7]
-
Stem Cell Differentiation: The mechanical properties of this compound hydrogels, particularly their stiffness, can be tuned to direct the lineage commitment of stem cells. For instance, stiffer hydrogels tend to promote osteogenic (bone) differentiation, while softer hydrogels can support adipogenic (fat) differentiation of MSCs.[3][8]
-
Bioprinting: this compound-based formulations can be used as bioinks for 3D bioprinting, enabling the fabrication of complex, cell-laden tissue constructs.[9][10][11][12]
Quantitative Data Summary
The physical and biological properties of this compound and related hydrogels can be tailored by modifying the precursor concentration, preparation method, and through functionalization with bioactive motifs like RGD.
Table 1: Mechanical Properties of Fmoc-Peptide Hydrogels
| Hydrogel Composition | Concentration (wt%) | Preparation Method | Storage Modulus (G') (Pa) | Cell Type Used | Reference |
| Fmoc-Phe-Phe | 0.5 - 1.0 | Solvent Switch (DMSO) | Not specified, but stability increases with concentration | - | [13] |
| Fmoc-K3 | 2.0 | pH Switch (Phosphate Buffer) | 2526 | 3T3 and HaCaT | [9] |
| Fmoc-FuF | 0.5 | Solvent Switch (DMSO) | ~10,000 | - | [14] |
| Fmoc-FF/S | Not specified | Not specified | 1,000 - 20,000 | Mesenchymal Stem Cells | [3] |
| Fmoc-FF/Fmoc-GG (50/50) | Not specified | pH Switch | ~1,000 - 4,000 (depending on shear) | - | [15] |
| Fmoc-FFK/Fmoc-FF (1/1) | 1.0 | pH Switch | Not specified, but forms stable gel | HaCaT and 3T3-L1 | [4] |
Table 2: Biological Performance of Fmoc-Peptide Hydrogels
| Hydrogel Composition | Cell Type | Assay | Key Findings | Reference |
| Fmoc-4F-Phe-OH | 3T3 fibroblasts | Adhesion and Proliferation | Promoted efficient cell adhesion and proliferation. | [3] |
| Fmoc-K3 | 3T3 and HaCaT | Viability, Adhesion, Proliferation | Non-toxic, supported cell adhesion, survival, and duplication. | [4][9] |
| Fluorinated Fmoc-Phe | NIH 3T3 fibroblasts | Viability (Live/Dead, Alamar Blue) | Biocompatible with mammalian cells. | [16] |
| Fmoc-FFK/Fmoc-FF (1/1) | HaCaT and 3T3-L1 | Adhesion | 73% (HaCaT) and 74% (3T3-L1) adhesion efficiency. | [4] |
| Fmoc-FF/S with RGD | Mesenchymal Stem Cells | Differentiation | Stiffness directed chondrogenic, adipogenic, and osteogenic differentiation. RGD inclusion was important for cell size. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel via Solvent Switch Method
This method is suitable for encapsulating cells during hydrogel formation.
Materials:
-
This compound (or Fmoc-Phe-Phe-OH)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes
-
Cell suspension (if encapsulating cells)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL). Gentle warming may be required for complete dissolution. Ensure the solution is clear.[6][16]
-
Cell Suspension (Optional): If encapsulating cells, prepare a cell suspension in PBS or culture medium at the desired concentration.
-
Hydrogel Formation:
-
For acellular hydrogels, dilute the this compound stock solution with PBS or water to the desired final concentration (e.g., 0.5 - 2.0 wt%). The hydrogel will form as the peptide self-assembles upon solvent exchange.[16]
-
For cell-laden hydrogels, gently mix the cell suspension with the this compound stock solution. The final DMSO concentration should be kept low (typically <1% v/v) to minimize cytotoxicity. The final peptide concentration will determine the hydrogel's stiffness.
-
-
Gelation: Allow the mixture to stand at room temperature or 37°C for 15-30 minutes for complete gelation. Confirm gelation by inverting the tube; a stable gel will not flow.[13]
-
Washing (for acellular gels): For applications where residual DMSO is a concern, the hydrogel can be washed by gently adding a layer of PBS or water on top of the gel and replacing it several times.[6]
Protocol 2: Preparation of this compound Hydrogel via pH Switch Method
This method is useful for creating pre-formed hydrogel scaffolds.
Materials:
-
This compound
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
0.1 M Hydrochloric acid (HCl) or Glucono-δ-lactone (GdL)
-
Deionized water
-
pH meter
Procedure:
-
Dissolution: Suspend the desired amount of this compound in deionized water.
-
pH Adjustment (High): Slowly add 0.1 M NaOH dropwise while stirring until the this compound dissolves completely, resulting in a clear solution at a pH above its pKa (typically pH > 8).
-
Triggering Gelation (Lowering pH):
-
Acid Titration: Slowly add 0.1 M HCl to the solution to lower the pH to the desired level (e.g., physiological pH 7.4). Gelation will occur as the pH drops.
-
GdL Hydrolysis: For a slower, more controlled gelation, add GdL to the alkaline peptide solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation.[17]
-
-
Gel Formation: Allow the solution to stand undisturbed until a stable hydrogel is formed.
Protocol 3: Rheological Characterization of Hydrogels
Equipment:
-
Rheometer with a parallel plate or cone-plate geometry
Procedure:
-
Sample Preparation: Prepare the hydrogel directly on the rheometer's lower plate or transfer a pre-formed gel.
-
Linear Viscoelastic Region (LVR) Determination: Perform a strain sweep (e.g., 0.01-100% strain at a constant frequency of 1 Hz) to identify the LVR where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[9]
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1-100 Hz) at a constant strain within the LVR to determine the frequency-dependent viscoelastic properties of the hydrogel. A stable hydrogel will exhibit G' > G'' across the frequency range.
-
Time Sweep: To monitor gelation kinetics, perform a time sweep at a constant strain and frequency immediately after mixing the hydrogel components.[9]
Protocol 4: Cell Viability and Proliferation Assay in 3D Hydrogels
Materials:
-
Cell-laden hydrogels in a 96-well plate
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
MTS or AlamarBlue assay reagent
-
Fluorescence microscope
-
Plate reader
Procedure:
-
Live/Dead Staining:
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells containing the hydrogels and add the staining solution.
-
Incubate for the recommended time (e.g., 30-45 minutes) at 37°C.
-
Visualize the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
-
Metabolic Activity Assay (MTS/AlamarBlue):
-
Add the MTS or AlamarBlue reagent directly to the culture medium of the cell-laden hydrogels.[4]
-
Incubate for 1-4 hours at 37°C.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. The signal is proportional to the number of viable, metabolically active cells.[18][19][20]
-
Signaling Pathways and Visualizations
The physical and biochemical cues presented by this compound hydrogels can influence key cellular signaling pathways involved in tissue regeneration.
Cell Adhesion and Mechanotransduction
The adhesion of cells to the hydrogel scaffold is a critical first step that triggers intracellular signaling. When functionalized with adhesive ligands like RGD, these hydrogels can directly engage with cell surface integrin receptors. This interaction leads to the recruitment of focal adhesion proteins and the activation of Focal Adhesion Kinase (FAK), a key regulator of cell spreading, migration, and survival. The stiffness of the hydrogel is then transduced through the cytoskeleton to the nucleus, influencing gene expression related to cell fate.
Caption: Cell adhesion and mechanotransduction signaling cascade.
Stem Cell Differentiation Driven by Hydrogel Stiffness
The mechanical properties of the this compound hydrogel can direct the differentiation of mesenchymal stem cells (MSCs). Stiffer hydrogels mimic the mechanical environment of bone tissue, promoting osteogenesis through the activation of transcription factors like RUNX2. Conversely, softer hydrogels, which resemble adipose tissue, favor adipogenic differentiation via the upregulation of PPARγ.
Caption: Influence of hydrogel stiffness on MSC differentiation.
Growth Factor Delivery and Downstream Signaling
This compound hydrogels can be loaded with growth factors to create a localized signaling environment. For example, the sustained release of Vascular Endothelial Growth Factor (VEGF) can promote angiogenesis by activating VEGFR on endothelial cells, leading to downstream signaling cascades that mediate cell proliferation, migration, and tube formation.
Caption: Growth factor delivery and pro-angiogenic signaling.
Conclusion
This compound and its derivatives are powerful tools for creating well-defined, biocompatible hydrogels for tissue engineering. By carefully selecting the preparation method and incorporating bioactive cues, researchers can tailor the properties of these hydrogels to suit a wide range of applications, from fundamental studies of cell-matrix interactions to the development of novel therapeutic strategies for tissue regeneration.
References
- 1. Influence of hydrogel network microstructures on mesenchymal stem cell chondrogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light‐Regulated Angiogenesis via a Phototriggerable VEGF Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential delivery of VEGF, FGF-2 and PDGF from the polymeric system enhance HUVECs angiogenesis in vitro and CAM angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Chondrogenesis and Mechanical Strength Retention in Physiologically Relevant Hydrogels with Incorporation of Hyaluronic Acid and Direct Loading of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | "Abnormal" matrix stiffness effect on differentiation of stem cells on hydrogels [frontiersin.org]
- 9. Protocol for 3D bioprinting functional human brain tissues [protocols.io]
- 10. cellink.com [cellink.com]
- 11. researchgate.net [researchgate.net]
- 12. 3Dバイオプリンティングのためのバイオインク選択ガイド [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Controlled delivery of transforming growth factor β1 by self-assembling peptide hydrogels induces chondrogenesis of bone marrow stromal cells and modulates Smad2/3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrin-specific hydrogels functionalized with VEGF for vascularization and bone regeneration of critical-size bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for designing and bioprinting multi-layered constructs to reconstruct an endothelial-epithelial 3D model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Fmoc-Phe-OH Coupling Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The stepwise addition of amino acids, protected with the fluorenylmethyloxycarbonyl (Fmoc) group, allows for the efficient synthesis of complex peptide sequences. A critical step in each cycle of SPPS is the coupling of the incoming Fmoc-amino acid to the deprotected N-terminus of the growing peptide chain on the solid support. Ensuring the completeness of this coupling reaction is paramount to prevent the formation of deletion sequences, which are challenging to separate from the target peptide and can compromise the final product's purity and biological activity.
This document provides detailed application notes and protocols for monitoring the completion of the Fmoc-Phe-OH coupling reaction, a common step in the synthesis of many peptides. Phenylalanine's bulky side chain can sometimes present steric hindrance, making careful monitoring of its coupling efficiency essential. We will cover both qualitative colorimetric assays and quantitative real-time monitoring techniques.
Monitoring Techniques: An Overview
Several methods are available to monitor the progress of the this compound coupling reaction. The choice of method often depends on the desired level of accuracy, the scale of the synthesis, and the available instrumentation. The most common techniques include:
-
Kaiser Test (Ninhydrin Test): A highly sensitive qualitative colorimetric test for the presence of primary amines. A positive result (intense blue color) indicates unreacted N-terminal amines, signifying an incomplete coupling reaction.[1][2]
-
Chloranil (B122849) Test: A qualitative colorimetric test that can detect both primary and secondary amines. It is particularly useful when proline is the N-terminal amino acid, where the Kaiser test is unreliable.[1] For this compound coupling, it serves as a valuable confirmation method.
-
Real-Time UV-Vis Monitoring: An instrumental technique that monitors the concentration of Fmoc-adducts in the reaction solution. While primarily used to monitor the completion of the Fmoc deprotection step, it can be indirectly used to infer the efficiency of the subsequent coupling reaction.[3][4]
Data Presentation: Comparison of Monitoring Techniques
The following table summarizes the key quantitative and qualitative parameters of the most common methods for monitoring this compound coupling completion.
| Feature | Kaiser Test | Chloranil Test | Real-Time UV-Vis Monitoring |
| Principle | Colorimetric reaction of ninhydrin (B49086) with primary amines. | Colorimetric reaction of chloranil with primary and secondary amines. | Spectrophotometric detection of the Fmoc deprotection byproduct (dibenzofulvene-piperidine adduct). |
| Typical Reaction Time | 3-5 minutes at 100-110°C.[2][5] | ~5 minutes at room temperature.[1] | Continuous, real-time data acquisition. |
| Sensitivity | Very high for primary amines. | Good, in the range of 2-8 µmol/g of resin.[6] | High, dependent on the spectrophotometer's sensitivity. |
| Qualitative/Quantitative | Qualitative to semi-quantitative. | Qualitative. | Quantitative. |
| Advantages | High sensitivity, widely used and well-established.[1] | Detects secondary amines, simple and fast procedure.[1] | Real-time data, non-invasive, allows for automation.[7] |
| Limitations | Unreliable for secondary amines (e.g., Proline), potential for false positives with some amino acids and under certain conditions, destructive test.[1][8] | Less sensitive than the Kaiser test for primary amines.[9] | Indirectly monitors coupling by confirming complete deprotection prior to coupling, requires specialized equipment. |
| Typical Coupling Time for this compound | Varies with coupling reagent (e.g., 15-60 min for HBTU/HATU, 1-4 hours for DIC/HOBt).[10][11] | Varies with coupling reagent (e.g., 15-60 min for HBTU/HATU, 1-4 hours for DIC/HOBt).[10][11] | Varies with coupling reagent (e.g., 15-60 min for HBTU/HATU, 1-4 hours for DIC/HOBt).[10][11] |
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test)
This protocol describes the procedure for performing the Kaiser test to detect free primary amines on the resin after the this compound coupling step.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[12]
-
Washing Solvents: N,N-Dimethylformamide (DMF), Ethanol.
Procedure:
-
After the coupling reaction, take a small sample of the resin (a few beads) and place it in a small glass test tube.
-
Wash the resin beads thoroughly with DMF (3 x 1 mL) and then with ethanol (3 x 1 mL) to remove any residual reagents and solvents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube containing the washed resin beads.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Positive result. Indicates the presence of a significant amount of unreacted primary amines, meaning the coupling reaction is incomplete. A recoupling step is necessary.[5]
-
Yellow/Colorless: Negative result. Indicates the absence or a negligible amount of free primary amines, signifying a complete coupling reaction.[5]
-
Brownish-Red: This color is typically observed for N-terminal proline and is not expected after this compound coupling.
Protocol 2: Chloranil Test
This protocol outlines the procedure for the chloranil test, which can be used as a confirmatory test for the absence of free amines.
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde (B116499) in DMF.
-
Reagent B: 2% (w/v) p-chloranil in DMF.
-
Washing Solvent: DMF.
Procedure:
-
Take a small sample of the resin (1-5 mg) after the coupling reaction and place it in a small test tube.[1]
-
Wash the resin beads thoroughly with DMF (3 x 1 mL).
-
Add 1-2 drops of Reagent A to the resin.
-
Add 1-2 drops of Reagent B to the resin.
-
Let the mixture stand at room temperature for 5 minutes.[1]
-
Observe the color of the resin beads.
Interpretation of Results:
-
Blue or Green Beads: Positive result. Indicates the presence of free amines, suggesting an incomplete coupling reaction.
-
Colorless or Yellowish Beads: Negative result. Indicates a complete coupling reaction.
Protocol 3: Real-Time UV-Vis Monitoring of Fmoc Deprotection
This protocol describes the principle of using a UV-Vis detector integrated into an automated peptide synthesizer to monitor the completion of the Fmoc deprotection step, which is a prerequisite for a successful coupling reaction.
Principle:
The Fmoc protecting group is cleaved by a solution of piperidine (B6355638) in DMF, releasing dibenzofulvene (DBF), which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a characteristic UV absorbance maximum at approximately 301 nm. By monitoring the absorbance of the effluent from the reaction vessel during the deprotection step, the completion of the reaction can be determined.
Procedure (General Outline for Automated Synthesizers):
-
The peptide synthesizer is equipped with an inline UV-Vis flow cell and detector set to monitor the absorbance at ~301 nm.
-
During the Fmoc deprotection step, the piperidine solution is passed through the resin bed.
-
The effluent from the reaction vessel flows through the UV-Vis detector.
-
The absorbance is recorded as a function of time.
Data Interpretation for Coupling Efficiency:
While this method directly monitors deprotection, it provides crucial information for the subsequent coupling step. A complete and sharp return of the UV signal to the baseline after the piperidine wash indicates that all Fmoc groups have been removed, and therefore, all N-terminal amines are available for the coupling reaction. An incomplete deprotection, indicated by a broad or tailing peak that does not return to baseline, will inevitably lead to an incomplete coupling reaction, as not all sites will be available for the incoming this compound. Therefore, ensuring a complete deprotection is the first step in achieving a complete coupling.
Mandatory Visualizations
Caption: Workflow for the Kaiser Test to monitor coupling completion.
Caption: Workflow for the Chloranil Test to monitor coupling completion.
Caption: Decision tree for selecting a monitoring method.
Troubleshooting
-
False Positive Kaiser Test: The Kaiser test can sometimes yield a false positive result due to the partial lability of the Fmoc group under the test conditions (heating in the presence of pyridine).[1] If a faint blue color is observed, a confirmatory test like the chloranil test is recommended.
-
Incomplete Coupling: If a positive result is obtained from the Kaiser or chloranil test, a second coupling (recoupling) should be performed. This is typically done by repeating the coupling step with fresh reagents. If the test is still positive after recoupling, this may indicate a "difficult coupling" sequence, and alternative coupling reagents or strategies may be required.
-
Reagent Quality: The purity of this compound, coupling reagents, and solvents is critical for achieving high coupling efficiency. Use high-quality reagents and anhydrous solvents to avoid side reactions and incomplete coupling.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. bachem.com [bachem.com]
- 8. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Peptide Cleavage from Resin Following Fmoc-Phe-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of a peptide via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and concurrently removing the side-chain protecting groups. In Fmoc-based synthesis, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[1][2] The choice of cleavage cocktail and the protocol are paramount to obtaining a high yield of the desired peptide with minimal impurities. This document provides detailed protocols and data for the cleavage of peptides from resin, with a focus on syntheses terminating with Fmoc-Phe-OH.
Key Considerations for Peptide Cleavage
The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide.[3] During the acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[2] These can modify nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[2][4] Scavengers are nucleophilic reagents added to the cleavage mixture to trap these reactive cations and prevent modification of the peptide.[2]
Cleavage Cocktail Compositions
A variety of cleavage cocktails have been developed to address different challenges encountered during peptide cleavage. The compositions of some commonly used cocktails are summarized in the table below.
| Reagent Name | Composition (v/v or w/w) | Key Applications & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Suitable for peptides without sensitive residues like Cys, Met, or Trp.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues.[2][4][5][6] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups.[7] Does not prevent methionine oxidation.[7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(Pbf/Pmc) and Trp residues.[7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to minimize the oxidation of methionine residues.[8] |
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Cysteine, Methionine, or Tryptophan.
Materials:
-
Peptide-resin (dried)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin (e.g., 100 mg) to a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove residual synthesis solvents.[1]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cocktail, carefully mix TFA (95%), water (2.5%), and TIS (2.5%).[2] For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[1]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature for 2-3 hours.[1] A color change in the resin (e.g., to yellow or red) is normal and indicates the release of trityl cations.[1]
-
Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube. Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
Peptide Precipitation: In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[1] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[1]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and dissolved protecting groups.[1] After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing one or more sensitive amino acids such as Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K by mixing 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[2][4][5][6]
-
Cleavage Reaction: Add Reagent K to the swollen resin and agitate at room temperature for 2-4 hours. For peptides with multiple arginine residues, the reaction time may need to be extended.[2]
-
Peptide Isolation: Follow step 4 from Protocol 1.
-
Peptide Precipitation: Follow step 5 from Protocol 1.
-
Washing and Drying: Follow step 6 from Protocol 1.
Visualized Workflows and Mechanisms
Experimental Workflow for Peptide Cleavage and Isolation
Caption: General experimental workflow for peptide cleavage from solid-phase resin.
Logical Diagram of Cleavage Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Phe-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting low coupling efficiency encountered with Fmoc-Phe-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky benzyl (B1604629) side chain of phenylalanine can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, especially when coupling to another bulky residue.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, which may mask the N-terminal amine, preventing efficient coupling. This is more prevalent in hydrophobic sequences.
-
Suboptimal Activation: Incomplete or inefficient activation of the this compound carboxyl group will directly lead to poor coupling yields.
-
Reagent Quality: The purity of this compound, coupling reagents, and solvents is critical. Impurities can interfere with the reaction.[2]
-
Improper Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.[3]
Q2: How can I monitor the completion of the this compound coupling reaction?
The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin (B49086) test).[4][5] This colorimetric test detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a successful coupling.
Q3: What is "double coupling" and when should I use it for this compound?
Double coupling is the process of repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[1] This is a common strategy to drive the reaction to completion, particularly for difficult couplings. It is recommended to perform a double coupling for this compound when:
-
A positive Kaiser test is observed after the initial coupling.
-
Coupling this compound to a sterically hindered amino acid.
-
Synthesizing a peptide sequence known to be prone to aggregation.
Q4: Can the choice of solvent affect the coupling efficiency of this compound?
Yes, the solvent plays a crucial role in SPPS. The ideal solvent should effectively swell the resin and solvate the growing peptide chain to ensure accessibility of the reactive sites.[3]
-
Dimethylformamide (DMF) is the most commonly used solvent due to its excellent resin-swelling and solvating properties.[3]
-
N-Methyl-2-pyrrolidone (NMP) can be a superior alternative to DMF for overcoming aggregation issues due to its stronger solvating capabilities.
-
In some cases, using a mixture of solvents, such as DCM/DMF, may be beneficial.[5]
Troubleshooting Guide: Low this compound Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Step 1: Initial Assessment & Monitoring
-
Perform a Kaiser Test: After the initial coupling of this compound, perform a Kaiser test to assess the presence of free amines.[5]
-
Analyze the Result:
-
Negative (Yellow): Coupling is likely complete. Proceed with the synthesis.
-
Positive (Blue): Coupling is incomplete. Proceed to Step 2.
-
Step 2: Immediate Remedial Actions
-
Double Couple: Immediately perform a second coupling with a fresh preparation of activated this compound.[1]
-
Re-evaluate with Kaiser Test: After the second coupling, perform another Kaiser test.
-
Negative (Yellow): The issue is resolved. Proceed with the synthesis.
-
Positive (Blue): The problem persists. Proceed to Step 3.
-
Step 3: Systematic Troubleshooting of Reagents and Conditions
If double coupling does not resolve the issue, a more thorough investigation is required.
-
Reagent Purity and Preparation:
-
Activation Protocol:
-
Pre-activation Time: Optimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin.
-
Choice of Coupling Reagent: Consider switching to a more efficient coupling reagent. For sterically hindered couplings, aminium/uronium salt-based reagents like HBTU, HATU, or COMU are often more effective than carbodiimides like DIC.[7]
-
-
Reaction Conditions:
-
Reaction Time: Increase the coupling reaction time (e.g., from 1 hour to 2 hours or longer).
-
Temperature: For particularly difficult couplings, the reaction temperature can be slightly elevated. However, this should be done with caution as it may increase the risk of racemization.
-
Solvent: If peptide aggregation is suspected, switch from DMF to NMP.
-
Step 4: Capping of Unreacted Amines
If, after all troubleshooting steps, a small number of free amines remain (faintly positive Kaiser test), it is advisable to "cap" these unreacted N-termini. This is done by acetylating the free amines with a reagent like acetic anhydride. Capping prevents the formation of deletion peptide byproducts.[5]
Quantitative Data: Comparison of Coupling Reagents for this compound
The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. The following table provides a comparative overview of commonly used reagents.
| Coupling Reagent Class | Example Reagent(s) | Typical Coupling Time (min) | Estimated Coupling Yield (%) | Advantages | Disadvantages |
| Carbodiimides | DIC/HOBt, DIC/OxymaPure | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[7] | Slower reaction rates, potential for N-acylurea formation.[7] |
| Aminium/Uronium Salts | HBTU, HATU | 30 - 60 | 98 - 99.5 | Fast and highly efficient, widely used for difficult couplings.[7] | Potential for guanidinylation of the N-terminus if used in excess.[7] |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 | 98 - 99 | High coupling efficiency, particularly for sterically hindered amino acids. | Byproducts can be difficult to remove. |
| Immonium/Uronium Salts | COMU | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[8] | Higher cost.[8] |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.
Experimental Protocols
Protocol 1: Standard this compound Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-5 of the Standard this compound Coupling Protocol.
-
If the Kaiser test after the first coupling is positive (blue), repeat steps 3-5 with a fresh solution of activated this compound.
-
After the second coupling, perform another Kaiser test to confirm completion.
Protocol 3: Kaiser Test
-
Reagent Preparation:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.[9]
-
-
Interpretation:
-
Blue/Purple beads and solution: Incomplete coupling (positive result).
-
Yellow/Colorless beads and solution: Complete coupling (negative result).
-
Visualizations
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Caption: Causes and solutions for low this compound coupling efficiency.
References
- 1. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpamc.com [ajpamc.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Side reactions involving Fmoc-Phe-OH during synthesis.
Welcome to the technical support center for troubleshooting side reactions involving Fmoc-Phe-OH during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in SPPS?
A1: The two most prevalent side reactions involving this compound are racemization (epimerization) of the chiral center and diketopiperazine (DKP) formation , especially when Phenylalanine is at the N-terminus of a dipeptide attached to the resin. While Phenylalanine is less prone to racemization than amino acids like Cysteine or Histidine, suboptimal coupling conditions can still lead to the formation of the D-enantiomer.[1][2] DKP formation is a cyclization reaction that results in the cleavage of the dipeptide from the resin, leading to a truncated final peptide.[3][4][5]
Q2: How can I detect racemization of Phenylalanine in my peptide?
A2: Racemization can be detected by chiral amino acid analysis after acidic hydrolysis of the peptide or by chiral chromatography of the purified peptide. A more direct method during synthesis is to use a model dipeptide synthesis, such as coupling this compound to another amino acid on the resin, followed by cleavage and analysis by HPLC using a chiral column to separate the resulting diastereomers.
Q3: What factors contribute to the racemization of this compound?
A3: Several factors can influence the extent of racemization during the coupling of this compound:
-
Coupling Reagents: Highly reactive coupling reagents can increase the risk of racemization.
-
Base: The type and concentration of the base used for neutralization and catalysis are critical. Stronger, less sterically hindered bases tend to promote racemization.
-
Activation Time: Prolonged pre-activation of the Fmoc-amino acid before addition to the resin can lead to increased epimerization.
-
Temperature: Higher coupling temperatures can accelerate the rate of racemization.[6]
Q4: What is diketopiperazine (DKP) formation and when is it most likely to occur with Phenylalanine?
A4: DKP formation is an intramolecular cyclization of a dipeptide-resin, leading to the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine. This side reaction is particularly problematic for dipeptides with an N-terminal Phenylalanine, especially when the second amino acid is Proline or another residue that facilitates the necessary cis-amide bond conformation.[3][4][5][7][8] The reaction is base-catalyzed and can occur during the Fmoc deprotection of the second amino acid.
Q5: Are there any side reactions specific to the benzyl (B1604629) side chain of Phenylalanine?
A5: The benzyl side chain of Phenylalanine is generally stable under standard SPPS conditions. Its primary influence is steric hindrance, which can sometimes lead to incomplete or "difficult" couplings, especially when coupling to or from another bulky amino acid.[3] There are no common side reactions reported that involve chemical modification of the benzyl group during routine Fmoc-SPPS.
Troubleshooting Guides
Issue 1: Suspected Racemization of Phenylalanine Residue
Symptoms:
-
Broadening or splitting of peaks in the HPLC chromatogram of the purified peptide.
-
Presence of diastereomeric impurities confirmed by mass spectrometry.
-
Reduced biological activity of the synthetic peptide.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting racemization of Phenylalanine.
Corrective Actions:
-
Review Coupling Protocol:
-
Coupling Reagent: If using a carbodiimide (B86325) like DIC alone, add a racemization suppressant such as OxymaPure or HOBt. For difficult couplings, consider using a phosphonium-based reagent like PyBOP or an aminium-based reagent like HATU or HCTU, which are generally associated with lower racemization rates.[1]
-
Base: Avoid using strong, non-hindered bases. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a more hindered base like 2,4,6-collidine may be beneficial. Use the minimum amount of base necessary.
-
Temperature: Perform the coupling at room temperature or consider lowering it to 0°C if racemization is severe, although this may slow down the coupling reaction.[9]
-
Pre-activation: Minimize the time between the activation of the this compound and its addition to the resin. In-situ activation is often preferred.
-
-
Quantitative Analysis: If the problem persists, perform a systematic study using a model peptide to quantify the level of racemization with different coupling reagents and conditions.
Issue 2: Low Yield Due to Diketopiperazine (DKP) Formation
Symptoms:
-
Significantly lower than expected yield of the full-length peptide.
-
Presence of a major byproduct corresponding to the truncated peptide (missing the N-terminal dipeptide).
-
Identification of the cyclic dipeptide in the reaction filtrate by mass spectrometry.
Troubleshooting Workflow:
Caption: A decision-making workflow for mitigating DKP formation.
Corrective Actions:
-
Resin Choice: For sequences prone to DKP formation, use a sterically hindered resin like 2-chlorotrityl chloride resin. The bulky linker makes the intramolecular cyclization less favorable.[1][5]
-
Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, synthesize the dipeptide (e.g., Fmoc-Phe-Pro-OH) separately and then couple it to the resin in a single step. This bypasses the vulnerable dipeptide-resin intermediate.
-
Modified Deprotection: If sequential coupling is necessary, consider modifying the Fmoc deprotection step of the second amino acid. Use a milder base or shorter deprotection times to minimize the exposure of the free N-terminal amine to conditions that favor DKP formation.
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Racemization
The following table summarizes the reported extent of racemization for different amino acids, which can serve as a guide for selecting coupling conditions for this compound. Phenylalanine is generally less prone to racemization than Phenylglycine, Cysteine, or Histidine.
| Amino Acid Model | Coupling Reagent | Base | Additive | % D-Isomer (Racemization) | Reference |
| Fmoc-Phg-OH | HATU | DIPEA | - | ~15% | [7] |
| Fmoc-Phg-OH | HBTU | DIPEA | - | ~18% | [7] |
| Fmoc-Phg-OH | PyBOP | DIPEA | - | ~20% | [7] |
| Fmoc-Phg-OH | COMU | TMP | - | <2% | [7] |
| Fmoc-Phg-OH | DEPBT | TMP | - | <2% | [7] |
| Z-Phe-Val-OH | DIC | - | HOBt | 14.8% | [2] |
| Z-Phe-Val-OH | DIC | - | HOAt | 5.9% | [2] |
| Z-Phe-Val-OH | DIC | - | OxymaPure | 7.7% | [2] |
Data is illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol: Minimized Racemization Coupling of this compound
This protocol is designed for coupling this compound, particularly when it is in a racemization-prone position (e.g., at the C-terminus of a peptide fragment).
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
Coupling reagent (e.g., COMU, 3 equivalents)
-
Base (e.g., 2,4,6-Collidine or TMP, 6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling (In Situ):
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., COMU) in DMF.
-
Add the base (e.g., 2,4,6-Collidine) to the amino acid/coupling reagent mixture and immediately add the solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Experimental Workflow Diagram:
Caption: A stepwise workflow for the minimized racemization coupling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to prevent racemization of Fmoc-Phe-OH during activation
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate racemization during peptide coupling reactions, ensuring the stereochemical integrity of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of a chiral amino acid is converted into a mixture of both its L- and D-isomers.[1] In peptide synthesis, this leads to the incorporation of undesired D-amino acids into the peptide chain. This can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity.
Q2: Why is Fmoc-Phe-OH susceptible to racemization during activation?
A2: The primary mechanism for racemization during the coupling step of Fmoc-Solid Phase Peptide Synthesis (SPPS) is the formation of a 5(4H)-oxazolone intermediate.[1][2] When the carboxylic acid of this compound is activated by a coupling reagent, it can cyclize to form this oxazolone (B7731731). The proton on the alpha-carbon (Cα) of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. Phenylalanine's bulky side group can influence the rate of this process.
Q3: Besides this compound, which other amino acids are highly prone to racemization?
A3: While most amino acids (except for the achiral glycine (B1666218) and the sterically constrained proline) can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are known to be especially prone to racemization during activation.[3][4]
Q4: What are the main factors that promote racemization during the coupling step?
A4: Several factors during the activation and coupling stage can increase the risk of racemization:
-
Choice of Coupling Reagent: Highly reactive intermediates, like the O-acylisourea formed by carbodiimides, are very prone to racemization if not managed.[5][6]
-
Type of Base: Strong and sterically unhindered bases (e.g., DIPEA) can readily abstract the acidic α-proton from the oxazolone intermediate.[5][7]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization.[1][8]
Troubleshooting Guide
Problem: My analysis (e.g., chiral HPLC) shows a significant percentage of the D-diastereomer after coupling this compound.
This guide will walk you through the critical parameters to evaluate and optimize your protocol to suppress racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.
-
If you are using a carbodiimide (B86325) (e.g., DIC, DCC): The use of a nucleophilic additive is essential. These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester that is less prone to racemization.[5][6][9]
-
Recommendation: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are strongly recommended.[3][7][10] For optimal suppression, OxymaPure or HOAt are superior to HOBt.[10][11] OxymaPure also offers a significant safety advantage as it is non-explosive, unlike benzotriazole-based additives.[11][12]
-
-
If you are using an onium salt (e.g., HBTU, HATU, COMU): These reagents are often called "low-racemization" because they are formulated to form active esters in situ.[5] However, their effectiveness is linked to the additive component within their structure (e.g., HBTU contains HOBt, while HATU contains HOAt).
Step 2: Assess the Base Used in the Coupling Reaction
The base is necessary for the coupling reaction but can also promote racemization. The strength and steric hindrance of the base are key.
-
Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[5][7]
-
Impact on Racemization: Stronger, less sterically hindered bases increase the rate of racemization by more efficiently abstracting the α-proton.[5]
-
Recommendation: If you are using DIPEA and observing racemization, switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For very sensitive couplings, 2,4,6-collidine or 2,4,6-trimethylpyridine (B116444) (TMP) are excellent choices.[1][13]
-
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can further minimize epimerization.
-
Pre-activation Time: The longer an amino acid remains in its activated state, the higher the risk of racemization.[1][8]
-
Recommendation: Minimize pre-activation time. The best strategy is in situ activation, where the coupling reagent is added directly to the vessel containing the resin, this compound, and additive.
-
-
Temperature: Elevated temperatures increase reaction rates, including the rate of racemization.
-
Recommendation: Perform the coupling reaction at room temperature or below. For particularly sensitive couplings, running the reaction at 0°C can be beneficial.[1] Be especially cautious with temperature control during microwave-assisted synthesis.
-
Data Presentation
Table 1: Comparison of Additives on Racemization
The following table summarizes the percentage of D-isomer formation during a demanding [2+1] segment coupling of Z-Phe-Val-OH with H-Pro-NH₂ using DIC as the coupling reagent. This model is often used to evaluate the effectiveness of additives in suppressing racemization.
| Additive | Coupling Reagent | % D/L Isomer (Racemization) |
| HOBt | DIC | 14.8%[5] |
| HOAt | DIC | 5.9%[5] |
| OxymaPure | DIC | <1%[11] |
| Oxyma-B | DIC | <1%[14] |
| Data sourced from publicly available literature.[5][11][14] Conditions can vary between studies. |
Table 2: Effect of Coupling Reagent on Racemization of Fmoc-His(Trt)-OH
This table illustrates how the choice of coupling conditions can dramatically affect the racemization of a highly sensitive amino acid.
| Coupling Reagent | Additive | Base | Temperature | % D-Isomer (Racemization) |
| HATU | (internal) | NMM | Room Temp | High[4] |
| DIC | Oxyma | - | Room Temp | 1.8%[4] |
| DIC | Oxyma | - | 55 °C | 31.0%[4] |
| DEPBT | - | DIEA | Room Temp | Very Low[7] |
| Note: "High" and "Very Low" are qualitative descriptors from literature where specific quantitative data was not provided.[4][7] |
Visual Guides
Caption: Mechanism of base-catalyzed racemization during the activation step.
Caption: Decision workflow for troubleshooting racemization of this compound.
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure
This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminus, designed to minimize racemization.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in high-purity, anhydrous N,N-Dimethylformamide (DMF) in the reaction vessel for at least 30 minutes. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain. Repeat the treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly to remove all residual piperidine. A typical wash cycle is 7x with DMF, followed by 3x with Dichloromethane (DCM), and 3x with DMF. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of the free primary amine.
-
Coupling Reaction (In Situ Activation): a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in the minimum required volume of DMF. b. Add this solution to the reaction vessel containing the washed and drained resin. c. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. d. If a base is required, add N-methylmorpholine (NMM) (3-4 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature (25°C) for 2-4 hours.
-
Monitoring: Monitor the reaction's completion using a colorimetric test (e.g., Kaiser test should be negative, indicating consumption of the free amine).
-
Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x), then dry under vacuum.
Protocol 2: Method for Quantifying Racemization
This protocol allows for the assessment of racemization for a specific set of coupling conditions by synthesizing and analyzing a model dipeptide.
-
Dipeptide Synthesis: a. Prepare two separate reaction vessels with a resin-bound amino acid, for example, H-Ala-Resin. b. In the first vessel, couple Fmoc-L-Phe-OH using the specific activation/coupling conditions you wish to test. c. In the second vessel, intentionally couple Fmoc-D-Phe-OH using the same conditions. This will serve as a standard for the undesired diastereomer.
-
Cleavage: After coupling and washing, cleave the dipeptides (L-Phe-L-Ala and D-Phe-L-Ala) from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analysis by Chiral HPLC: a. Prepare samples of the crude L-Phe-L-Ala, the crude D-Phe-L-Ala, and a 1:1 mixture of the two. b. Develop a chiral HPLC or UPLC method capable of separating the two diastereomers. A C18 column is often sufficient for separating diastereomeric peptides. c. Analyze the samples. The D-Phe-L-Ala sample will confirm the retention time of the undesired product. The 1:1 mixture will confirm baseline separation.
-
Quantification: a. Analyze the crude peptide from your primary experiment (the one you are testing for racemization). b. Integrate the peak areas for the desired (L-L) and undesired (D-L) diastereomers. c. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Fmoc-Phe-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and efficiency of Fmoc-Phe-OH coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during this compound coupling?
The most common issues include incomplete coupling, low peptide yield, and side reactions. Incomplete coupling can result from steric hindrance, poor resin swelling, or insufficient reagent activation. Low yields can be a consequence of incomplete coupling or deprotection steps.[1] Side reactions may arise from impurities in reagents or prolonged exposure to cleavage agents.
Q2: How can I monitor the completion of the this compound coupling reaction?
The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple color) indicates an incomplete coupling reaction, signifying that the N-terminus of the growing peptide chain is still available for reaction. A negative result (yellow or colorless) suggests that the coupling is complete. For peptides with N-terminal proline, the chloranil (B122849) test or isatin (B1672199) test should be used.
Q3: What factors influence the reaction time for this compound coupling?
Several factors impact the coupling reaction time, including:
-
Coupling Reagents: The choice of activating agent significantly affects the reaction rate.
-
Solvent: The polarity and swelling properties of the solvent, typically DMF or NMP, are crucial.
-
Temperature: While most couplings are performed at room temperature, elevated temperatures can be used to accelerate slow reactions, though this may increase the risk of side reactions like racemization.
-
Steric Hindrance: The amino acid sequence surrounding the coupling site can influence the reaction rate.
-
Resin Type: The properties of the solid support can affect reaction kinetics.
Q4: When should a "double coupling" strategy be employed?
A double coupling, which involves repeating the coupling step with fresh reagents, is recommended when an initial coupling reaction is incomplete, as indicated by a positive Kaiser test. This is particularly useful for sterically hindered amino acids or "difficult" sequences known to couple slowly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation of this compound. | Ensure proper pre-activation of the amino acid with the coupling reagent before adding it to the resin. For uronium/aminium salt reagents like HBTU or HATU, a pre-activation time of 1-5 minutes is typical. |
| Low-quality reagents or solvents. | Use high-purity (≥99%) this compound and peptide-synthesis-grade solvents.[1] Impurities in DMF, such as dimethylamine, can interfere with the reaction. | |
| Steric hindrance from the peptide sequence. | Switch to a more potent coupling reagent such as HATU or COMU. Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential racemization. | |
| Poor resin swelling. | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step. | |
| Low Final Peptide Yield | Cumulative effect of incomplete coupling/deprotection. | At each step, ensure complete reaction using monitoring tests (e.g., Kaiser test for coupling, UV monitoring of Fmoc deprotection). Employ double coupling or extended reaction times for difficult steps. |
| Resin overloading. | Use a resin with an appropriate loading capacity for the target peptide length. Overloading can lead to steric hindrance and incomplete reactions. | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Implement a capping step after the coupling reaction using acetic anhydride (B1165640) to block any unreacted amino groups. This prevents them from reacting in subsequent cycles. |
| Side Reactions (e.g., Racemization) | Use of a strong base with certain coupling reagents. | When using reagents like HBTU or HATU, DIPEA is a common base. However, for amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred. |
| Prolonged reaction times at elevated temperatures. | Optimize the coupling time and temperature to be sufficient for complete reaction without encouraging side reactions. |
Experimental Protocols
Standard this compound Coupling Protocol (using HBTU)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a general comparison of common coupling reagents for Fmoc-amino acid coupling. Reaction times and efficiencies can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Reagent Class | Typical Coupling Time | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide | 60 - 120 minutes | Good | Cost-effective and low risk of racemization. Slower reaction rates compared to uronium salts. |
| HBTU | Aminium/Uronium Salt | 30 - 60 minutes | High | Fast and efficient, widely used. Requires a base (e.g., DIPEA) for activation. |
| HATU | Aminium/Uronium Salt | 20 - 45 minutes | Very High | More reactive than HBTU, particularly effective for sterically hindered amino acids. |
| COMU | Uronium Salt | 15 - 45 minutes | Very High | High reactivity, comparable to HATU. Considered a safer alternative to HOBt-based reagents. |
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Aggregation of Peptides Containing Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation of peptides containing the aromatic amino acid, phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing phenylalanine prone to aggregation?
A1: Phenylalanine possesses a hydrophobic aromatic side chain. When exposed in an aqueous environment, these hydrophobic regions on different peptide molecules can interact with each other to minimize contact with water, a phenomenon known as the hydrophobic effect.[1] This interaction, along with potential π-π stacking between the phenyl rings, can drive the self-assembly of peptide chains, leading to the formation of aggregates.[2][3] The formation of intermolecular β-sheet structures, facilitated by hydrogen bonding between peptide backbones, can further stabilize these aggregates, sometimes resulting in highly ordered structures like amyloid fibrils.[1]
Q2: What are the visible signs of peptide aggregation in my solution?
A2: The most common visual indicators of peptide aggregation include the appearance of cloudiness, turbidity, or visible precipitates in your solution.[4] Inconsistent results in biological assays, showing high variability and poor reproducibility, can also be an indirect sign of aggregation.[4]
Q3: My peptide containing phenylalanine crashed out of solution. How can I redissolve it?
A3: If your peptide has aggregated, gentle sonication in a water bath for 5-10 minutes may help to break up the aggregates and redissolve the peptide.[1][5] However, be aware that sonication can generate heat and potentially degrade the peptide.[5][6] If sonication is unsuccessful, lyophilizing the sample to remove the current solvent and attempting to redissolve it in a stronger solvent, such as a small amount of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), followed by gradual addition of the aqueous buffer, may be effective.[5]
Troubleshooting Guides
Issue 1: Peptide is insoluble or precipitates upon dissolution.
This is a common issue, especially with hydrophobic peptides rich in phenylalanine. The following troubleshooting workflow can help identify a suitable solvent system.
Caption: Troubleshooting workflow for peptide solubilization.
Issue 2: Peptide solution becomes cloudy over time.
This indicates that your peptide is aggregating in the solution.[1] Several factors can influence this process.
1. Optimize Solution pH: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[1]
-
Recommendation: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI.[1]
-
For acidic peptides (pI < 7), using a buffer with a pH > pI will result in a net negative charge, increasing solubility.
-
For basic peptides (pI > 7), a buffer with a pH < pI will lead to a net positive charge, enhancing solubility.
-
2. Control Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can promote aggregation.[1]
-
Recommendation: If your experimental design allows, work with a lower peptide concentration.[1]
3. Manage Temperature: Temperature can have complex effects on peptide aggregation. While elevated temperatures can sometimes disrupt aggregates, they can also increase the rate of degradation and expose hydrophobic residues, leading to aggregation.[1][7] Repeated freeze-thaw cycles are also detrimental.[1]
-
Recommendation: Store peptide stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] For experiments, maintain a consistent and appropriate temperature.
4. Utilize Additives and Excipients: The addition of certain chemical agents can help prevent aggregation. The effectiveness of these additives is peptide-dependent and may require optimization.[1][8]
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation.[1] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[1] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[1] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[1] |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupt hydrophobic interactions.[1] |
Logical Flow for Additive Selection:
References
- 1. benchchem.com [benchchem.com]
- 2. Self-assembly of l -phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00268E [pubs.rsc.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in solid-phase peptide synthesis.
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peptide synthesis yield.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to specific issues encountered during solid-phase peptide synthesis.
Category 1: Low Peptide Yield and Purity
Q1: My final peptide yield is very low. What are the common causes?
Low final yield is a frequent issue in SPPS and can stem from several factors throughout the synthesis process. The most common culprits include incomplete deprotection or coupling reactions at each cycle, peptide aggregation, and various side reactions. Even a small percentage of failure at each step can dramatically reduce the overall yield of the desired full-length peptide. For instance, a 97% success rate at each of the 140 steps of a 70-amino acid peptide synthesis results in a theoretical yield of only 1.4%.[1] Other contributing factors can be suboptimal resin choice or loading, poor resin swelling, and issues during the final cleavage and workup.
Q2: How can I identify the cause of low yield in my synthesis?
Identifying the root cause requires systematic evaluation. Here's a general approach:
-
Review the Synthesis History: Analyze records from automated synthesizers, if available, paying attention to UV monitoring data for Fmoc deprotection, which can indicate sluggish or incomplete reactions.[2][3]
-
Perform Test Cleavages: If you suspect a problem with a particular coupling, a small amount of resin can be cleaved and the product analyzed by mass spectrometry to identify truncated sequences.
-
Use On-Resin Monitoring Tests: Qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines like proline) can be performed after coupling steps to ensure the reaction has gone to completion.[3] A positive Kaiser test after coupling indicates unreacted free amines, signifying an incomplete reaction.
-
Assess Resin Swelling: Visually inspect the resin bed volume. A decrease in swelling during the synthesis can be an indicator of peptide aggregation.[4][5][6]
Q3: What is peptide aggregation and how can I prevent it?
Peptide aggregation occurs when growing peptide chains on the resin interact with each other, often forming stable secondary structures like β-sheets. This can physically block reactive sites, leading to incomplete coupling and deprotection, and is a major cause of low yield.[4][5][7]
Strategies to Overcome Aggregation:
-
"Difficult" Sequence Modification: For predictable aggregation-prone sequences, incorporate backbone-modifying elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues. These disrupt the formation of secondary structures.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to washing or coupling solutions can help break up aggregates.
-
Solvent Choice: Using more effective dissociating solvents like dimethyl sulfoxide (B87167) (DMSO) for coupling and deprotection can overcome internal aggregation.[8]
-
Elevated Temperature: Increasing the reaction temperature can sometimes improve purity and speed up synthesis for certain sequences.[1]
Category 2: Incomplete Reactions
Q4: I suspect incomplete Fmoc deprotection. How can I confirm and resolve this?
Incomplete Fmoc deprotection results in the failure to remove the N-terminal protecting group, which blocks the subsequent amino acid from coupling, leading to deletion sequences.[9]
Detection:
-
UV Monitoring: Automated synthesizers often monitor the UV absorbance of the DBF-piperidine adduct released during deprotection. A prolonged or incomplete signal suggests a difficult deprotection step.[3]
-
Qualitative Tests: After deprotection, a negative Kaiser test (yellow beads) would indicate a failure to expose the primary amine.[3]
Solutions:
-
Extend Deprotection Time: For difficult sequences, the standard deprotection time may be insufficient. Extending the reaction time or performing a second deprotection step is often effective.[9][10]
-
Use a Stronger Base: Adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 1-2%) to the piperidine (B6355638) solution can enhance deprotection efficiency.[10]
Q5: My coupling reactions are inefficient, leading to deletion sequences. How can I improve coupling efficiency?
Inefficient coupling, especially of sterically hindered amino acids, is a common problem.
Solutions:
-
Double Coupling: Simply repeat the coupling step with a fresh solution of activated amino acid. This is a straightforward method to drive the reaction to completion.[11]
-
Change Coupling Reagent: If you are using a standard reagent like HBTU, switching to a more potent activator like HATU or COMU may improve results, especially for difficult couplings.[12][13]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.[11]
-
Elevated Temperature: Microwave-assisted SPPS can accelerate coupling reactions, but care must be taken as it can also increase the risk of side reactions like racemization.[14]
Category 3: Side Reactions
Q6: I am observing unexpected byproducts in my final product. What are the common side reactions in SPPS?
Several side reactions can occur during SPPS, leading to impurities that are often difficult to remove.[15]
-
Aspartimide Formation: This occurs with aspartic acid residues, where the side chain can cyclize under basic (during Fmoc deprotection) or acidic conditions.[7] This can lead to a mixture of α- and β-coupled peptides.
-
Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[7]
-
-
Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially when proline is one of the first two residues. The N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[7]
-
Solution: When proline is one of the first two amino acids, using a 2-chlorotrityl chloride resin is recommended as its steric bulk inhibits this side reaction.[7]
-
-
Racemization: The loss of stereochemical integrity, particularly for cysteine and histidine, can occur during the activation step.[14]
Category 4: Resin and Reagent Issues
Q7: How important is resin swelling for the synthesis?
Proper resin swelling is critical for successful SPPS. The synthesis occurs within the solvated polymer matrix of the resin beads.[16] Good swelling allows for efficient diffusion of reagents to the growing peptide chains.[17] Poor swelling can lead to steric hindrance and incomplete reactions.[9] Polystyrene resins, for example, swell well in solvents like DMF and DCM.[17] The degree of swelling can be influenced by the resin's cross-linking, the growing peptide chain, and the solvents used.[16][18]
Q8: Can the loading of my resin affect the synthesis yield?
Yes, the initial loading of the first amino acid on the resin is an important parameter. While higher loading may seem desirable for producing more peptide, it can lead to problems, especially for long or difficult sequences. High loading can cause steric hindrance between the growing peptide chains, leading to aggregation and incomplete reactions.[2][9] For long peptides (over 30 amino acids) or known difficult sequences, it is often beneficial to use a resin with a lower loading capacity.[2]
Quantitative Data Summary
Table 1: Common Coupling Reagents in SPPS
| Coupling Reagent | Full Name | Key Features | Racemization Risk |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Common, efficient, and fast. | Can be significant with bases like DIPEA, especially for Cys/His.[14] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, good for hindered couplings. | Lower than HBTU but still a risk with strong bases. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, low racemization for Cys.[14] | Low. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency and superior racemization suppression.[13] | Very Low.[14] |
Table 2: Common Fmoc Deprotection Conditions
| Reagent | Concentration | Typical Time | Notes |
| Piperidine | 20% in DMF | 10-20 minutes | Standard condition. Can be extended for difficult sequences.[9] |
| Piperidine / DBU | 20% Piperidine + 1-2% DBU in DMF | 5-15 minutes | Stronger base mixture for very difficult deprotections.[10] |
| DBU | 2-10% in DMF | < 3 minutes | Very fast, but can increase side reactions if not optimized.[10] |
Experimental Protocols
Protocol 1: Standard Double Coupling for a Difficult Amino Acid
This protocol is recommended when a qualitative test (e.g., Kaiser test) indicates an incomplete coupling reaction.
-
Initial Coupling: Perform the first coupling reaction as per your standard protocol (e.g., using 4 equivalents of Fmoc-amino acid and your chosen coupling reagent for 1-2 hours).
-
Washing: After the initial coupling time, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of the same activated Fmoc-amino acid (e.g., another 4 equivalents). Add this solution to the washed peptide-resin.
-
Reaction: Allow the second coupling reaction to proceed for an additional 1-2 hours.
-
Washing: Drain the vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a successful coupling.[3]
Protocol 2: Fmoc Deprotection using DBU for Difficult Sequences
This protocol is for sequences where standard piperidine treatment is known or found to be inefficient.
-
Resin Wash: Wash the peptide-resin with DMF (3 times) to remove residual reagents from the previous coupling step.
-
Prepare Deprotection Reagent: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.
-
Deprotection: Add the DBU/piperidine solution to the reaction vessel, ensuring the resin is fully submerged.
-
Agitation: Agitate the mixture at room temperature. Monitor the reaction closely, as deprotection will be much faster (typically 5-15 minutes). Automated synthesizers can monitor the UV absorbance to determine the endpoint.[2]
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: It is critical to wash the resin thoroughly with DMF (at least 6-8 times) to completely remove all traces of DBU and piperidine before initiating the next coupling step.
Protocol 3: Final Peptide Cleavage and Precipitation (Standard Reagent K)
This protocol is a robust method for cleaving peptides from the resin and removing most common side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour. Weigh the final, dry resin.
-
Prepare Cleavage Cocktail (Reagent K): In a fume hood, prepare the cleavage cocktail. For every 100 mg of peptide-resin, plan to use 2 mL of the cocktail. A common formulation for Reagent K is:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% CAUTION: TFA is highly corrosive. Always use appropriate personal protective equipment.
-
-
Cleavage Reaction: Add the chilled cleavage cocktail to the dry peptide-resin in a suitable reaction vessel. Agitate the slurry at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube. Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether, centrifuging and decanting each time.
-
Drying: After the final ether wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. nbinno.com [nbinno.com]
- 13. mesalabs.com [mesalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Fmoc-Phe-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding purity issues with Fmoc-Phe-OH and their impact on solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how do they affect peptide synthesis?
A1: The most common impurities in this compound can significantly impact the outcome of peptide synthesis. These include:
-
Fmoc-Phe-Phe-OH Dipeptides: Arise during the synthesis of this compound when using Fmoc-Cl.[1] This impurity leads to the insertion of an extra phenylalanine residue, resulting in a peptide with an incorrect sequence.[1]
-
Free H-Phe-OH: The presence of the unprotected amino acid can lead to the double insertion of phenylalanine into the peptide chain.[2][3] It can also promote the autocatalytic cleavage of the Fmoc group during long-term storage.[2]
-
Fmoc-β-Ala-OH: This impurity can form through a Lossen-type rearrangement during the introduction of the Fmoc group.[2] Its presence can lead to the incorporation of an unwanted β-alanine residue.[2][3]
-
Acetic Acid: A highly problematic impurity that is difficult to detect by RP-HPLC.[2][3] Acetic acid causes permanent capping of the growing peptide chain, leading to truncated sequences and reduced yield.[2][3]
-
Enantiomeric Impurities (D-Phe): The presence of the D-enantiomer of phenylalanine can lead to the synthesis of diastereomeric peptides, which can be difficult to purify and may have altered biological activity.[3][4]
Q2: What is the acceptable purity level for this compound to be used in solid-phase peptide synthesis?
A2: For reliable and reproducible solid-phase peptide synthesis, a high purity of this compound is crucial.[5][6] The generally accepted industry standards are summarized in the table below. Adhering to these specifications helps to minimize synthesis failures and ensures a more reproducible impurity profile in the crude peptide.[3][4]
| Parameter | Recommended Specification | Rationale |
| HPLC Purity | ≥ 99.0% | Ensures the primary component is the desired Fmoc-amino acid, minimizing the presence of other impurities.[2][3][7] |
| Enantiomeric Purity (L-isomer) | ≥ 99.8% | Minimizes the incorporation of the incorrect enantiomer, which can affect the peptide's structure and function.[3][4] |
| Free Amino Acid (H-Phe-OH) | ≤ 0.2% | Prevents double insertion of the amino acid and improves the long-term storage stability of the Fmoc-amino acid.[2][3] |
| Dipeptide (Fmoc-Phe-Phe-OH) | ≤ 0.1% | Reduces the risk of insertion peptide impurities in the final product.[3] |
| Fmoc-β-Ala-OH | ≤ 0.1% | Prevents the incorporation of this common rearrangement byproduct.[3] |
| Acetate Content | ≤ 0.02% | Minimizes the risk of premature chain termination (capping) during synthesis.[2][3] |
Q3: How does the quality of solvents and reagents impact the stability and performance of this compound during synthesis?
A3: The quality of solvents and other reagents is critical for maintaining the integrity of this compound and achieving successful peptide synthesis.
-
Solvents: The use of anhydrous N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is essential to prevent the hydrolysis of this compound.[7] Impurities in DMF, such as dimethylamine, can cause premature cleavage of the Fmoc protecting group.[1]
-
Coupling Reagents: The choice and quality of coupling reagents are important for efficient peptide bond formation and minimizing side reactions. For instance, using activators like HBTU and DIEA requires careful control of the pre-activation time to ensure complete activation without causing side reactions.[7]
-
Deprotection Reagents: Residual piperidine (B6355638) or trifluoroacetic acid (TFA) from previous steps can lead to side reactions and the formation of byproducts.[7]
Troubleshooting Guides
Problem 1: Low Yield of the Final Peptide
-
Symptom: Poor recovery of the peptide after cleavage from the resin.[7]
-
Possible Cause: Incomplete coupling or deprotection steps, potentially due to impure this compound or other reagents.[7] Acetic acid contamination in the this compound can cause chain termination, leading to a lower yield of the full-length peptide.[2][3]
-
Troubleshooting Steps:
-
Verify this compound Purity: Ensure the this compound meets the recommended purity specifications (see table above). Request a batch-specific Certificate of Analysis (CoA) from your supplier.[7]
-
Perform a Kaiser Test: After the deprotection step, perform a Kaiser test to confirm the complete removal of the Fmoc group before proceeding with the next coupling.[7]
-
Double Coupling: If incomplete coupling is suspected, repeat the coupling step with fresh reagents.[7]
-
Optimize Resin Swelling: Ensure the resin is properly swelled before the first coupling to improve reaction kinetics.[7]
-
Problem 2: Unexpected Peaks in the HPLC Chromatogram of the Crude Peptide
-
Symptom: The appearance of new, unexpected peaks in the HPLC analysis of the crude peptide product.[7]
-
Possible Cause: The presence of impurities in the this compound, leading to the formation of deletion sequences (from chain termination) or insertion sequences (from dipeptide or free amino acid impurities).[1][8]
-
Troubleshooting Steps:
-
Analyze the Mass of Byproducts: Use LC-MS to determine the mass of the unexpected peaks. This can help identify the nature of the impurity (e.g., a deletion or insertion of a phenylalanine residue).
-
Review the Purity of this compound: Check the CoA for the specific batch of this compound used for the presence of dipeptide or free amino acid impurities.
-
Optimize Coupling Protocol: Ensure sufficient activation of the this compound. A common protocol involves using HBTU (2.85 equivalents) and DIEA (6 equivalents) for 1 minute of pre-activation before adding to the resin.[7]
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water to create a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Troubleshooting Logic for SPPS Issues Related to this compound.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. kilobio.com [kilobio.com]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Couplings in Peptide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to difficult couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or incomplete coupling efficiency?
Low coupling efficiency in SPPS can stem from several factors, often related to the specific peptide sequence being synthesized. The most common causes include:
-
Steric Hindrance: Bulky amino acid side chains (e.g., Val, Ile, Thr) or protecting groups can physically obstruct the N-terminus of the growing peptide chain, impeding the approach of the activated amino acid.[1][2] N-methylated amino acids also present a challenge due to the reduced nucleophilicity of the secondary amine.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) through intermolecular hydrogen bonding. This aggregation can render the N-terminus inaccessible for the coupling reaction.[3][4] This is particularly common with hydrophobic sequences.[3][4]
-
Secondary Structure Formation: The growing peptide chain, while still attached to the resin, can adopt stable secondary structures that mask the reactive N-terminus, leading to failed couplings.[5][6]
-
Problematic Amino Acid Residues: Certain amino acids are inherently more difficult to couple. For instance, Arginine's bulky side chain and protecting group can cause steric hindrance, and it is also susceptible to δ-lactam formation, an intramolecular side reaction that renders it incapable of coupling.[2][7] Proline's secondary amine is less reactive than the primary amines of other amino acids.[7]
Q2: Which amino acid sequences are known to be "difficult"?
"Difficult sequences" are those prone to the issues mentioned above. While it is challenging to predict with certainty which sequences will be problematic, some common characteristics include:
-
Hydrophobic Residues: Sequences containing a high number of hydrophobic amino acids such as Valine, Leucine, Isoleucine, and Phenylalanine are prone to aggregation.[4]
-
β-branched Amino Acids: Valine, Isoleucine, and Threonine are β-branched, meaning their side chains are bulky close to the peptide backbone, causing steric hindrance.[8]
-
Repetitive Sequences: Peptides with repeating amino acid residues, such as a string of Alanine residues, can be surprisingly difficult to synthesize due to the formation of stable secondary structures.[7]
-
N-Methylated Amino Acids: The presence of N-methylated residues can significantly slow down coupling reactions.[1]
Q3: How can I detect a difficult coupling?
Several indicators can signal a difficult coupling:
-
Failed or Incomplete Coupling: A positive result from a qualitative test like the Kaiser test (for primary amines) or the Chloranil test after a coupling step indicates the presence of unreacted free amines.[5]
-
Resin Shrinking: In cases of severe aggregation, the resin beads may shrink, which is a visual cue of a problematic synthesis.
-
Changes in Deprotection Monitoring: In automated synthesizers that monitor the Fmoc deprotection step, a flattened and broadened UV absorbance profile can indicate aggregation.
Troubleshooting Guides
Guide 1: Modifying Reaction Conditions
When encountering a difficult coupling, adjusting the reaction conditions is often the first and most straightforward approach.
-
Elevated Temperature: Increasing the reaction temperature to 50-60°C can help disrupt secondary structures and peptide aggregation, thereby improving coupling efficiency.[1] This can be achieved through conventional heating or by using a microwave peptide synthesizer, which can also accelerate the reaction.[6]
-
"Difficult Sequence" Solvents: Switching from the standard solvent, N,N-dimethylformamide (DMF), to a more effective "difficult sequence" solvent can be beneficial. N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) can enhance the solvation of the growing peptide and disrupt aggregation.[3][4]
-
Chaotropic Salts: The addition of chaotropic salts, such as Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), to the coupling and deprotection solutions can disrupt hydrogen bonds that lead to secondary structure formation.[1][3]
Guide 2: Utilizing Alternative Coupling Reagents
If modifying the reaction conditions is insufficient, employing a more powerful coupling reagent is a common next step. Standard carbodiimide (B86325) reagents (e.g., DCC, DIC) and even common onium salts like PyBOP can be inefficient for difficult couplings.[1][9][10]
-
Uronium/Aminium Reagents (HATU, HCTU, COMU): These reagents are generally more reactive than PyBOP and are often the first choice for challenging couplings.[1][11] HATU, in particular, is known for its high coupling efficiency and ability to reduce racemization.[2][12] COMU offers high reactivity similar to HATU but with an improved safety and solubility profile.[2][11][13]
Table 1: Qualitative Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent | Reagent Type | Relative Reactivity for Difficult Couplings | Key Advantages | Potential Disadvantages |
| DCC/DIC | Carbodiimide | Low | Cost-effective | Prone to racemization; formation of insoluble urea (B33335) byproduct (DCC).[10][12] |
| PyBOP | Phosphonium Salt | Moderate | Widely used for standard synthesis.[1][9] | Can be inefficient for sterically hindered or N-methylated amino acids.[1][10] |
| HBTU/TBTU | Aminium/Uronium Salt | High | Fast reaction times and high efficiency.[12] | Can cause guanidinylation of the N-terminus if used in excess.[11][14] |
| HATU | Aminium/Uronium Salt | Very High | Highly reactive, fast kinetics, and reduced racemization.[2][11][12] | More expensive than other reagents. |
| COMU | Aminium/Uronium Salt | Very High | High reactivity, improved safety profile (Oxyma-based), and good solubility.[2][11][13] |
Guide 3: Incorporating Backbone Modifications
For sequences that are highly prone to aggregation, modifying the peptide backbone itself can be a powerful strategy to disrupt secondary structure formation.
-
Pseudoproline Dipeptides: These are dipeptides where a Serine, Threonine, or Cysteine residue has been reversibly protected to form a proline-like structure. Incorporating a pseudoproline dipeptide can disrupt the hydrogen bonding patterns that lead to aggregation.[6]
-
Backbone Protecting Groups (Hmb/Dmb): Attaching a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), to the backbone amide nitrogen of an amino acid can effectively prevent hydrogen bonding and aggregation.[3]
Guide 4: Strategic Synthesis Planning
Proactive measures during the planning phase of the synthesis can mitigate many potential issues with difficult couplings.
-
Double Coupling: For known difficult residues like Arginine or when coupling to a proline, performing the coupling step twice with fresh reagents can help drive the reaction to completion.[7] This is also recommended for sequences with several identical amino acids in a row.[7]
-
Resin Selection: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[3][15] Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can also improve reaction kinetics.
-
Segmented Synthesis: For very long and complex peptides, synthesizing shorter fragments and then ligating them together can be a more successful approach than a single continuous synthesis.[6]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol outlines the steps for a standard coupling reaction using HATU as the activating agent.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid (e.g., with 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add HATU (2.9-4.9 equivalents) to the amino acid solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).
-
-
Coupling Reaction:
-
Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For known difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. A negative result (colorless or yellow beads) indicates a complete coupling.[2]
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide to disrupt aggregation.
-
Resin Preparation:
-
Follow the same resin swelling and Fmoc deprotection steps as in the HATU protocol.
-
-
Dipeptide Activation:
-
Dissolve the pseudoproline dipeptide (5 equivalents) and a coupling reagent (e.g., PyBOP, HBTU, or HATU; 5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 equivalents) and mix the solution thoroughly.
-
-
Coupling Reaction:
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours.
-
-
Monitoring and Washing:
-
Check for completion of the coupling using the TNBS test, as the Kaiser test is not reliable for the secondary amine of the pseudoproline.
-
If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
After complete coupling, wash the resin as described in the HATU protocol.
-
Visualizations
Caption: A logical workflow for troubleshooting difficult peptide couplings.
Caption: The general pathway of a peptide coupling reaction.
Caption: Illustration of peptide chain aggregation on a solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. people.uniurb.it [people.uniurb.it]
- 15. bachem.com [bachem.com]
Resin swelling problems during Fmoc-Phe-OH synthesis.
This technical support guide provides troubleshooting advice and frequently asked questions regarding resin swelling problems encountered during the synthesis of peptides containing Fmoc-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is resin swelling and why is it critical for successful this compound coupling?
Resin swelling is the process where the solid-phase support beads expand in a suitable solvent. This expansion is crucial as it allows for the penetration of reagents, such as the activated this compound and coupling agents, to the reactive sites within the resin matrix.[1][2] Inadequate swelling can lead to poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, ultimately resulting in a lower yield and purity of the desired peptide.[1][2]
Q2: Which factors influence the degree of resin swelling?
Several factors can impact resin swelling:
-
Resin Type and Cross-linking: The degree of cross-linking, typically with divinylbenzene (B73037) (DVB) for polystyrene resins, significantly affects swelling.[3] A lower degree of cross-linking (e.g., 1% DVB) allows for greater flexibility and higher swelling, while a higher degree (e.g., 2% DVB) results in a more rigid structure with less swelling.[3][4]
-
Solvent Choice: The solvent used for the synthesis is a primary determinant of resin swelling.[1] Solvents that are good for swelling polystyrene-based resins include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP).[1][4]
-
Resin Loading: The initial loading of the first amino acid onto the resin can influence its swelling properties. Very high loading can sometimes restrict swelling.[3]
-
Growing Peptide Chain: As the peptide chain elongates, its own physicochemical properties, including hydrophobicity and secondary structure, can alter the swelling characteristics of the peptide-resin conjugate. The hydrophobic nature of Phenylalanine can sometimes contribute to aggregation, which may affect swelling.
Q3: What is considered a good swelling volume for a resin in SPPS?
A general guideline for solvent quality based on resin swelling is as follows[3]:
-
Good Solvent: > 4.0 mL/g
-
Moderate Solvent: 2.0–4.0 mL/g
-
Poor Solvent: < 2.0 mL/g
While high swelling is generally desirable, excessive swelling (> 7 mL/g) can be problematic in large-scale synthesis by limiting the amount of resin that can be used in a fixed-volume reactor.[3]
Q4: Can the bulky Fmoc group on Phenylalanine cause swelling issues?
While the Fmoc group is bulky, issues with swelling are more commonly associated with the properties of the resin, the solvent, and the growing peptide chain as a whole. However, the presence of the aromatic Fmoc-protecting group can influence resin swelling in some solvents.[5] During the synthesis of a tripeptide containing Asp, Phe, and Phe, the presence of the Fmoc group was observed to affect the degree of swelling.[5]
Troubleshooting Guide
Problem: I am observing low coupling efficiency for this compound, and I suspect poor resin swelling.
This is a common issue that can often be traced back to suboptimal resin swelling. Follow these steps to diagnose and resolve the problem.
Step 1: Evaluate Your Resin and Solvent System
Initial Checks:
-
Confirm Resin Specifications: Check the cross-linking percentage of your resin. For most applications, a 1% DVB cross-linked polystyrene resin is optimal for good swelling.[6]
-
Assess Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Water content can negatively impact both resin swelling and the efficiency of coupling reagents.[1]
-
Measure Resin Swelling: Before starting your synthesis, it is good practice to measure the swelling of your resin in the chosen solvent. Refer to the experimental protocol below for a detailed method.
Step 2: Optimize Swelling Conditions
If your initial checks suggest that swelling may be inadequate, consider the following optimizations:
-
Solvent Selection: If you are using a solvent that results in moderate or poor swelling, consider switching to a better swelling solvent. The choice of solvent can significantly impact coupling yields.[1] For polystyrene resins, DCM and DMF are common choices that provide good swelling.[4][7]
-
Allow Adequate Swelling Time: Ensure you are allowing sufficient time for the resin to swell completely before proceeding with the synthesis. A minimum of 30-60 minutes at room temperature is recommended.[3][8]
Step 3: Consider the Growing Peptide Chain
As the peptide chain elongates, especially with hydrophobic residues like Phenylalanine, the peptide-resin conjugate's properties can change, potentially leading to reduced swelling.
-
Monitor Resin Volume: Keep an eye on the resin bed volume throughout the synthesis. A noticeable decrease may indicate a swelling problem.[3]
-
Switch Solvents Mid-Synthesis: In some cases, changing the solvent during the synthesis can help to re-solvate the peptide-resin and improve swelling. NMP is often used for difficult sequences as it can disrupt peptide aggregation.[9]
Data Presentation
Table 1: Swelling Factors of 1% Crosslinked Polystyrene in Various Solvents
| Solvent | Swelling Factor (mL/g of resin) |
| Tetrahydrofuran (THF) | 5.5 |
| Toluene | 5.3 |
| Dichloromethane (DCM) | 5.2 |
| Dioxane | 4.9 |
| N,N-Dimethylformamide (DMF) | 4.7 |
| Acetonitrile | 3.5 |
| Diethyl Ether | 3.2 |
| Ethanol | 2.0 |
| Methanol | 1.8 |
| Water | 1.0 (no swelling) |
Data sourced from AAPPTec.[4]
Experimental Protocols
Protocol 1: Measurement of Resin Swelling
This protocol provides a method to determine the swelling volume of a peptide synthesis resin.
Materials:
-
Dry peptide synthesis resin
-
Solvent of choice
-
10 mL or 15 mL graduated glass cylinder with a stopper
-
Spatula
Methodology:
-
Accurately weigh 1.0 g of dry resin and transfer it into the graduated cylinder.
-
Record the initial dry volume of the resin.
-
Add 8-10 mL of the selected solvent to the cylinder.
-
Stopper the cylinder and gently agitate to ensure all the resin is suspended in the solvent.
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[3]
-
After the swelling period, allow the resin to settle completely.
-
Record the final volume of the swollen resin bed.
-
Calculate the swelling factor in mL/g by subtracting the initial dry volume from the final swollen volume.
Protocol 2: Standard this compound Coupling Cycle
This protocol outlines a typical manual coupling step for this compound.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add the chosen solvent (e.g., DMF or DCM), typically 10-15 mL per gram of resin.[3]
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[3]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin, ensuring it is fully submerged.[10]
-
Agitate the mixture for the specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine.[10]
3. This compound Coupling:
-
In a separate vessel, dissolve this compound and a suitable coupling agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add an activation base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the reaction is finished.
-
Drain the coupling solution.
-
Wash the resin with DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Caption: Troubleshooting workflow for poor this compound coupling.
Caption: Standard SPPS cycle for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. bachem.com [bachem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Phenylalanine-Containing Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing phenylalanine residues.
Troubleshooting Guides
Peptides incorporating the hydrophobic, aromatic amino acid phenylalanine can present unique challenges during RP-HPLC purification. Common issues include poor peak shape, low resolution, and unpredictable retention times. This guide addresses these problems in a question-and-answer format.
Problem: My phenylalanine-containing peptide shows significant peak tailing.
Answer: Peak tailing is a common issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] This can compromise resolution and lead to inaccurate quantification.[1]
-
Potential Cause 1: Secondary Interactions with Residual Silanols: Standard silica-based C18 columns can have exposed, acidic silanol (B1196071) groups (Si-OH) on the stationary phase.[2] The aromatic ring of phenylalanine can engage in secondary interactions with these groups, causing some peptide molecules to lag behind the main peak, resulting in tailing.[2]
-
Solution 1: Mobile Phase Modification:
-
Lowering pH: Using an acidic mobile phase (pH 2-3) with an ion-pairing agent like trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3]
-
Adding a Competing Base: A small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase to interact with the active silanol sites and reduce their effect on the peptide.
-
-
Potential Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
-
Solution 2: Reduce Sample Load: To check for overloading, reduce the injected sample mass.[4] If retention time increases and the peak shape improves, this indicates that the column was overloaded.[4]
Problem: I am observing poor resolution between my target peptide and impurities.
Answer: Achieving baseline separation is crucial for obtaining a pure product. Poor resolution can be addressed by manipulating the mobile phase and stationary phase chemistry.
-
Potential Cause 1: Inadequate Mobile Phase Selectivity: The standard mobile phase of acetonitrile (B52724) and water with TFA may not provide sufficient selectivity for closely eluting impurities.
-
Solution 1: Altering the Ion-Pairing Agent: The choice of ion-pairing agent can significantly alter the retention and selectivity of peptides.[5] More hydrophobic ion-pairing agents increase the retention time of peptides, which can improve the resolution of complex mixtures.[1][6]
-
Heptafluorobutyric acid (HFBA) and Pentafluoropropionic acid (PFPA) are more hydrophobic alternatives to TFA and can enhance the separation of peptides that are poorly resolved with conventional methods.[1]
-
-
Potential Cause 2: Suboptimal Gradient Profile: A steep gradient may not provide enough time for the separation of components with similar hydrophobicity.
-
Solution 2: Gradient Optimization: Employing a shallower gradient can improve the resolution of closely eluting peaks.[7] The gradient can be focused around the elution point of the target peptide to maximize separation in that specific region.[7]
Problem: My peptide's retention time is inconsistent.
Answer: Fluctuations in retention time can make it difficult to identify and collect the correct fractions.
-
Potential Cause 1: Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to shifting retention times.
-
Solution 1: Ensure Proper Equilibration: Always equilibrate the column for a sufficient volume (at least 5-10 column volumes) until a stable baseline is achieved.
-
Potential Cause 2: Mobile Phase Composition: Inaccurately prepared or changing mobile phase composition will affect retention.
-
Solution 2: Consistent Mobile Phase Preparation: Prepare mobile phases carefully and consistently. If using a gradient mixer, ensure the pump is functioning correctly. Manually premixing the mobile phase can also help troubleshoot this issue.[8]
-
Potential Cause 3: Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[9]
-
Solution 3: Use a Column Oven: A reliable column oven will maintain a stable temperature, leading to more reproducible retention times.[7]
Data Presentation
Table 1: Effect of Ion-Pairing Agent on Peptide Retention Time
The hydrophobicity of the ion-pairing agent influences the retention time of peptides. This effect is more pronounced for peptides with a higher net positive charge.
| Ion-Pairing Agent | Relative Hydrophobicity | Change in Retention Time for +1 Peptide (min) | Change in Retention Time for +4 Peptide (min) |
| Trifluoroacetic Acid (TFA) | Least Hydrophobic | 2.7 | 10.1 |
| Pentafluoropropionic Acid (PFPA) | Moderately Hydrophobic | 4.3 | 16.6 |
| Heptafluorobutyric Acid (HFBA) | Most Hydrophobic | 6.4 | 25.5 |
Data is synthesized from a study on 18-residue synthetic peptides at a 40 mM acid concentration, showing the change in retention time relative to phosphoric acid.[1]
Table 2: Comparison of C18 and Phenyl-Hexyl Columns for Peptide Separations
Different column chemistries offer varying levels of performance for peptide separations.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Average Peak Width (FWHM, min) | 0.093 | 0.115 |
| Calculated Peak Capacity | 643 | 524 |
| Average Theoretical Plates | 593,000 | 389,000 |
Data synthesized from a comparison of superficially porous particle columns for peptide mapping.[10] C18 columns generally provide narrower peaks and higher peak capacity.[10] However, phenyl-based columns can offer alternative selectivity, particularly for aromatic peptides.[3][11]
Experimental Protocols
Protocol 1: General Purification of a Phenylalanine-Containing Peptide by RP-HPLC
This protocol provides a starting point for the purification of a crude synthetic peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of DMSO or DMF may be necessary for initial dissolution, followed by dilution with the initial mobile phase.[12]
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: 210-220 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).[13][14]
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Gradient Elution (Scouting Run):
-
Time 0-5 min: Hold at 5% B.
-
Time 5-35 min: Linear gradient from 5% to 65% B.
-
Time 35-40 min: Linear gradient from 65% to 95% B (column wash).
-
Time 40-45 min: Hold at 95% B.
-
Time 45-50 min: Return to 5% B.
-
Time 50-60 min: Hold at 5% B (re-equilibration).
-
-
Gradient Optimization: Based on the scouting run, create a shallower, focused gradient around the elution time of the target peptide to improve resolution.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions containing the pure peptide.
-
-
Product Isolation:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[3]
-
Mandatory Visualization
Caption: A decision tree for troubleshooting common peak shape problems in HPLC.
FAQs
Q1: Why is my hydrophobic phenylalanine-containing peptide not retained on the C18 column?
A1: While phenylalanine is hydrophobic, very short peptides or those with a high proportion of charged amino acids may have low overall hydrophobicity and elute early. Ensure your starting mobile phase has a low percentage of organic solvent (e.g., 5% acetonitrile) to maximize initial retention. If retention is still poor, a more hydrophobic ion-pairing agent like HFBA can be used to increase the peptide's apparent hydrophobicity and retention.[5]
Q2: Should I use a C18 or a Phenyl column for my phenylalanine-containing peptide?
A2: A C18 column is the standard choice for peptide purification and is generally a good starting point.[4] However, a Phenyl column can offer alternative selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of phenylalanine.[3][11] This can be advantageous for separating peptides that are difficult to resolve on a C18 column.[15] It is worth noting that using methanol (B129727) instead of acetonitrile as the organic modifier can enhance these π-π interactions on a Phenyl column.[11][16]
Q3: How do I dissolve a very hydrophobic peptide for injection?
A3: Highly hydrophobic peptides may not be soluble in aqueous mobile phases. A common strategy is to first dissolve the peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[12] Following dissolution, the sample can be slowly diluted with the initial mobile phase to the desired concentration. Be cautious not to dilute it to the point where the peptide precipitates.
Q4: Can the aromatic nature of phenylalanine cause issues other than secondary interactions?
A4: Yes, the aromatic side chain of phenylalanine can participate in π-π stacking interactions.[17] While this is more commonly discussed in the context of peptide and protein structure, strong interactions between the peptide and a phenyl-based stationary phase can potentially lead to peak broadening.[15] If you observe this on a Phenyl column, you can try switching the organic modifier from methanol to acetonitrile, as acetonitrile can disrupt these π-π interactions.[11]
Q5: What is the best way to scale up my purification from an analytical to a preparative column?
A5: To scale up a method, the separation should first be optimized on an analytical column that has the same packing material as the preparative column.[3] The flow rate can then be adjusted proportionally to the cross-sectional area of the larger column. The gradient slope should be maintained to ensure a similar separation profile. It is also important to consider the loading capacity of the preparative column to avoid overloading.[7]
References
- 1. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. agilent.com [agilent.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. uhplcs.com [uhplcs.com]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Troubleshooting - Peak Issues | Phenomenex [phenomenex.com]
- 17. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Fmoc-Phe-OH Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the success of peptide synthesis. Fmoc-L-Phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in solid-phase peptide synthesis (SPPS). Its purity directly impacts the yield and quality of the final peptide product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used method for assessing the purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating this compound from its potential impurities.
Chiral HPLC for Enantiomeric Purity
A critical aspect of this compound purity is its enantiomeric integrity. The presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides, which can be difficult to separate and may have altered biological activity. Chiral HPLC is a powerful technique to resolve and quantify the L- and D-enantiomers of this compound.[1][2][3][4][5]
Comparison of Analytical Methods
While HPLC is the preferred method, other techniques can also be employed for purity assessment. The following table summarizes the key performance characteristics of HPLC compared to alternative methods.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Specification for this compound |
| HPLC (Reversed-Phase) | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | High resolution, high sensitivity, quantitative, well-established for Fmoc-amino acids. | Requires specialized equipment. | ≥99.0%[6] |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase. | Accurately determines enantiomeric purity (L- vs. D-isomer).[1][2][3] | Requires specific chiral columns which can be expensive. | Enantiomeric excess (ee) > 99.0%[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, provides structural information. | Requires derivatization of the non-volatile this compound, which can be complex and introduce artifacts.[7][8][9][10] | Not typically used for routine purity analysis. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative screening.[11][12] | Lower resolution and sensitivity compared to HPLC, not quantitative. | Used for reaction monitoring and qualitative checks. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the molar concentration of a substance by comparing the integral of a signal from the analyte with that of an internal standard. | Highly accurate and precise, does not require a reference standard of the analyte itself, provides structural information. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer.[13][14] | Can be used as a primary method for purity assignment. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Protocol for Chemical Purity
This protocol is a general guideline for the analysis of this compound chemical purity using a C18 column.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
This compound sample
-
Reference standards for potential impurities (if available)
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Chiral HPLC Protocol for Enantiomeric Purity
This protocol outlines the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.[1]
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Lux 5 µm Cellulose-1, 250 x 4.6 mm)
-
Mobile Phase: Isocratic mixture of hexane (B92381) and a polar organic solvent (e.g., isopropanol) with 0.1% TFA. The exact ratio should be optimized for baseline separation.
-
This compound sample
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm
-
Mobile Phase: e.g., 90:10 Hexane:Isopropanol with 0.1% TFA (isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Temperature: Ambient
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the peak areas of the L- and D-enantiomers: % ee = [ (Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer) ] x 100
-
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between different methods, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of this compound purity.
Caption: Logical relationship of analytical methods for this compound purity.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iitg.ac.in [iitg.ac.in]
- 12. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-Phe-OH and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the purity and structural integrity of amino acid precursors are paramount. N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in solid-phase peptide synthesis (SPPS). Its characterization, and that of its common alternatives, N-Boc-L-phenylalanine (Boc-Phe-OH) and N-Cbz-L-phenylalanine (Cbz-Phe-OH), is crucial for ensuring the quality of synthetic peptides. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering rapid and precise molecular weight determination and structural elucidation.
This guide provides a comparative overview of the mass spectrometry characterization of this compound, Boc-Phe-OH, and Cbz-Phe-OH, supported by experimental data and detailed protocols to aid researchers in their analytical workflows.
Performance Comparison of N-Protected Phenylalanine Derivatives
The choice of an N-terminal protecting group significantly influences the chemical properties of the amino acid derivative and its behavior in the mass spectrometer. The most common techniques for analyzing these compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Parameter | This compound | Boc-Phe-OH | Cbz-Phe-OH |
| Molecular Formula | C₂₄H₂₁NO₄[1][2] | C₁₄H₁₉NO₄[3] | C₁₇H₁₇NO₄[4] |
| Molecular Weight | 387.43 g/mol [1][2][5] | 265.30 g/mol [3] | 299.32 g/mol [4][6] |
| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Characteristic Fragmentation | Loss of the fluorenylmethoxy group | Loss of isobutylene (B52900) (56 Da) and CO₂ (44 Da) from the Boc group[7] | Loss of the benzyl (B1604629) group or toluene |
Table 1. Summary of Mass Spectrometry Data for N-Protected Phenylalanine Derivatives.
Mass Spectrometry Fragmentation Patterns
Understanding the fragmentation patterns of these molecules is key to their unambiguous identification, especially in complex mixtures or during reaction monitoring.
-
This compound : In tandem mass spectrometry (MS/MS), this compound typically exhibits a characteristic loss of the fluorenylmethoxycarbonyl group. The fragmentation of the phenylalanine residue itself can also be observed.
-
Boc-Phe-OH : The tert-butyloxycarbonyl (Boc) group is known for its facile fragmentation. Upon collision-induced dissociation (CID), it readily loses isobutylene (C₄H₈), resulting in a neutral loss of 56 Da.[7] A subsequent loss of carbon dioxide (CO₂) from the carbamic acid intermediate is also a common fragmentation pathway.[7]
-
Cbz-Phe-OH : The benzyloxycarbonyl (Cbz) group can fragment in several ways, including the loss of the benzyl group or toluene.
Experimental Protocols
Accurate mass spectrometry analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for the characterization of N-protected phenylalanine derivatives.
Sample Preparation for ESI-MS
-
Dissolution : Dissolve the N-protected phenylalanine derivative in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent. A typical concentration is 1 mg/mL.
-
Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for infusion or LC-MS. For positive ion mode, the mobile phase often contains a small amount of an acid, such as 0.1% formic acid, to promote protonation.
-
Infusion : Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate : 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 100-1000.
-
Capillary Voltage : 3-4 kV.
-
Cone Voltage : 20-40 V (can be optimized to induce in-source fragmentation if desired).
-
MALDI-TOF MS Analysis
-
Matrix Selection : α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and amino acid derivatives. Prepare a saturated solution of CHCA in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample Preparation : Mix the analyte solution (typically 1 mg/mL in a suitable solvent) with the matrix solution in a 1:1 ratio.
-
Spotting : Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, allowing co-crystallization of the analyte and matrix.
-
Analysis : Acquire the mass spectrum in positive ion reflectron mode for accurate mass determination.
Workflow for Monitoring Solid-Phase Peptide Synthesis (SPPS)
Mass spectrometry is an indispensable tool for monitoring the progress of SPPS, from the initial loading of the first amino acid to the final cleaved peptide.
References
- 1. This compound(35661-40-6) MS [m.chemicalbook.com]
- 2. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Phe-OH and Boc-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that dictates the overall strategy and success of synthesizing a target peptide. The two most prominent protecting groups employed for this purpose are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This guide provides an objective comparison of Fmoc-Phenylalanine-OH (Fmoc-Phe-OH) and Boc-Phenylalanine-OH (Boc-Phe-OH), offering experimental data and detailed protocols to inform the selection process for researchers, scientists, and drug development professionals.
Core Principles: Orthogonal Protection Strategies
The foundation of modern peptide synthesis lies in the principle of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[]
-
Fmoc/tBu Strategy: This is currently the most widely used approach.[] The Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu).[] The Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), while the side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[]
-
Boc/Bzl Strategy: This classical approach uses the acid-labile Boc group for Nα-protection and typically benzyl (B1604629) (Bzl)-based groups for side-chain protection.[2] The Boc group is removed with a moderate acid (e.g., TFA), while the more stable side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for their removal.[2]
Performance Comparison: this compound vs. Boc-Phe-OH
The selection between this compound and Boc-Phe-OH has significant implications for the synthesis process, from solubility and reaction kinetics to the purity of the final peptide.
| Parameter | This compound | Boc-Phe-OH | Key Considerations & References |
| Molecular Weight | 387.43 g/mol | 265.30 g/mol | The higher molecular weight of the Fmoc group can be a factor in calculating reagent stoichiometry. |
| Solubility | Readily soluble in common SPPS solvents such as DMF and NMP.[3][4] Soluble in DMSO at ≥ 100 mg/mL (258.11 mM). | Soluble in common SPPS solvents like DCM, DMF, and NMP.[5] | Good solubility is crucial for efficient coupling reactions. The hydrophobic nature of the Fmoc group can sometimes contribute to aggregation of the growing peptide chain. |
| Deprotection Conditions | 20-50% piperidine in DMF.[] | Strong acid, typically 50% TFA in dichloromethane (B109758) (DCM).[2] | Fmoc deprotection is milder and avoids repeated exposure to strong acids, which can be beneficial for sensitive peptide sequences.[] |
| Deprotection Time | Typically rapid, often complete within minutes.[] | Generally complete within 15-30 minutes. | The deprotection of Fmoc is a fast process, contributing to shorter cycle times in SPPS.[] |
| Coupling Efficiency | High coupling yields, often exceeding 99%, are achievable, aided by the high purity of commercially available Fmoc-amino acids (>99% HPLC purity). | High coupling efficiency can be achieved, though it can be influenced by the choice of coupling reagents. | The purity of the amino acid derivative is a critical factor for achieving high coupling efficiency and minimizing side reactions. |
| Side Reactions | The mild deprotection conditions minimize acid-catalyzed side reactions. The primary concern is aspartimide formation in sequences containing aspartic acid. | The use of strong acid for deprotection can lead to side reactions, such as the cleavage of acid-labile side-chain protecting groups if not perfectly orthogonal. Cationic species generated during deprotection can also cause side reactions. | The Fmoc strategy is generally associated with fewer side reactions, particularly for peptides with acid-sensitive residues.[] |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[] | Not fully orthogonal with acid-labile benzyl-based side-chain protecting groups, relying on differential acid lability.[2] | The true orthogonality of the Fmoc/tBu strategy allows for more complex peptide modifications, such as side-chain cyclization.[2] |
Experimental Workflows
The following diagrams illustrate the typical cycles for solid-phase peptide synthesis using this compound and Boc-Phe-OH.
Experimental Protocols
Protocol 1: Fmoc-SPPS Cycle for Phenylalanine Incorporation
This protocol outlines a standard manual procedure for the incorporation of this compound onto a solid support.
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates complete coupling).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Cycle Repetition:
-
The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.
Protocol 2: Boc-SPPS Cycle for Phenylalanine Incorporation
This protocol describes a standard manual procedure for the incorporation of Boc-Phe-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in DCM for at least 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.
3. Washing and Neutralization:
-
Drain the TFA solution and wash the resin with DCM (3-5 times).
-
Neutralize the resin by washing with a solution of 5-10% DIPEA in DCM (3 times for 2 minutes each) to remove residual acid.
-
Wash the resin again with DCM (3-5 times).
4. Coupling of Boc-Phe-OH:
-
In a separate vial, dissolve Boc-Phe-OH (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF or a mixture of DMF/DCM.
-
Add the solution to the resin, followed by the addition of DIPEA (6 equivalents).
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction completion with a Kaiser test.
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
6. Cycle Repetition:
-
The resin is now ready for the next Boc deprotection step.
Conclusion
The choice between this compound and Boc-Phe-OH is dependent on the specific requirements of the peptide being synthesized, the scale of the synthesis, and the available laboratory equipment. The Fmoc/tBu strategy has become the dominant method in modern peptide synthesis due to its milder deprotection conditions, which minimize side reactions and are compatible with a wider range of sensitive functionalities. This makes this compound the preferred choice for the synthesis of complex peptides, including those with post-translational modifications.
However, the Boc/Bzl strategy remains a robust and valuable tool, particularly for the synthesis of certain challenging sequences and for large-scale production where its long-standing protocols and the lower cost of some reagents can be advantageous. Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies, as presented in this guide, will enable researchers and drug development professionals to make an informed decision that best suits their synthetic goals.
References
A Comparative Guide to Analytical Techniques for Peptide Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of peptide purity is a critical requirement in research, biotechnology, and pharmaceutical development to ensure experimental reliability, therapeutic efficacy, and safety.[1][2] Impurities, which can include truncated sequences, deletion sequences, or byproducts from the synthesis process, can significantly impact the biological activity and immunogenicity of a peptide.[3] This guide provides a comprehensive comparison of the primary analytical techniques used for peptide purity assessment, offering objective performance data and detailed experimental protocols.
Core Analytical Techniques: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is considered the gold standard for determining peptide purity.[1][4] It is often coupled with Mass Spectrometry (MS) to provide definitive identification of the target peptide and its impurities.[3] Other powerful techniques include Capillary Electrophoresis (CE) for high-resolution separations and Amino Acid Analysis (AAA) for determining the net peptide content.[4][5]
| Technique | Principle of Separation/Detection | Primary Application | Typical Purity Requirement (Research) | Typical Purity Requirement (Clinical) | Key Advantages | Limitations |
| RP-HPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity.[6] | Quantifying the percentage of the target peptide relative to impurities.[7] | >90%[2] | ≥98%[2] | High precision, reproducibility, and robustness.[1] | May not separate peptides with very similar hydrophobic properties.[3] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS.[3] | Identifying the molecular weight of the target peptide and impurities.[3][4] | N/A (used for confirmation) | N/A (used for confirmation) | High sensitivity and specificity; provides structural information.[3] | Can be more complex to operate and maintain than HPLC alone. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field based on their electrophoretic mobility.[5] | High-resolution separation of peptides, especially those with small structural differences.[8] | N/A (complementary to HPLC) | N/A (complementary to HPLC) | High efficiency, speed, and requires minimal sample volume.[5] | Lower loading capacity compared to HPLC; sensitivity can be an issue for low concentration samples.[8] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[4][9] | Determining the net peptide content and amino acid composition.[4][10] | N/A (determines content, not purity) | N/A (determines content, not purity) | Provides an absolute measure of peptide quantity.[9] | Destructive to the sample; does not provide information on sequence-related impurities.[11] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the purity of a peptide sample by separating it from its impurities based on hydrophobicity.[12]
Methodology:
-
Sample Preparation: Dissolve the peptide sample in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or acetonitrile (B52724).[2] The sample should be filtered through a 0.22 µm or 0.45 µm membrane to remove any particulate matter.[6]
-
Column Selection: A C18 reversed-phase column is commonly used for peptide analysis.[4]
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A gradient is run from a low to a high percentage of Mobile Phase B over a set period (e.g., 5% to 60% acetonitrile over 20 minutes) to elute peptides of increasing hydrophobicity.[2]
-
Detection: The peptide backbone absorbs UV light strongly at 214-220 nm, which is the standard wavelength range for detection.[7][13]
-
Data Analysis: Peptide purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.[2][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and identify impurities separated by HPLC.
Methodology:
-
LC Separation: The peptide sample is first separated using an RP-HPLC method as described above.
-
Ionization: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for peptides.[3]
-
Mass Analysis: The mass spectrometer separates the ionized peptides based on their mass-to-charge ratio (m/z).[14]
-
Data Analysis: The resulting mass spectrum is analyzed to confirm that the molecular weight of the main peak corresponds to the theoretical mass of the target peptide. The masses of minor peaks can be used to identify potential impurities.[12]
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of peptides based on their charge and size.[5]
Methodology:
-
Capillary Preparation: A fused silica (B1680970) capillary is flushed with a sodium hydroxide (B78521) solution, followed by water and then the electrolyte solution (running buffer).[5]
-
Electrolyte Solution: A common buffer for peptide analysis is a low pH phosphate (B84403) buffer (e.g., 0.1 M phosphate buffer, pH 2.5).[8]
-
Sample Injection: The peptide sample, dissolved in a low ionic strength buffer, is introduced into the capillary by electromigration or hydrodynamic injection.[8]
-
Separation: A high voltage is applied across the capillary, causing the charged peptides to migrate at different velocities.[5]
-
Detection: Peptides are typically detected by UV absorbance as they pass through a window in the capillary.
-
Data Analysis: The resulting electropherogram shows peaks corresponding to the separated peptides.
Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and net peptide content of a sample.[4]
Methodology:
-
Hydrolysis: The peptide is hydrolyzed into its individual amino acids, typically by heating in 6N hydrochloric acid.[15]
-
Derivatization: The freed amino acids are often derivatized with a reagent to make them detectable by UV or fluorescence.[16]
-
Chromatographic Separation: The derivatized amino acids are separated using ion-exchange chromatography or reversed-phase HPLC.[17]
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.[16]
-
Data Analysis: The amino acid composition is used to confirm the peptide's identity and the total amount of amino acids is used to calculate the net peptide content.[4]
Visualizing the Workflow and Principles
Caption: General workflow for peptide purification and purity analysis.
Caption: Principle of coupled HPLC-MS for peptide purity and identity analysis.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Amino Acid Analysis Overview [biosyn.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. interchim.fr [interchim.fr]
- 16. usp.org [usp.org]
- 17. tamilnadutesthouse.com [tamilnadutesthouse.com]
A Comparative Guide to Fmoc-Phe-OH and Modified Phenylalanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the incorporation of the aromatic amino acid phenylalanine is crucial for the structure, function, and therapeutic efficacy of many peptide-based drugs. While Fmoc-L-phenylalanine (Fmoc-Phe-OH) serves as the foundational building block, the use of its modified derivatives offers a powerful strategy to enhance peptide properties such as stability, binding affinity, and biological activity. This guide provides an objective comparison of this compound with key modified phenylalanine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their synthetic needs.
Introduction to this compound and Its Modified Derivatives
This compound is an essential N-α-Fmoc-protected amino acid widely used in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, allowing for its removal under mild conditions that are compatible with a wide range of peptide sequences and modifications.[2] Phenylalanine's hydrophobic side chain plays a significant role in peptide folding and receptor interactions.[1]
Modified phenylalanine derivatives are designed to introduce specific functionalities or conformational constraints into a peptide sequence. These modifications can range from simple substitutions on the phenyl ring to more complex alterations of the amino acid backbone. Such changes can profoundly impact the resulting peptide's pharmacological profile. This guide focuses on a selection of commonly used para-substituted derivatives: Fmoc-Phe(4-CN)-OH, Fmoc-Phe(4-NO2)-OH, and Fmoc-p-acetyl-L-phenylalanine.
Performance in Solid-Phase Peptide Synthesis
The efficiency of peptide synthesis is paramount for obtaining high-purity peptides in good yield. The performance of this compound and its modified counterparts can be evaluated based on several key parameters: coupling efficiency, the extent of racemization, and overall peptide yield.
Comparative Synthesis Data
The following table summarizes the performance of this compound and its modified derivatives in a model peptide synthesis. The data is compiled from various studies employing standard solid-phase peptide synthesis protocols.
| Amino Acid Derivative | Coupling Efficiency (%) | Racemization (%) | Crude Peptide Purity (%) |
| This compound | >99 | <1 | ~95 |
| Fmoc-Phe(4-CN)-OH | 98 | <2 | ~90 |
| Fmoc-Phe(4-NO2)-OH | 97 | <2 | ~88 |
| Fmoc-p-acetyl-L-phenylalanine | 98 | <2 | ~92 |
Note: The presented data are representative values and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are standard protocols for key steps in Fmoc-based SPPS.
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual steps for a single coupling cycle using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[3]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[3]
-
Drain the solution and repeat the 20% piperidine treatment for another 15 minutes.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound or a modified derivative), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.[3]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
An optional Kaiser test can be performed to check for complete coupling (a negative result indicates no free primary amines). If the test is positive, the coupling step can be repeated.[3]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.[3]
5. Peptide Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.[3]
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile (B52724) and water).
-
The solution is injected onto a C18 RP-HPLC column.
-
The peptide is eluted using a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Fractions are collected and analyzed for purity.
-
Pure fractions are pooled and lyophilized to obtain the final peptide product.[4]
Visualization of Synthesis and Application Workflows
Impact of Phenylalanine Modifications on Peptide Structure and Function
The introduction of substituents on the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid, leading to changes in peptide conformation and biological activity.
-
Fmoc-Phe(4-CN)-OH : The electron-withdrawing cyano group can influence pi-pi stacking interactions and may alter receptor binding affinity.[5]
-
Fmoc-Phe(4-NO2)-OH : The nitro group is also strongly electron-withdrawing and can serve as a spectroscopic probe or a precursor for further chemical modifications.[6]
-
Fmoc-p-acetyl-L-phenylalanine : The acetyl group can introduce a keto-functionality for bioconjugation or act as a hydrogen bond acceptor, potentially influencing peptide secondary structure.[7]
A key application area for modified phenylalanine derivatives is in the development of Glucagon-like peptide-1 (GLP-1) analogs for the treatment of type 2 diabetes. Modifications to the native GLP-1 sequence, including the incorporation of unnatural amino acids, are employed to enhance the peptide's stability against enzymatic degradation and to improve its pharmacokinetic profile.
Conclusion
The choice between this compound and its modified derivatives depends on the specific goals of the peptide synthesis project. While this compound remains the standard for incorporating the natural phenylalanine residue with high efficiency, modified derivatives provide a versatile toolkit for fine-tuning peptide properties. Researchers must consider the potential impact of these modifications on both the synthetic process and the final biological activity of the peptide. The data and protocols presented in this guide offer a starting point for making informed decisions in the design and synthesis of novel peptide therapeutics.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
A Comparative Guide to Coupling Reagents for Fmoc-Phe-OH Acylation
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact reaction efficiency, yield, and the stereochemical integrity of the final peptide. This is particularly true for sterically hindered or racemization-prone amino acids like Phenylalanine (Phe). This guide provides an objective comparison of commonly used coupling reagents for the acylation of a peptide resin with Fmoc-Phe-OH, supported by experimental data and detailed protocols.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions, most notably epimerization. Below is a summary of the performance of several widely used coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction times, high coupling efficiency, especially for difficult couplings.[1][2] Lower risk of epimerization compared to HBTU.[2] | High cost. Can react with unprotected N-termini if used in excess.[3] |
| HBTU | Uronium/Aminium Salt | High | Good balance of reactivity and cost. Efficient for standard couplings.[4][5] | Slower than HATU.[2] Higher risk of epimerization compared to HATU.[2] |
| HCTU | Uronium/Aminium Salt | Very High | Similar to HATU in efficiency, often used for difficult couplings and rapid synthesis.[1] | More cost-effective than HATU but still relatively expensive. |
| PyBOP | Phosphonium Salt | High | Rapid and efficient coupling with low racemization.[4] Byproducts are less hazardous than those of its predecessor, BOP.[3] | Can be less effective for extremely difficult couplings compared to HATU/HCTU.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective.[4] Low racemization when HOBt is used as an additive.[3][6] | Slower reaction times.[4] The byproduct of DIC, diisopropylurea, is soluble and needs to be washed away.[3][7] |
| COMU | Uronium Salt | Very High | Greater coupling efficiency and reduced epimerization compared to HBTU/HATU.[8] Requires only one equivalent of base.[3][8] | Higher cost. |
Experimental Data Summary
The following table summarizes typical experimental outcomes for the coupling of a generic Fmoc-amino acid. While specific results for this compound may vary depending on the sequence, these data provide a valuable baseline for comparison.
| Coupling Reagent | Typical Coupling Time | Crude Purity (%) (Model Peptides) | Epimerization Risk |
| HATU | 5 - 60 min | High (often >90%)[1] | Low[2][3] |
| HBTU | 20 - 120 min | High (generally >85%)[2] | Moderate[2] |
| HCTU | 5 - 60 min | High (often >90%)[1] | Low |
| PyBOP | 20 - 120 min | High (generally >85%)[1][4] | Low[4][9] |
| DIC/HOBt | 60 - 240 min | Good (can be >80%)[4] | Low to Moderate[3][6] |
| COMU | 5 - 30 min | Very High (often >95%)[1][8] | Very Low[8] |
Experimental Protocols
A standardized protocol is crucial for accurately comparing the performance of different coupling reagents. Below is a general methodology for the coupling of this compound to a resin-bound peptide.
General Protocol for this compound Coupling in SPPS
1. Resin Preparation:
-
Start with a pre-loaded resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL/g resin).
2. Amino Acid Activation and Coupling:
-
For Uronium/Phosphonium Reagents (HATU, HBTU, HCTU, PyBOP, COMU):
-
Dissolve this compound (3 eq.), the coupling reagent (3 eq.), and an additive like HOBt or Oxyma (3 eq., if applicable) in DMF.[9]
-
Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution.[9]
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction vessel for the recommended coupling time (see table above) at room temperature.
-
-
For Carbodiimide Reagents (DIC/HOBt):
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for the recommended coupling time at room temperature.
-
3. Washing:
-
After the coupling reaction is complete, filter the resin and wash thoroughly with DMF (3 x 10 mL/g resin) and dichloromethane (B109758) (DCM) (3 x 10 mL/g resin) to remove excess reagents and byproducts.
4. Monitoring the Coupling Reaction:
-
A qualitative ninhydrin (B49086) (Kaiser) test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
5. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin with DMF (5 x 10 mL/g resin).
Visualizing the Process
General Workflow of a Coupling Reaction in SPPS
The following diagram illustrates the key steps in a single coupling cycle during Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Mechanism of Action: Activation Pathways
The efficacy of a coupling reagent is determined by its mechanism of activation. The diagram below outlines the general pathways for the formation of the reactive species that participate in the amide bond formation.
Caption: Activation pathways for different classes of peptide coupling reagents.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Pe-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of peptides incorporating the N-α-Fmoc-protected phenylalanine (Fmoc-Phe-OH) is a cornerstone of modern therapeutic and research applications.[1][2] Its hydrophobicity and aromaticity are critical for peptide structure, stability, and biological interactions.[2] However, ensuring the fidelity of the final peptide sequence is paramount, as impurities or modifications can drastically alter its efficacy and safety.[2] This guide provides a comparative overview of the primary analytical techniques for validating peptide sequences containing this compound, complete with experimental protocols and data presentation to aid in selecting the most appropriate methods for your research needs.
Analytical Technique Comparison
The validation of a synthesized peptide is a multi-faceted process that typically involves a combination of chromatographic and spectrometric techniques to confirm purity, identity, and sequence. The choice of method depends on the specific information required, from routine purity checks to in-depth structural elucidation.
| Analytical Technique | Information Provided | Resolution/Sensitivity | Key Advantages | Common Challenges |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, identification of impurities.[3][4][5][6] | High resolution for separating closely related species. UV detection is sensitive for aromatic residues like Phenylalanine. | Robust, reproducible, and widely available. Excellent for routine quality control.[7] | Co-elution of impurities with similar properties to the main peptide can occur.[4] Does not directly confirm mass or sequence. |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (via fragmentation), identification of post-translational modifications and impurities.[1][8] | High sensitivity and mass accuracy. | Provides definitive molecular weight information. Tandem MS (MS/MS) can confirm the amino acid sequence.[9] | Ionization efficiency can vary between peptides. Complex spectra may require expert interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Three-dimensional structure, conformational analysis, sequence confirmation, and identification of subtle structural variations.[10][11] | Provides detailed atomic-level structural information. | Unambiguous structure determination and stereochemical analysis. | Lower sensitivity requiring higher sample concentrations (>1mM).[10] Complex spectra for larger peptides. |
Common Impurities in this compound Peptide Synthesis
The quality of the final peptide is highly dependent on the purity of the initial building blocks and the efficiency of the synthesis steps.[5][7] Impurities can arise from the this compound raw material or as side-products during solid-phase peptide synthesis (SPPS).[4][12][13]
| Impurity Type | Origin | Potential Impact | Detection Method |
| Dipeptide (Fmoc-Phe-Phe-OH) | Impurity in the this compound starting material.[4][12] | Insertion of an extra phenylalanine residue into the peptide sequence. | HPLC, MS |
| Deletion Sequences | Incomplete coupling or deprotection steps during SPPS.[5] | Truncated peptide chains affecting biological activity. | HPLC, MS |
| Racemization | Epimerization of the L-phenylalanine to D-phenylalanine during synthesis. | Altered peptide conformation and biological function. | Chiral HPLC, NMR |
| Aspartimide Formation | Side reaction involving adjacent aspartic acid residues, particularly Asp-Gly or Asp-Ser sequences.[14] | Formation of α- and β-aspartyl peptides and other by-products.[4][14] | HPLC, MS |
| Piperidinyl-alanine Formation | A side reaction that can occur with C-terminal cysteine residues during Fmoc deprotection.[14] | Addition of a piperidine (B6355638) adduct to the peptide. | MS |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible validation data. The following are generalized protocols for the key analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the most common method for assessing the purity of synthetic peptides.
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of 1 mg/mL.[15] Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV absorbance at 220 nm and 280 nm.[15] Phenylalanine's aromatic ring absorbs at these wavelengths.
-
-
Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes.[15] This gradient should be optimized based on the hydrophobicity of the peptide.
-
Analysis: The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the synthesized peptide. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.
Protocol (ESI-MS):
-
Sample Preparation: Dilute the peptide sample (from HPLC fraction or crude product) in a suitable solvent mixture, often 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 10-100 pmol/µL.
-
Instrumentation:
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.
-
Analysis: Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight of the peptide. Compare this experimental mass with the theoretical mass of the target peptide sequence. For sequence confirmation, perform tandem MS (MS/MS) by selecting the parent ion and inducing fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information but requires a higher concentration of a pure sample.
Protocol (1D and 2D NMR):
-
Sample Preparation: Dissolve at least 1 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The concentration should ideally be above 1 mM.[10]
-
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
-
Data Acquisition:
-
1D ¹H NMR: Acquire a standard proton spectrum to observe the overall chemical environment of the protons.
-
2D NMR: For sequence and structural information, acquire a set of 2D spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[10]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
-
-
Analysis: The sequential assignment of resonances is performed by "walking" through the peptide backbone using the correlations observed in the 2D spectra. The chemical shifts and coupling constants provide information about the local conformation, and NOE patterns reveal the global fold.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for peptide synthesis and validation, and a simplified representation of a signaling pathway that could be studied using a synthetic peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. nbinno.com [nbinno.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. scienceopen.com [scienceopen.com]
- 12. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 13. academic.oup.com [academic.oup.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to NMR Spectroscopy for the Characterization of Fmoc-Protected Amino Acids
For researchers, scientists, and professionals in drug development, the purity and structural integrity of Fmoc-protected amino acids are paramount for successful solid-phase peptide synthesis (SPPS). Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for the unambiguous characterization of these crucial building blocks. This guide provides a comparative overview of NMR spectroscopy for Fmoc-amino acid analysis, supported by experimental data and detailed protocols.
Performance Comparison: NMR vs. Other Techniques
While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for assessing purity and molecular weight, NMR spectroscopy offers unparalleled insight into the chemical structure and conformation of Fmoc-protected amino acids. HPLC can indicate the presence of impurities, but it may not identify their specific nature.[1] MS provides accurate mass determination but does not yield detailed structural information. NMR, on the other hand, provides a detailed fingerprint of the molecule, allowing for the confirmation of the Fmoc group's presence and integrity, the identification of the specific amino acid, and the detection of any side-chain modifications or impurities.[2][3]
Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize characteristic ¹H and ¹³C NMR chemical shifts for the Fmoc protecting group and several common amino acids. These values, compiled from various sources, serve as a valuable reference for researchers.[4][5] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The solvent used for the measurement is specified as it can influence the chemical shifts.
Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) for the Fmoc Group
| Proton Assignment | Typical Chemical Shift Range (ppm) | Solvent |
| Aromatic Protons | 7.20 - 7.80 | CDCl₃, DMSO-d₆ |
| CH (fluorenyl) | 4.10 - 4.30 | CDCl₃, DMSO-d₆ |
| CH₂ (fluorenyl) | 4.30 - 4.50 | CDCl₃, DMSO-d₆ |
Table 2: Characteristic ¹³C NMR Chemical Shifts (ppm) for the Fmoc Group
| Carbon Assignment | Typical Chemical Shift Range (ppm) | Solvent |
| Carbonyl (C=O) | 155.0 - 157.0 | CDCl₃, DMSO-d₆ |
| Aromatic Carbons | 120.0 - 145.0 | CDCl₃, DMSO-d₆ |
| CH (fluorenyl) | 47.0 - 48.0 | CDCl₃, DMSO-d₆ |
| CH₂ (fluorenyl) | 66.0 - 68.0 | CDCl₃, DMSO-d₆ |
Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Fmoc-Protected Amino Acid Side Chains
| Amino Acid | Side Chain Protons | Typical Chemical Shift (ppm) | Solvent |
| Alanine (Ala) | β-CH₃ | ~1.40 | CDCl₃ |
| Valine (Val) | γ-CH₃ | ~0.90 - 1.00 | CDCl₃ |
| Leucine (Leu) | δ-CH₃ | ~0.90 | CDCl₃ |
| Phenylalanine (Phe) | Aromatic | ~7.20 - 7.30 | CDCl₃ |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Key Experiment: ¹H and ¹³C NMR of an Fmoc-Protected Amino Acid
Objective: To acquire ¹H and ¹³C NMR spectra for the structural verification of an Fmoc-protected amino acid.
Materials:
-
Fmoc-protected amino acid sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer (e.g., 300 or 400 MHz)[6]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Fmoc-protected amino acid.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical as it can affect chemical shifts. CDCl₃ is suitable for many Fmoc-amino acids, while DMSO-d₆ is a good alternative for less soluble compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Integrate the resulting spectrum and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).[2]
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the Fmoc-amino acid structure. Compare the observed chemical shifts with the reference data in the tables above and in the literature.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the NMR analysis of Fmoc-protected amino acids.
Caption: Workflow for NMR analysis of Fmoc-amino acids.
This comprehensive guide provides a solid foundation for utilizing NMR spectroscopy for the critical task of characterizing Fmoc-protected amino acids. By following the outlined protocols and using the provided reference data, researchers can confidently verify the quality of their starting materials, leading to more reliable and successful peptide synthesis.
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 3. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. rsc.org [rsc.org]
Stability Under Scrutiny: A Comparative Guide to Fmoc-Phe-OH Performance
For researchers, scientists, and professionals in the field of drug development, the chemical stability of building blocks like Fmoc-Phe-OH is paramount to ensure the integrity and purity of synthesized peptides. This guide provides a comprehensive comparison of this compound stability under various conditions, supported by experimental data and detailed protocols for independent verification.
Data Presentation: Quantitative Stability Analysis
The stability of this compound is critically influenced by factors such as temperature, pH, and the solvent environment. The following tables summarize available quantitative data to provide a clear comparison of its performance.
Table 1: Thermal Stability of Fmoc-Amino Acids in Various Solvents
This table presents the percentage of Fmoc group cleavage after 15 minutes at 120°C in different solvents. This provides a comparative look at the thermal stability of the Fmoc group on different amino acid residues under harsh temperature conditions.
| Fmoc-Amino Acid | Solvent | % Fmoc Cleavage |
| Fmoc-Pro-OH | DMSO | >95% |
| Fmoc-Pro-OH | DMF | >95% |
| Fmoc-Pro-OH | NMP | >95% |
| Fmoc-Pro-OH | Acetonitrile (B52724) | ~60% |
| Fmoc-Pro-OH | Chloroform | 0% |
| Fmoc-Pro-OH | Methanol | 0% |
| Fmoc-Pro-OH | Chlorobenzene | 0% |
Data extrapolated from a study on the thermal cleavage of the Fmoc protection group. While not specific to this compound, it provides a strong indication of solvent effects on Fmoc group stability at elevated temperatures.
Table 2: Stability of this compound in Basic Conditions
The primary vulnerability of the Fmoc protecting group is its lability to basic conditions. The following data provides insight into its stability in the presence of a base.
| Condition | Observation |
| pH 10.5 (aqueous) | < 1% cleavage after 10 minutes |
This data point is derived from a study on the self-assembly of Fmoc-diphenylalanine and provides a baseline for stability in a moderately basic aqueous environment.[1]
Table 3: Comparative Deprotection Kinetics with Piperidine in DMF
| Piperidine Concentration (v/v in DMF) | Time (minutes) | % Fmoc Removal (Fmoc-Val-OH) |
| 1% | 1 | 5.2% |
| 1% | 3 | 33.4% |
| 1% | 5 | 49.6% |
| 2% | 1 | 12.9% |
| 2% | 3 | 63.3% |
| 2% | 5 | 87.9% |
| 5% | 3 | >99% |
| 20% | 3 | >99% |
Data from a study on the analysis of Fmoc removal reaction kinetics through RP-HPLC.[2][3][4]
Experimental Protocols
To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.
Protocol 1: Assessing the Thermal and Solvent Stability of this compound
This protocol outlines a method to determine the stability of this compound in various solvents at a given temperature.
Materials:
-
This compound
-
Solvents to be tested (e.g., DMF, NMP, Acetonitrile, DMSO, Chloroform)
-
Heating block or oil bath
-
HPLC system with a C18 column and UV detector
-
Vials suitable for heating
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, place a known volume of the solvents to be tested.
-
Add a precise amount of the this compound stock solution to each vial to achieve a final desired concentration.
-
Cap the vials tightly and place them in the heating block or oil bath set to the desired temperature (e.g., 25°C, 50°C, 75°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.
-
Immediately dilute the aliquot with the HPLC mobile phase to quench any further reaction.
-
Analyze the samples by RP-HPLC, monitoring the peak area of the intact this compound at a suitable wavelength (e.g., 265 nm).
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).
Protocol 2: Determining the pH Stability of this compound
This protocol allows for the assessment of this compound stability across a range of pH values.
Materials:
-
This compound
-
A series of aqueous buffers with varying pH values (e.g., pH 4, 7, 8, 9, 10)
-
HPLC system with a C18 column and UV detector
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
In separate vials, add a known volume of each pH buffer.
-
Add a small, precise amount of the this compound stock solution to each buffer to minimize the organic solvent content.
-
Incubate the vials at a constant temperature (e.g., 25°C).
-
At defined time points, take an aliquot from each vial.
-
Immediately neutralize the aliquot (if necessary) and dilute with the HPLC mobile phase.
-
Analyze the samples by RP-HPLC to quantify the amount of intact this compound.
-
Plot the percentage of remaining this compound against time for each pH value.
Visualizing Experimental and Chemical Processes
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
This compound Degradation Pathway in the Presence of Piperidine
Caption: Piperidine-mediated deprotection of this compound.
References
A Comparative Analysis of Manual vs. Automated Peptide Synthesis for Researchers
In the realm of peptide research and drug development, the synthesis of high-quality peptides is a critical first step. The two primary methodologies for solid-phase peptide synthesis (SPPS) are manual synthesis and automated synthesis. The choice between these approaches significantly impacts throughput, purity, cost, and the overall efficiency of the research workflow. This guide provides an objective comparison of manual and automated peptide synthesis, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Performance Comparison
The selection of a synthesis method is often dictated by the specific requirements of the project, including the number of peptides, the desired purity, and available resources. The following table summarizes key quantitative data comparing the two approaches.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98%[1] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower[1] |
| Reproducibility | Operator-dependent | High[1] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses)[1] |
Experimental Showdown: A Case Study
Direct experimental comparisons often highlight the practical differences between the two methods. In one study, the synthesis of a peptide with a high affinity for breast cancer cells, peptide 18-4, and its negative analog was attempted using both manual and automated techniques. The results demonstrated that while the automated synthesizer successfully produced the target peptides, the manually synthesized peptides were found to be missing one or two amino acids, likely due to a higher potential for human error.[2] This underscores the superior reliability of automated systems for complex sequences.
Conversely, another study developed a rapid manual synthesis method that yielded peptides of equivalent or even superior quality to those produced by an in-house microwave-assisted automated peptide synthesizer. The manual method resulted in an average crude purity of 70%, compared to 50% for the automated system.[3] This suggests that with optimized protocols, manual synthesis can remain a competitive option, particularly when high-end automated equipment is not available.
Experimental Protocols
The following are detailed protocols for performing Fmoc-based solid-phase peptide synthesis, both manually and with a generic automated synthesizer.
Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of a peptide on a resin to yield a C-terminal amide.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection agent (20% piperidine (B6355638) in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM)
-
Reaction vessel with a sintered glass frit
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.[4]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin. A negative result indicates a complete reaction.[1]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).[1]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the entire sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Automated Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol describes a general procedure for an automated peptide synthesizer. Specific parameters will vary depending on the instrument manufacturer and model.
Setup:
-
Reagent Preparation: Prepare stock solutions of Fmoc-protected amino acids, coupling reagents, base, deprotection solution, and washing solvents.
-
Resin Loading: Place the appropriate amount of resin in the reaction vessel of the synthesizer.
-
Sequence Programming: Enter the desired peptide sequence and synthesis protocol into the synthesizer's software.
Automated Synthesis Cycle:
-
Resin Swelling: The instrument automatically swells the resin with a designated solvent (e.g., DMF).
-
Fmoc Deprotection: The synthesizer delivers the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, incubates for the programmed time, and drains the solution. This step is typically repeated.
-
Washing: The resin is automatically washed with specified solvents to remove residual deprotection reagents and by-products.[1]
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of the next amino acid solution, coupling reagents, and base into the reaction vessel for in-situ activation.[1]
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.[1]
-
Washing: The resin is washed again to remove excess reagents and soluble by-products.[1]
-
Cycle Repetition: The synthesizer repeats steps 2-6 for all amino acids in the programmed sequence.
-
Final Cleavage: Upon completion of the synthesis, the peptide-resin is typically removed from the synthesizer for manual cleavage and deprotection.
Visualizing the Workflows and Comparison
To better illustrate the processes, the following diagrams outline the workflows for both manual and automated peptide synthesis, as well as a logical comparison of the two methods.
References
Safety Operating Guide
Safe Disposal of Fmoc-Phe-OH: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical reagents like Fmoc-Phe-OH (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine) are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals on the correct disposal of pure this compound and the associated waste streams generated during its use in solid-phase peptide synthesis (SPPS).
I. Core Principles of Chemical Waste Management
The fundamental principle for disposing of this compound is to treat it as a chemical waste, regardless of its formal hazard classification.[1] While Safety Data Sheets (SDS) for this compound often indicate it is not a classified hazardous substance under GHS, prudent laboratory practice dictates that it should not be disposed of in regular trash or down the drain.[2][3][4] The responsibility for proper waste identification and disposal lies with the waste generator.[4] All disposal activities must comply with local, regional, and national regulations.[4]
II. This compound: Key Safety and Handling Data
Before handling this compound for any purpose, including disposal, it is essential to be familiar with its properties and the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, inspected prior to use.[3][4]
-
Body Protection: A standard lab coat.[3]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator or a type N95 dust mask is recommended.[4][5]
Summary of this compound Properties:
| Property | Value | Citations |
| CAS Number | 35661-40-6 | [2][4][5] |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][6] |
| Molecular Weight | 387.43 g/mol | [5][6] |
| Appearance | Beige or white powder | [2] |
| Melting Point | 180 - 187 °C | [2][5] |
| GHS Classification | Not classified as hazardous | [2][4] |
| Storage Class Code | 11 - Combustible Solids | [5] |
| Recommended Storage | 2 - 8 °C in a dry, well-ventilated place | [2][5][6] |
III. Step-by-Step Disposal Protocol for Unused this compound
This procedure applies to the disposal of expired, unused, or non-contaminated solid this compound.
1. Preparation and PPE:
-
Handle the chemical in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[4][7]
-
Ensure all required PPE is worn correctly.
2. Containerization:
-
Collect all solid this compound waste in a designated, chemically compatible, and sealable hazardous waste container.[3][6] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[3]
-
This includes any contaminated consumables such as weighing paper, gloves, or pipette tips.[3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[3]
-
The label must include the full chemical name: "this compound" and the date the waste was first added.[3]
4. Storage:
-
Keep the waste container tightly sealed when not in use.[3][6]
-
Store the container in a designated hazardous waste accumulation area that is cool, dry, and separate from incompatible materials.[3][6]
5. Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
IV. Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS generates multiple, distinct waste streams that are significantly more hazardous than the starting material. Proper segregation of these wastes is mandatory to prevent dangerous chemical reactions and to ensure compliant disposal.[8]
Experimental Protocol: Waste Segregation in Fmoc-SPPS
The typical Fmoc-SPPS workflow involves several key steps, each producing a specific type of waste:
-
Resin Swelling & Washing: Solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are used.[9][10]
-
Fmoc Deprotection: A basic solution, commonly 20% piperidine (B6355638) in DMF, is used to remove the Fmoc protecting group.[1][11]
-
Coupling: The next Fmoc-amino acid is coupled to the resin.
-
Washing: The resin is washed again with solvents like DMF and DCM.[10]
-
Cleavage: After the peptide is synthesized, it is cleaved from the resin using a highly acidic "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA).[1][8]
Disposal Procedures for SPPS Waste Streams:
-
Halogenated Solvent Waste:
-
Content: Dichloromethane (DCM) and other halogenated solvents.
-
Procedure: Collect in a clearly labeled "Halogenated Waste" container.[8] This container should be stored separately from non-halogenated waste.
-
-
Non-Halogenated Solvent Waste:
-
Content: Dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and other non-halogenated solvents.
-
Procedure: Collect in a designated "Non-Halogenated Waste" container.[8]
-
-
Basic Waste:
-
Content: Solutions containing piperidine in DMF from the Fmoc deprotection step.
-
Procedure: Collect in a separate, labeled "Basic Waste" or "Piperidine Waste" container. Do not mix with acidic waste.[8]
-
-
Acidic Waste:
-
Content: Trifluoroacetic acid (TFA) cleavage cocktails.
-
Procedure: This is a highly corrosive waste and must be collected in a designated, acid-resistant "Acidic Waste" or "TFA Waste" container.[8] Some institutional protocols may require neutralization of TFA waste before pickup. This is a hazardous procedure that generates heat and gas and must be performed with extreme caution in a fume hood, typically by slowly adding a base like sodium bicarbonate.[8] Follow your institution's specific guidelines.
-
-
Solid Waste:
-
Content: Used resin support after peptide cleavage and other contaminated consumables.
-
Procedure: Collect in the same manner as unused solid this compound, in a labeled container for solid hazardous waste.[8]
-
V. Process Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Personal protective equipment for handling Fmoc-Phe-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Phe-OH (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification and Precautionary Measures
While this compound is not classified as a hazardous substance under OSHA guidelines, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1][2][3] Potential hazards include irritation upon contact with skin, eyes, or the respiratory tract if inhaled as a dust.[4] Therefore, implementing standard laboratory safety protocols is imperative.
Personal Protective Equipment (PPE) Recommendations
The following personal protective equipment should be worn when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3] A face shield is recommended for larger quantities. | To protect eyes from accidental splashes or airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[2][3] Use proper glove removal technique to avoid skin contact.[2] | To prevent direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat.[5] For larger scale operations, impervious clothing or a chemical-resistant apron may be necessary.[2][6] | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area.[3][7][8] A NIOSH-approved N95 or P1 type dust mask is recommended when handling large quantities or if dust is generated.[8][9] | To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[4][6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust formation.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[2]
-
Minimize the formation of dust and aerosols during handling.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]
-
Clean the work area and any equipment used.
-
Dispose of contaminated gloves and other waste in accordance with the disposal plan.[2]
Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2][3] Consult a physician if irritation persists.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] Flush eyes with water as a precaution.[1][3] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][3] |
Chemical Spill Response Plan:
In case of a spill, follow the workflow below to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill of this compound.
Disposal and Storage Plan
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[6] Do not dispose of it down the drain or in regular trash.[2][6]
-
Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[3][6]
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor, following all applicable local, state, and federal regulations.[2][6]
Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[2][3]
-
The recommended storage temperature is between 2°C and 8°C.[3][9]
-
Keep the container tightly closed to prevent moisture absorption and degradation.[2][3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 35661-40-6[2][3][9] |
| Molecular Formula | C₂₄H₂₁NO₄[9] |
| Molecular Weight | 387.43 g/mol [9] |
| Melting Point | 180 - 187 °C[3][9] |
| Storage Temperature | 2 - 8 °C[3][9] |
| Solubility | Insoluble in water; soluble in polar organic solvents like DMF and NMP.[5] |
References
- 1. peptide.com [peptide.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. This compound 98 35661-40-6 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
